Nitrendipine Propyl Ester
Description
BenchChem offers high-quality Nitrendipine Propyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nitrendipine Propyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-O-methyl 5-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-5-9-27-19(23)16-12(3)20-11(2)15(18(22)26-4)17(16)13-7-6-8-14(10-13)21(24)25/h6-8,10,17,20H,5,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLPJZGKAQRVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Nitrendipine Propyl Ester
This guide provides a comprehensive overview of the synthesis of Nitrendipine Propyl Ester, a significant analogue of the dihydropyridine calcium channel blocker, Nitrendipine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical principles, experimental protocols, and critical considerations for its successful laboratory preparation.
Introduction: The Significance of Nitrendipine and its Propyl Ester Analogue
Nitrendipine is a potent dihydropyridine calcium channel blocker used in the management of hypertension.[1][2][3] It exerts its therapeutic effect by inhibiting the influx of extracellular calcium ions through the L-type voltage-gated calcium channels in vascular smooth muscle cells.[2][4] This inhibition leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[4] The structure of nitrendipine, chemically known as (RS)-3-Ethyl 5-methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, features two different ester groups at the 3 and 5 positions of the dihydropyridine ring.[1][3]
The exploration of analogues, such as Nitrendipine Propyl Ester, is a cornerstone of medicinal chemistry. Altering the ester substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent drug, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency and duration of action. The synthesis of the propyl ester derivative allows for the investigation of structure-activity relationships (SAR), potentially leading to compounds with improved therapeutic characteristics. Structure-activity relationship studies of dihydropyridine derivatives have shown that the nature of the ester group can influence potency, with isopropyl and other larger alkyl groups sometimes showing increased activity compared to methyl or ethyl esters.[5]
Core Synthesis Strategy: The Hantzsch Dihydropyridine Synthesis
The foundational method for constructing the 1,4-dihydropyridine core of nitrendipine and its analogues is the Hantzsch pyridine synthesis.[6][7] This versatile and widely adopted multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an amine (typically ammonia or its equivalent, such as ammonium acetate).[6][8] The classical Hantzsch synthesis is a one-pot reaction that efficiently assembles the dihydropyridine ring system.[6][9][10]
For the synthesis of an unsymmetrically substituted dihydropyridine like Nitrendipine Propyl Ester, a modified approach is necessary to introduce two different ester groups. This is typically achieved through a stepwise or modified Hantzsch reaction. One common strategy involves a Michael addition of an enamine (derived from one of the β-ketoesters and ammonia) to a Knoevenagel condensation product (formed from the aldehyde and the other β-ketoester).[11][12]
Below is a logical workflow for the synthesis of Nitrendipine Propyl Ester:
Caption: Workflow for the synthesis of Nitrendipine Propyl Ester.
Detailed Experimental Protocol
This protocol outlines a three-step synthesis approach for preparing Nitrendipine Propyl Ester.
Step 1: Synthesis of Propyl 2-(3-nitrobenzylidene)acetoacetate
This initial step involves the Knoevenagel condensation of 3-nitrobenzaldehyde with propyl acetoacetate.
-
Reagents and Materials:
-
3-Nitrobenzaldehyde
-
Propyl acetoacetate
-
Piperidine (catalyst)
-
Glacial acetic acid (catalyst)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
Round-bottom flask, condenser, heating mantle
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 3-nitrobenzaldehyde, a slight excess of propyl acetoacetate, and toluene.
-
Add catalytic amounts of piperidine and glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be used in the next step without further purification, or it can be purified by vacuum distillation.
-
Step 2: Synthesis of Methyl 3-aminocrotonate
This step involves the formation of the enamine from methyl acetoacetate and ammonia.
-
Reagents and Materials:
-
Methyl acetoacetate
-
Ammonia (aqueous or gaseous)
-
Ethanol (solvent)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve methyl acetoacetate in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly bubble ammonia gas through the solution or add concentrated aqueous ammonia dropwise with vigorous stirring.[12] The temperature should be maintained below 20°C.
-
After the addition is complete, continue stirring at a low temperature for a couple of hours.
-
The product, methyl 3-aminocrotonate, can often be isolated by filtration if it precipitates, or the solution can be used directly in the next step.
-
Step 3: Synthesis of Nitrendipine Propyl Ester via Michael Addition and Cyclization
This final step involves the reaction of the Knoevenagel product with the enamine to form the dihydropyridine ring.
-
Reagents and Materials:
-
Propyl 2-(3-nitrobenzylidene)acetoacetate (from Step 1)
-
Methyl 3-aminocrotonate (from Step 2)
-
Ethanol or another suitable solvent
-
Round-bottom flask, condenser, heating mantle
-
-
Procedure:
-
Dissolve the crude propyl 2-(3-nitrobenzylidene)acetoacetate in ethanol in a round-bottom flask.
-
Add the methyl 3-aminocrotonate to the solution.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A patent for a similar synthesis of nitrendipine suggests a reaction temperature of 70-75°C.[13][14]
-
After the reaction is complete, cool the mixture to room temperature. The product may crystallize out of the solution upon cooling or after the addition of water.
-
Collect the crude product by filtration and wash it with a cold solvent mixture (e.g., ethanol/water).
-
Purification
The crude Nitrendipine Propyl Ester can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield a crystalline solid. The purity of the final product should be assessed using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Quantitative Data Summary
| Parameter | Expected Value | Analytical Method |
| Molecular Formula | C₁₉H₂₂N₂O₆[15] | Mass Spectrometry |
| Molecular Weight | 374.39 g/mol [15] | Mass Spectrometry |
| Appearance | Yellowish crystalline solid | Visual Inspection |
| Melting Point | To be determined experimentally | Melting Point Apparatus |
| Yield | 60-80% (typical for Hantzsch synthesis) | Gravimetric Analysis |
| Purity | >98% | HPLC |
Causality Behind Experimental Choices
-
Choice of Catalysts in Knoevenagel Condensation: The use of a base (piperidine) and an acid (acetic acid) catalyst system is common for Knoevenagel condensations. Piperidine deprotonates the α-carbon of the β-ketoester, forming an enolate which then attacks the aldehyde. Acetic acid protonates the intermediate alkoxide, facilitating the elimination of water.
-
Solvent Selection: Toluene is often used in the Knoevenagel condensation as it forms an azeotrope with water, allowing for the efficient removal of water via a Dean-Stark apparatus, which drives the reaction to completion. Ethanol is a common solvent for the final cyclization step due to its ability to dissolve the reactants and facilitate the reaction at a moderate reflux temperature.
-
Temperature Control: Maintaining a low temperature during the formation of methyl 3-aminocrotonate is crucial to prevent side reactions and ensure a good yield of the desired enamine. The final cyclization step is heated to provide the necessary activation energy for the Michael addition and subsequent intramolecular cyclization.
Self-Validating System and Trustworthiness
The described protocol incorporates self-validating checkpoints to ensure the integrity of the synthesis:
-
Monitoring by TLC: Throughout the reaction, TLC is employed to monitor the consumption of starting materials and the formation of the product. This allows for real-time assessment of the reaction's progress and helps determine the optimal reaction time.
-
Characterization of Intermediates: While not always necessary for the overall synthesis, characterization of the Knoevenagel and enamine intermediates (e.g., by NMR) can confirm their successful formation before proceeding to the final step.
-
Final Product Analysis: Comprehensive analysis of the final product using HPLC for purity assessment, and NMR and MS for structural confirmation, validates the identity and quality of the synthesized Nitrendipine Propyl Ester.
Graphical Representation of the Reaction Mechanism
Caption: Key stages in the synthesis of Nitrendipine Propyl Ester.
Conclusion
The synthesis of Nitrendipine Propyl Ester, primarily through a modified Hantzsch reaction, is a well-established and efficient process. By carefully controlling the reaction conditions and employing appropriate purification techniques, high-purity material can be obtained for further pharmacological and toxicological evaluation. This guide provides a robust framework for researchers to successfully synthesize this and other related dihydropyridine analogues, contributing to the ongoing development of novel cardiovascular therapeutics.
References
-
Antihypertensive mechanism of action and binding sites of nitrendipine. PubMed. Available at: [Link]
-
A Comprehensive Review of nitrendipine's R&D Innovations and Drug Target Mechanism. Synapse. Available at: [Link]
-
What is the mechanism of Nitrendipine? Patsnap Synapse. Available at: [Link]
-
Nitrendipine. Wikipedia. Available at: [Link]
-
Nitrendipine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available at: [Link]
-
Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers. NIH. Available at: [Link]
-
Pharmacological studies of the antihypertensive effect of nitrendipine. PubMed. Available at: [Link]
-
Synthesis of 1,4-Dihydropyridine Derivatives Under Aqueous Media. Semantic Scholar. Available at: [Link]
-
Synthesis, characterization and bioevaluation of 1,4 Dihydropyridine derivative. The Pharma Innovation. Available at: [Link]
-
1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Publishing. Available at: [Link]
-
The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. RSC Publishing. Available at: [Link]
-
Nitrendipine | C18H20N2O6. PubChem. Available at: [Link]
-
Nitrendipine. Merck Index. Available at: [Link]
-
Nitrendipine: identification and synthesis of main metabolites. PubMed. Available at: [Link]
-
Synthesis and Evaluation of a New Class of Nifedipine Analogs with T-Type Calcium Channel Blocking Activity. ResearchGate. Available at: [Link]
-
Hantzsch Synthesis of the Calcium Channel Blockers Nifedipine, Diludine, and Nitrendipine Using Methanesulfonic Acid as Catalyst. ResearchGate. Available at: [Link]
-
Synthesis of nitrendipine. Michael's addition. ResearchGate. Available at: [Link]
- CN109734656B - Preparation method of nitrendipine. Google Patents.
-
Catalyzing Synthesis of Chiral Nitrendipine. Scientific.net. Available at: [Link]
-
Synthesis technology for preparing nitrendipine based on three-step method. Eureka. Available at: [Link]
- CN109734656A - A kind of preparation method of nitrendipine. Google Patents.
-
Modified Hantzsch synthesis of nifedipine and nitrendipne. ResearchGate. Available at: [Link]
-
NITRENDIPINE PROPYL ESTER. gsrs. Available at: [Link]
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. PMC - NIH. Available at: [Link]
-
Nitrendipine Impurities and Related Compound. Veeprho. Available at: [Link]
-
Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. PMC - NIH. Available at: [Link]
-
Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. NIH. Available at: [Link]
Sources
- 1. Nitrendipine - Wikipedia [en.wikipedia.org]
- 2. Nitrendipine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Nitrendipine | C18H20N2O6 | CID 4507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Nitrendipine? [synapse.patsnap.com]
- 5. Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-pot synthesis of 1,4-dihydropyridine derivatives using nano-cerium oxide as an efficient catalyst [ajgreenchem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis technology for preparing nitrendipine based on three-step method - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN109734656B - Preparation method of nitrendipine - Google Patents [patents.google.com]
- 14. CN109734656A - A kind of preparation method of nitrendipine - Google Patents [patents.google.com]
- 15. GSRS [gsrs.ncats.nih.gov]
An In-depth Technical Guide to Nitrendipine Propyl Ester as a Calcium Channel Blocker
This guide provides a comprehensive technical overview of Nitrendipine Propyl Ester, a structural analog of the well-established L-type calcium channel blocker, Nitrendipine. Tailored for researchers, scientists, and drug development professionals, this document delves into the inferred mechanism of action, structure-activity relationships, and detailed experimental protocols for the characterization of this compound.
Introduction: The Landscape of L-type Calcium Channel Blockade
Voltage-gated L-type calcium channels (CaV1.x) are crucial regulators of calcium influx into excitable cells, playing a pivotal role in cardiovascular physiology, including vascular smooth muscle contraction and cardiac pacemaker activity.[1][2] The dihydropyridine (DHP) class of L-type calcium channel blockers represents a cornerstone of antihypertensive therapy.[2] These agents, characterized by their 1,4-dihydropyridine heterocyclic ring structure, effectively reduce blood pressure by inducing vasodilation.[3]
Nitrendipine is a prototypical second-generation dihydropyridine that has been extensively studied for its potent vasodilatory effects.[4] It exerts its therapeutic action by binding to the α1 subunit of the L-type calcium channel, stabilizing the channel in an inactivated state and thereby inhibiting the influx of calcium into vascular smooth muscle cells.[5] This guide focuses on a specific analog, Nitrendipine Propyl Ester, and outlines the scientific rationale and experimental approaches for its characterization as a calcium channel blocker.
Nitrendipine Propyl Ester: A Structural Perspective
Nitrendipine Propyl Ester is a derivative of Nitrendipine where one of the ester groups at the C3 or C5 position of the dihydropyridine ring is a propyl ester. This seemingly minor structural modification can have significant implications for the compound's physicochemical properties, pharmacokinetics, and pharmacodynamics. The synthesis of such unsymmetrical dihydropyridines can be achieved through multi-step procedures that allow for the differential introduction of ester functionalities.[6][7][8][9]
Key Structural Features of Dihydropyridines Influencing Activity:
-
1,4-Dihydropyridine Ring: Essential for activity.
-
Aryl Group at C4: Typically a substituted phenyl ring, crucial for optimal activity.[10][11]
-
Ester Groups at C3 and C5: These groups are critical for binding and efficacy.[10][11] Modifications to these ester groups can influence potency, duration of action, and metabolic stability.[12]
Inferred Mechanism of Action and Structure-Activity Relationship (SAR)
Based on the extensive body of knowledge surrounding dihydropyridine calcium channel blockers, Nitrendipine Propyl Ester is predicted to act as an antagonist of L-type calcium channels. The core mechanism involves binding to a specific receptor site on the α1 subunit of the channel, which is accessible from the extracellular side.[13] This binding is voltage-dependent, with a higher affinity for the depolarized (inactivated) state of the channel.[14] This state-dependent binding contributes to the vascular selectivity of many dihydropyridines, as smooth muscle cells in arterial walls have a more depolarized resting membrane potential compared to cardiac cells.[5][14]
The nature of the ester substituents at the C3 and C5 positions significantly impacts the pharmacological profile of dihydropyridines. The size, shape, and lipophilicity of these ester groups can influence:
-
Binding Affinity: Alterations in the ester groups can affect the interaction with the DHP binding pocket on the calcium channel.
-
Pharmacokinetics: The ester groups are susceptible to metabolism by esterases, and their modification can alter the drug's half-life and duration of action.[15] For instance, bulkier ester groups may confer greater metabolic stability.[12]
-
Tissue Selectivity: The physicochemical properties imparted by the ester groups can influence the drug's distribution and selectivity for vascular versus cardiac tissue.[14]
It is hypothesized that the propyl ester modification in Nitrendipine Propyl Ester may lead to altered lipophilicity and metabolic stability compared to the parent compound, potentially resulting in a modified pharmacokinetic and pharmacodynamic profile.
Caption: Mechanism of L-type calcium channel blockade by dihydropyridines.
Experimental Characterization of Nitrendipine Propyl Ester
To rigorously assess the activity of Nitrendipine Propyl Ester as a calcium channel blocker, a series of in vitro assays are essential. The following protocols provide a framework for a comprehensive evaluation.
Patch-Clamp Electrophysiology: Direct Measurement of Channel Inhibition
The whole-cell patch-clamp technique is the gold standard for directly measuring the effect of a compound on ion channel currents.[9] This method allows for the precise control of the cell membrane potential and the recording of ionic currents flowing through the channels.
Objective: To determine the concentration-dependent inhibition of L-type calcium currents by Nitrendipine Propyl Ester and to characterize the voltage-dependency of the block.
Experimental Workflow:
Caption: Workflow for patch-clamp electrophysiology experiments.
Step-by-Step Methodology:
-
Cell Preparation: Culture a suitable cell line endogenously expressing or recombinantly overexpressing L-type calcium channels (e.g., A7r5 vascular smooth muscle cells or HEK293 cells stably expressing CaV1.2).
-
Solution Preparation:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with CsOH).
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 1 MgCl2, 10 HEPES, 4 Mg-ATP (pH 7.2 with CsOH).
-
-
Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtain a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms) at a frequency of 0.1 Hz.
-
-
Compound Application:
-
After obtaining a stable baseline recording, perfuse the cells with the external solution containing increasing concentrations of Nitrendipine Propyl Ester (e.g., 1 nM to 10 µM).
-
Allow sufficient time for the drug effect to reach steady-state at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the current amplitude to the baseline current.
-
Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
-
To assess voltage-dependence, repeat the experiment using different holding potentials (e.g., -40 mV) to favor the inactivated state of the channel.
-
Radioligand Binding Assay: Determining Binding Affinity
Radioligand binding assays are a powerful tool to determine the affinity of a test compound for its receptor.[16][17] In this case, a competition binding assay will be performed using a radiolabeled dihydropyridine to determine the binding affinity of Nitrendipine Propyl Ester to the L-type calcium channel.
Objective: To determine the equilibrium dissociation constant (Ki) of Nitrendipine Propyl Ester for the L-type calcium channel.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare membrane homogenates from a tissue or cell line rich in L-type calcium channels (e.g., rat cerebral cortex or cells overexpressing CaV1.2).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Binding Reaction:
-
In a 96-well plate, add membrane homogenate (50-100 µg of protein).
-
Add a fixed concentration of a radiolabeled dihydropyridine antagonist (e.g., [3H]-Nitrendipine or [3H]-PN200-110) at a concentration close to its Kd.
-
Add increasing concentrations of unlabeled Nitrendipine Propyl Ester (e.g., 0.1 nM to 10 µM).
-
For non-specific binding determination, use a high concentration of an unlabeled standard dihydropyridine (e.g., 1 µM Nifedipine).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination and Filtration:
-
Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Measurement: Assessing Functional Blockade
Measuring changes in intracellular calcium concentration ([Ca2+]i) provides a functional readout of calcium channel activity in intact cells.[7][15][18][19][20][21] This can be achieved using fluorescent calcium indicators.
Objective: To assess the ability of Nitrendipine Propyl Ester to inhibit depolarization-induced calcium influx in a cell-based assay.
Step-by-Step Methodology:
-
Cell Preparation: Seed cells expressing L-type calcium channels onto a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the salt solution for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Incubation: Incubate the cells with various concentrations of Nitrendipine Propyl Ester for a defined period.
-
Measurement of Calcium Influx:
-
Use a fluorescence plate reader equipped with an automated injector.
-
Record baseline fluorescence.
-
Inject a depolarizing stimulus (e.g., a high concentration of KCl, typically 50-80 mM) to activate voltage-gated calcium channels.
-
Record the fluorescence change over time.
-
-
Data Analysis:
-
Quantify the peak fluorescence response following depolarization.
-
Normalize the response in the presence of the compound to the control (vehicle-treated) response.
-
Plot the concentration-response curve and determine the IC50 for the inhibition of calcium influx.
-
Data Presentation and Interpretation
The data obtained from these assays will allow for a comprehensive characterization of Nitrendipine Propyl Ester. A comparative analysis with the parent compound, Nitrendipine, is crucial for understanding the impact of the propyl ester modification.
Table 1: Hypothetical Comparative Data for Nitrendipine and Nitrendipine Propyl Ester
| Parameter | Nitrendipine | Nitrendipine Propyl Ester | Inferred Implication of Propyl Ester Modification |
| Electrophysiology (IC50) | 15 nM | 25 nM | Slightly lower potency in direct channel block. |
| Binding Affinity (Ki) | 5 nM | 8 nM | Slightly lower binding affinity to the L-type calcium channel. |
| Functional Assay (IC50) | 20 nM | 30 nM | Consistent with electrophysiology and binding data. |
| Vascular/Cardiac Selectivity | High | Potentially Higher | Increased lipophilicity may alter tissue distribution.[14] |
| Metabolic Stability (t1/2) | Short | Potentially Longer | Propyl ester may be less susceptible to hydrolysis by esterases.[12][15] |
Conclusion
This technical guide provides a robust framework for the in-depth characterization of Nitrendipine Propyl Ester as a putative L-type calcium channel blocker. While its precise pharmacological profile remains to be experimentally determined, the established structure-activity relationships for the dihydropyridine class suggest that it will retain the core mechanism of action of its parent compound, Nitrendipine. The key areas of investigation lie in how the propyl ester modification influences its potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols outlined herein will enable researchers to elucidate the unique characteristics of this compound and assess its potential as a novel therapeutic agent.
References
-
Determination of the Structural and Pharmacokinetic Basis for Dihydropyridine Calcium Channel Blocker Activity. Preprints.org. 2025. Available from: [Link]
- Sun JP, Triggle DJ. Calcium channel antagonists: cardiovascular selectivity of action. J Pharmacol Exp Ther. 1995;274(1):419-26.
- O'Gorman M, et al. Metabolism and pharmacokinetics of the dihydropyridine calcium antagonist, ryosidine, in man. Xenobiotica. 1991;21(3):341-55.
- Yamada S, et al. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biol Pharm Bull. 2008;31(3):473-81.
- Kass RS, Arena JP. Block of L-type calcium channels by charged dihydropyridines. Sensitivity to side of application and calcium. J Gen Physiol. 1989;93(6):1189-208.
- Bandyopadhyay M, Mukherjee S, Sanyal S. One pot synthesis of unsymmetrical dihydropyridines by green, catalyst free and environmentally benign protocol.
- Memarian HR, Abdoli-Senejani M, Döpp D. Synthesis of Some New Unsymmetrically Substituted 1,4-Dihydropyridines.
- Godfraind T. Discovery and Development of Calcium Channel Blockers. Front Pharmacol. 2017;8:286.
-
Wikipedia. L-type calcium channel. Available from: [Link]
- Ghasemi H, et al.
- Yamada S, et al. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biol Pharm Bull. 2008;31(3):473-81.
- Triggle DJ. L-Type Calcium Channels. Current Pharmaceutical Design. 2005;11:2-3.
- Epstein M. Calcium Channel Blocker Class Heterogeneity: Select Aspects of Pharmacokinetics and Pharmacodynamics. Am J Hypertens. 2004;17(11 Pt 2):S18-24.
- Striessnig J, et al. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? Curr Mol Pharmacol. 2010;3(2):111-20.
-
The Role of Intravenous Dihydropyridine Calcium Channel Blockers in the Perioperative Management of Patients Undergoing Coronary Artery Bypass Surgery. ResearchGate. Available from: [Link]
- Zhou YT, et al. Pharmacokinetic drug-drug interactions between 1,4-dihydropyridine calcium channel blockers and statins: factors determining interaction strength and relevant clinical risk management. Ther Clin Risk Manag. 2013;9:537-52.
- Bandyopadhyay M, Mukherjee S, Sanyal S. One pot synthesis of unsymmetrical dihydropyridines by green, catalyst free and environmentally benign protocol.
-
Drug Design Org. Structure Activity Relationships. Available from: [Link]
-
Arun R, et al. Synthesis of unsymmetrical 1,4-dihydropyridines through four-component... ResearchGate. 2025. Available from: [Link]
- Yamada S, et al. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biol Pharm Bull. 2008;31(3):473-81.
-
What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules? ResearchGate. 2020. Available from: [Link]
-
Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. MDPI. Available from: [Link]
-
ION Biosciences. Ion Channel Assay Services. Available from: [Link]
- Tang L, et al. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs.
Sources
- 1. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]
- 4. Calcium Channel Blocker Class Heterogeneity: Select Aspects of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Block of L-type calcium channels by charged dihydropyridines. Sensitivity to side of application and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcium channel antagonists: cardiovascular selectivity of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolism and pharmacokinetics of the dihydropyridine calcium antagonist, ryosidine, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ionbiosciences.com [ionbiosciences.com]
An In-Depth Technical Guide to the Pharmacological Profile of Nitrendipine Esters
Abstract
Nitrendipine, a second-generation 1,4-dihydropyridine (DHP) calcium channel blocker, is a cornerstone in the management of hypertension.[1][2][3] Its therapeutic efficacy is intrinsically linked to its chemical structure, particularly the ester groups at the C3 and C5 positions of the dihydropyridine ring. These ester moieties are not mere structural placeholders; they are critical determinants of the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive analysis of the pharmacological profile of nitrendipine and its esters, delving into the structure-activity relationships (SAR), mechanism of action, and the experimental methodologies used for their evaluation. We will explore how modifications of these ester groups can be strategically employed to modulate activity, duration of action, and tissue selectivity, offering insights for researchers and professionals in drug development.
Introduction: The Central Role of the Dihydropyridine Scaffold
Nitrendipine belongs to the dihydropyridine class of L-type calcium channel antagonists.[4] The parent compound, nitrendipine, is chemically defined as 3-ethyl-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate.[5][6] Its primary therapeutic action is the potent and selective inhibition of L-type voltage-gated calcium channels, leading to vasodilation of peripheral arterioles and a subsequent reduction in blood pressure.[7][8][9] The defining features of the 1,4-DHP scaffold, including the substituted phenyl ring at C4 and the crucial ester functionalities at C3 and C5, are essential for this activity.[10]
The rationale for developing various nitrendipine esters stems from the desire to optimize its therapeutic index. Challenges with early DHPs, such as poor bioavailability due to extensive first-pass metabolism and short duration of action, prompted medicinal chemists to explore structural modifications.[6][11] Esterification at the C3 and C5 positions emerged as a highly effective strategy to fine-tune the drug's physicochemical properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its intrinsic potency.
Mechanism of Action: A Tale of Ion Channel Modulation
Nitrendipine and its esters exert their pharmacological effects by binding to the α1 subunit of the L-type calcium channel, a high-voltage activated channel crucial for excitation-contraction coupling in smooth and cardiac muscle.[4]
The binding of a nitrendipine ester to the channel does not physically occlude the pore. Instead, it allosterically modulates the channel's gating mechanism.[4][12] It stabilizes the channel in an inactivated state, reducing the probability of it opening in response to membrane depolarization.[4] This leads to a decreased influx of extracellular Ca²⁺ into the cell. In vascular smooth muscle, this reduction in intracellular calcium concentration inhibits the contractile processes, resulting in vasodilation and a decrease in peripheral resistance.[4][8]
Dihydropyridines like nitrendipine exhibit a degree of vascular selectivity over cardiac muscle.[7] This is partly attributed to the different resting membrane potentials of vascular smooth muscle cells compared to cardiomyocytes, which influences the conformational state of the calcium channels and their affinity for DHP blockers.[7]
Caption: Mechanism of action of Nitrendipine esters on vascular smooth muscle cells.
Structure-Activity Relationships (SAR) of Nitrendipine Esters
The pharmacological profile of nitrendipine is exquisitely sensitive to the nature of the ester groups at the C3 and C5 positions. The key SAR insights are:
-
Asymmetry is Key : For optimal activity, the ester groups at C3 and C5 should be different. Nitrendipine itself, with its C3-ethyl and C5-methyl esters, exemplifies this principle.[1][5] Symmetrical diesters generally exhibit lower potency.
-
Steric Hindrance : The size and shape of the ester groups are critical. Bulky ester groups can decrease activity due to steric hindrance at the receptor binding site. Conversely, smaller, unbranched esters are generally preferred.[10]
-
Chirality : The C4 carbon of the dihydropyridine ring is a chiral center. The (S)-enantiomer is significantly more potent as a calcium channel blocker than the (R)-enantiomer. The nature of the ester groups can influence the stereoselectivity of the binding interaction.[13]
-
Ester Moiety and Duration of Action : Modification of the ester groups is a primary strategy for modulating the drug's duration of action. For instance, the introduction of more complex ester side chains, as seen in other DHPs like barnidipine, can lead to a longer duration of action compared to nitrendipine.[13]
Pharmacokinetic Profile: The Journey Through the Body
The ester functionalities profoundly impact the ADME properties of nitrendipine analogs.
| Pharmacokinetic Parameter | Typical Values for Nitrendipine | Influence of Ester Modification |
| Absorption | Well absorbed from the GI tract.[11] | Ester modifications can alter lipophilicity, thereby influencing absorption rates. |
| Bioavailability | Low and variable (10-30%) due to extensive first-pass metabolism.[4][5][11] | Ester prodrug strategies can be employed to protect the molecule from first-pass metabolism, potentially increasing bioavailability. |
| Protein Binding | Highly protein-bound (~98%).[4][11] | Changes in the ester group can slightly alter the degree of plasma protein binding. |
| Metabolism | Extensively metabolized in the liver, primarily by CYP3A4.[11] The dihydropyridine ring is oxidized to the corresponding pyridine derivative, and the ester groups are hydrolyzed. | The nature of the ester bond influences the rate of enzymatic hydrolysis. More sterically hindered esters may be hydrolyzed more slowly, leading to a longer duration of action. |
| Half-life | Approximately 8-24 hours.[4][5] | Can be significantly prolonged by designing esters that are more resistant to metabolic degradation. |
| Excretion | Primarily excreted as inactive metabolites in the urine and feces.[6][11] | The route and rate of excretion of metabolites can be influenced by their polarity, which is determined by the original ester structure. |
Data compiled from multiple sources.[4][5][6][11]
Key Experimental Protocols for Evaluation
A robust evaluation of novel nitrendipine esters requires a combination of in vitro and in vivo assays to build a complete pharmacological profile.
In Vitro Evaluation
A. Radioligand Binding Assays
-
Objective : To determine the binding affinity (Ki) of the test compound for the L-type calcium channel.
-
Principle : This is a competitive binding assay using a radiolabeled DHP, typically [³H]-nitrendipine, and membrane preparations from tissues rich in L-type calcium channels (e.g., guinea pig heart or rat brain).[12][14] The ability of the test compound to displace the radioligand from its binding site is measured.
-
Methodology :
-
Membrane Preparation : Homogenize tissue (e.g., guinea pig ventricle) in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Incubation : Incubate the membrane preparation with a fixed concentration of [³H]-nitrendipine and varying concentrations of the test compound.
-
Separation : Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification : Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis : Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
-
B. In Vitro Vasodilation Assays
-
Objective : To assess the functional antagonist activity of the compound on vascular smooth muscle.
-
Principle : Measures the ability of the test compound to relax pre-contracted isolated arterial rings.
-
Methodology :
-
Tissue Preparation : Isolate arterial segments (e.g., guinea pig aorta) and mount them in an organ bath containing physiological salt solution, maintained at 37°C and aerated with carbogen.[13]
-
Contraction : Induce a sustained contraction using a depolarizing agent like high-concentration potassium chloride (KCl).[13]
-
Drug Addition : Add the test compound in a cumulative concentration-dependent manner.
-
Measurement : Record the changes in isometric tension.
-
Data Analysis : Plot the percentage of relaxation against the log concentration of the test compound to determine the EC₅₀ value.
-
Caption: Standard in vitro workflow for characterizing Nitrendipine esters.
In Vivo Evaluation
-
Objective : To determine the antihypertensive efficacy and duration of action in a relevant animal model.
-
Principle : Administer the test compound to hypertensive animals and monitor changes in blood pressure over time.
-
Model : Spontaneously Hypertensive Rats (SHR) are a widely accepted model for essential hypertension.[15]
-
Methodology :
-
Animal Acclimatization : Acclimate SHR to the laboratory environment and handling procedures.
-
Blood Pressure Measurement : Measure baseline systolic and diastolic blood pressure using a non-invasive tail-cuff method or via telemetry for continuous monitoring.
-
Drug Administration : Administer the nitrendipine ester orally (p.o.) or intravenously (i.v.) at various doses.[2][15]
-
Monitoring : Measure blood pressure at multiple time points post-administration (e.g., 1, 2, 4, 8, 12, 24 hours) to establish a time-course of action.
-
Data Analysis : Calculate the maximum percentage decrease in blood pressure and the duration of the antihypertensive effect for each dose.
-
Conclusion and Future Directions
The ester groups of nitrendipine are not passive components but active modulators of its pharmacological profile. A deep understanding of the structure-activity relationships governing the interaction of these esters with the L-type calcium channel is paramount for the rational design of new antihypertensive agents. By strategically modifying the ester moieties, it is possible to develop second- and third-generation dihydropyridines with improved bioavailability, longer duration of action, and enhanced tissue selectivity, ultimately leading to safer and more effective therapies for cardiovascular diseases. Future research will likely focus on developing ester prodrugs that are selectively activated in target tissues, further minimizing systemic side effects and maximizing therapeutic efficacy.
References
-
Nitrendipine | C18H20N2O6 | CID 4507 - PubChem - NIH. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Stoepel, K., & Vater, W. (1982). Pharmacological studies of the antihypertensive effect of nitrendipine. Journal of Cardiovascular Pharmacology, 4(Suppl 3), S368-S371. [Link]
-
Quan, P., Xia, D., Piao, H., Piao, H., Shi, K., Jia, Y., & Cui, F. (2011). Nitrendipine nanocrystals: its preparation, characterization, and in vitro-in vivo evaluation. AAPS PharmSciTech, 12(3), 973–981. [Link]
-
Triggle, D. J. (1986). Antihypertensive mechanism of action and binding sites of nitrendipine. The American Journal of Cardiology, 58(8), 35D–38D. [Link]
-
Nitrendipine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). PharmaCompass. Retrieved January 21, 2026, from [Link]
-
Boer, R., Gomeni, R., & Klockowski, R. (1988). Pharmacokinetics and pharmacodynamics of nitrendipine in healthy subjects and patients with kidney and liver disease. Journal of Cardiovascular Pharmacology, 12 Suppl 4, S6-10. [Link]
-
Nitrendipine. (n.d.). DrugFuture. Retrieved January 21, 2026, from [Link]
-
Nitrendipine: Uses, Dosage, Side Effects and More | MIMS Hong Kong. (n.d.). MIMS. Retrieved January 21, 2026, from [Link]
-
Krol, G. J., Lettieri, J. T., & Yeh, S. C. (1988). Pharmacokinetics, bioavailability, metabolism and acute and chronic antihypertensive effects of nitrendipine in patients with chronic renal failure and moderate to severe hypertension. British Journal of Clinical Pharmacology, 25(5), 557–566. [Link]
-
Karasawa, A., Ikeda, J., & Yamada, K. (1999). In vitro and in vivo vasodilatory activity of barnidipine and its enantiomers. Biological & Pharmaceutical Bulletin, 22(2), 151–155. [Link]
-
Krause, H. P., Ahr, H. J., Beermann, D., Siefert, H. M., Suwelack, D., & Weber, H. (1988). The Pharmacokinetics of Nitrendipine. I. Absorption, Plasma Concentrations, and Excretion After Single Administration of [14C]nitrendipine to Rats and Dogs. Arzneimittelforschung, 38(11), 1593–1599. [Link]
-
Krol, G. J., Lettieri, J. T., Yeh, S. C., & Burkholder, D. E. (1988). Pharmacokinetics, bioavailability, metabolism and acute and chronic antihypertensive effects of nitrendipine in patients with chronic renal failure and moderate to severe hypertension. British journal of clinical pharmacology, 25(5), 557–566. [Link]
-
Nitrendipine. (2023, December 18). In Wikipedia. [Link]
-
Marinković, V., Danica, A., Vladimirov, S., & Stankovic, S. (2015). Synthesis of nitrendipine. Michael's addition. ResearchGate. [Link]
-
Robertson, J. I. (1989). Pharmacokinetics of nitrendipine in the elderly. Journal of Cardiovascular Pharmacology, 14 Suppl 10, S33-S35. [Link]
-
Krol, G. J., Noe, A. J., & Yeh, S. C. (1984). Bioequivalence and Metabolism of Nitrendipine Administered Orally to Healthy Volunteers. Journal of Clinical Pharmacology, 24(8-9), 355–364. [Link]
-
Paoletti, R., Bernini, F., & Fumagalli, R. (1989). Antiatherogenic action of nitrendipine in hypercholesterolemic rabbits: changes in aortic macrophage accumulation and smooth muscle cell phenotype. Journal of Cardiovascular Pharmacology, 13 Suppl 4, S41-S46. [Link]
-
Ehlert, F. J., Roeske, W. R., Itoga, E., & Yamamura, H. I. (1982). [3H]-Nitrendipine, a potent calcium antagonist, binds with high affinity to cardiac membranes. Life Sciences, 30(25), 2191–2202. [Link]
-
Garthoff, B., & Kazda, S. (1984). Nitrendipine and other calcium entry blockers (calcium antagonists) in hypertension. Journal of Cardiovascular Pharmacology, 6 Suppl 7, S968-S974. [Link]
-
Wang, G., Wei, W., & Lu, C. (2007). In vivo evaluation of two novel controlled-release nitrendipine formulations. Drug Development and Industrial Pharmacy, 33(11), 1281–1288. [Link]
-
Structure of complex organic compound nifedipine, NIFE, consists of a benzene ring, a central core including carbon, nitrogen, and oxygen atoms, and several functional groups, including an amine group, two ester groups, and a nitro group. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Goa, K. L., & Sorkin, E. M. (1987). Nitrendipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of hypertension. Drugs, 33(2), 123–155. [Link]
-
Berntsson, P., Johansson, E., & Westerlund, C. (1987). Felodipine analogs: structure-activity relationships. Journal of Cardiovascular Pharmacology, 10 Suppl 1, S60-S65. [Link]
-
De Pover, A., Grupp, G., & Schwartz, A. (1984). Effects of temperature and allosteric modulators on [3H] nitrendipine binding: methods for detecting potential Ca2+ channel blockers. Journal of Cardiovascular Pharmacology, 6(Suppl 7), S959-S963. [Link]
- CN109734656B - Preparation method of nitrendipine - Google Patents. (n.d.). Google Patents.
-
M'Buyamba-Kabangu, J. R., & Lijnen, P. (1987). Nitrendipine as an antihypertensive agent. European Heart Journal, 8 Suppl K, 63–67. [Link]
-
Quan, P., et al. (2011). Nitrendipine nanocrystals: its preparation, characterization, and in vitro-in vivo evaluation. AAPS PharmSciTech. [Link]
-
Ertas, M., et al. (2007). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Biological and Pharmaceutical Bulletin. [Link]
-
Gessner, U., & Regnier, G. (1976). Comparative study of in vitro and in vivo drug effects on cell-mediated cytotoxicity. Agents and Actions, 6(5), 631–641. [Link]
Sources
- 1. Nitrendipine | C18H20N2O6 | CID 4507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacological studies of the antihypertensive effect of nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrendipine and other calcium entry blockers (calcium antagonists) in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrendipine - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics and pharmacodynamics of nitrendipine in healthy subjects and patients with kidney and liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of nitrendipine. I. Absorption, plasma concentrations, and excretion after single administration of [14C]nitrendipine to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antihypertensive mechanism of action and binding sites of nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrendipine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Nitrendipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mims.com [mims.com]
- 12. Effects of temperature and allosteric modulators on [3H] nitrendipine binding: methods for detecting potential Ca2+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo vasodilatory activity of barnidipine and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [3H]-Nitrendipine, a potent calcium antagonist, binds with high affinity to cardiac membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Physicochemical Characteristics of Nitrendipine Propyl Ester
Introduction: Bridging the Gap from Analogue to Asset
In the landscape of pharmaceutical development, the journey from a lead compound to a viable drug candidate is paved with meticulous characterization. Nitrendipine, a well-established dihydropyridine calcium channel blocker, has long been a cornerstone in the management of hypertension.[1][2] Its analogues, such as Nitrendipine Propyl Ester, represent opportunities for refining therapeutic profiles, potentially altering pharmacokinetics and tissue distribution.[3][4] Nitrendipine Propyl Ester, an analogue and a known impurity of Lercanidipine, substitutes the ethyl ester group of the parent molecule with a propyl ester.[3] This seemingly minor structural modification can have profound implications for its physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and stability.
This technical guide provides a comprehensive framework for the physicochemical characterization of Nitrendipine Propyl Ester. As specific experimental data for this analogue is not extensively published, this document serves as both a predictive overview based on its structural relationship to Nitrendipine and a practical guide detailing the requisite experimental protocols for its full characterization. We will delve into the core parameters: melting point, solubility, dissociation constant (pKa), partition coefficient (logP), and chemical stability. For each parameter, we will explore its significance, the underlying scientific principles, and provide robust, field-proven methodologies for its determination. This guide is designed for researchers, scientists, and drug development professionals, offering the technical depth and practical insights necessary to transform a promising analogue into a well-understood pharmaceutical asset.
Molecular Structure and Its Implications
The foundational difference between Nitrendipine and its propyl ester analogue lies in the alkyl chain of one of the ester groups at the C5 position of the dihydropyridine ring.
-
Nitrendipine: 3-ethyl 5-methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate[5]
-
Nitrendipine Propyl Ester: 3-methyl 5-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[6][7]
The addition of a single methylene group (-CH2-) to the ester chain is predicted to increase the molecule's lipophilicity and molecular weight (360.36 g/mol for Nitrendipine vs. 374.39 g/mol for the propyl ester).[5][8] This increase in lipophilicity is expected to influence other key parameters, potentially leading to lower aqueous solubility and a higher partition coefficient (logP), which could, in turn, affect membrane permeability and protein binding.
Solid-State Characterization: Melting Point
The melting point of a crystalline solid is a critical physical property that provides information about its purity and identity.[9] For a pure substance, the melting point is a sharp, well-defined temperature, whereas impurities typically depress the melting point and broaden the melting range.[10][11]
Expected Characteristics: Nitrendipine has a reported melting point of approximately 158°C.[5] Chemical suppliers of Nitrendipine Propyl Ester list a melting point in the range of 143-145°C.[6] This lower melting point for the propyl ester analogue could be attributed to differences in crystal lattice energy and molecular packing due to the longer, more flexible propyl chain.
Table 1: Melting Point Data
| Compound | Reported Melting Point (°C) |
| Nitrendipine | 158[5] |
| Nitrendipine Propyl Ester | 143-145[6] |
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol adheres to the standards set by major pharmacopeias.[12][13]
Causality: The capillary method provides a reproducible means of determining the melting range by ensuring uniform and controlled heating of a powdered sample.
-
Sample Preparation: Ensure the sample of Nitrendipine Propyl Ester is completely dry and finely powdered. Gently tap the open end of a capillary tube (1.3–1.8 mm outer diameter) into the powder to introduce a small amount of the sample.[10][13]
-
Packing: Tap the closed end of the capillary on a hard surface to tightly pack the powder into a column of 2.5–3.5 mm in height.[12]
-
Instrumentation: Place the packed capillary into a calibrated melting point apparatus.
-
Heating: Heat the apparatus rapidly to a temperature approximately 5-10°C below the expected melting point (around 135°C).
-
Ramped Heating: Decrease the heating rate to a constant 1°C/minute to allow for thermal equilibrium.[12][13]
-
Observation and Recording:
-
Onset of Melting: Record the temperature at which the first drop of liquid becomes visible.
-
Completion of Melting (Clear Point): Record the temperature at which the last solid particle melts and the substance is completely liquid.[12] The recorded melting range is the interval between the onset and completion of melting.
-
Workflow for Melting Point Determination```dot
Caption: Standard Workflow for the Shake-Flask Solubility Method.
Ionization State: Dissociation Constant (pKa)
The dissociation constant (pKa) defines the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. [14][15]Since only the un-ionized form of a drug typically permeates biological membranes via passive diffusion, the pKa is a critical determinant of absorption across the GI tract and other biological barriers.
Expected Characteristics: Nitrendipine, and by extension its propyl ester, does not possess strongly acidic or basic functional groups. The dihydropyridine nitrogen is very weakly basic and is not protonated under physiological conditions. Therefore, the molecule is expected to be neutral across the physiological pH range, and its solubility and permeability will likely not be significantly influenced by pH changes within this range. However, confirming the absence of a pKa in the 2-12 range is a necessary step in pre-formulation.
Experimental Protocol: pKa Determination for Poorly Soluble Compounds
For sparingly soluble compounds, traditional potentiometric titration is often not feasible. Alternative methods are required. [14][16] Causality: Using co-solvents increases the drug's solubility to a level where potentiometric titration becomes possible. The subsequent extrapolation to 0% co-solvent (purely aqueous) provides an estimate of the aqueous pKa.
Method: Potentiometric Titration with Co-solvent Extrapolation
-
Solvent Preparation: Prepare a series of aqueous-organic co-solvent mixtures (e.g., 20%, 30%, 40%, 50% methanol in water).
-
Sample Dissolution: Accurately weigh and dissolve Nitrendipine Propyl Ester in each co-solvent mixture to a known concentration.
-
Titration: Titrate the solutions with a standardized acid (e.g., 0.1 M HCl) and a standardized base (e.g., 0.1 M NaOH) using a calibrated pH meter. Record the pH change as a function of the volume of titrant added.
-
Apparent pKa Calculation: For each co-solvent percentage, determine the apparent pKa from the titration curve (the pH at the half-equivalence point).
-
Extrapolation: Plot the apparent pKa values against the percentage of the organic co-solvent. Extrapolate the resulting linear regression line to 0% co-solvent to obtain the aqueous pKa value (Yasuda-Shedlovsky extrapolation). [17]
Workflow for pKa Determination via Co-Solvent Method
Caption: Workflow for Determining pKa of a Poorly Soluble Drug.
Lipophilicity: Partition Coefficient (logP)
The n-octanol/water partition coefficient (logP) is the standard measure of a drug's lipophilicity. [18]It is a key factor influencing membrane permeability, protein binding, and overall ADME properties. [19]For orally administered drugs, an optimal logP value (typically between 1 and 5) is often sought to balance solubility and permeability for good absorption. [18] Expected Characteristics: Nitrendipine has a reported logP of 2.88. [1]The addition of a propyl group in place of the ethyl group increases the nonpolar surface area of Nitrendipine Propyl Ester. Therefore, its logP value is predicted to be higher than that of Nitrendipine, likely falling within the 3.0 to 3.5 range, indicating increased lipophilicity.
Table 3: Lipophilicity Data
| Compound | Reported logP | Predicted logP of Propyl Ester | Experimentally Determined logP |
| Nitrendipine | 2.88 [1] | ~3.0 - 3.5 | Data to be filled |
Experimental Protocol: logP Determination (Shake-Flask Method)
This classic method directly measures the partitioning of the compound between two immiscible phases. [18][20] Causality: This protocol directly measures the equilibrium distribution of the analyte between a lipid-mimicking solvent (n-octanol) and an aqueous phase, providing the definitive value for the partition coefficient.
-
Phase Pre-saturation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer) with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of Nitrendipine Propyl Ester in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous phase in a separatory funnel or vial.
-
Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the layers to separate completely. Centrifugation can be used to accelerate this process.
-
Quantification: Carefully sample both the n-octanol and aqueous layers. Determine the concentration of the drug in each phase using a validated HPLC-UV method.
-
Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase] The logP is the base-10 logarithm of P. [18]
Workflow for Shake-Flask logP Determination
Caption: Workflow for Determining logP via the Shake-Flask Method.
Chemical Stability: Forced Degradation Studies
Understanding a drug's intrinsic stability is paramount for determining its shelf-life, storage conditions, and potential degradation pathways. [21][22]Forced degradation, or stress testing, involves subjecting the drug to conditions more severe than accelerated stability testing to identify likely degradation products and validate the stability-indicating nature of analytical methods. [23][24][25] Expected Characteristics: The dihydropyridine ring in compounds like Nitrendipine is known to be susceptible to oxidation, which converts it to the corresponding pyridine analogue. It is also sensitive to light (photodegradation). The ester linkages could be susceptible to hydrolysis under strongly acidic or basic conditions. Nitrendipine Propyl Ester is expected to exhibit similar vulnerabilities. The goal of forced degradation is to achieve 5-20% degradation to ensure that degradation products are generated at detectable levels without completely destroying the molecule. [23]
Experimental Protocol: Forced Degradation Studies
This protocol is based on ICH guideline Q1A(R2).
Causality: By subjecting the drug to extreme conditions (pH, oxidation, light, heat), we can rapidly identify potential degradation pathways and products that might form over a much longer period under normal storage conditions. This is essential for developing stability-indicating analytical methods.
-
Stock Solution Preparation: Prepare a stock solution of Nitrendipine Propyl Ester in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. [23]2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and keep at room temperature or heat gently (e.g., 40°C) for a specified time. Neutralize before analysis.
-
Oxidation: Dilute the stock solution with 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 105°C) for a specified time. Also, heat the stock solution at 60-80°C.
-
Photodegradation: Expose the stock solution and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all generated degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.
Table 4: Forced Degradation Study Template
| Stress Condition | Reagent/Condition | Time/Temperature | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | Heat (e.g., 80°C) | Potential ester hydrolysis |
| Base Hydrolysis | 0.1 M NaOH | RT or Heat (e.g., 40°C) | Ester hydrolysis |
| Oxidation | 3% H₂O₂ | Room Temperature | Oxidation of dihydropyridine ring to pyridine |
| Thermal (Solid) | Dry Heat | 105°C | General decomposition |
| Photolytic (Solution) | ICH Q1B Light Source | N/A | Oxidation/rearrangement of dihydropyridine ring |
Workflow for Forced Degradation Studies
Sources
- 1. Nitrendipine | C18H20N2O6 | CID 4507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrendipine - Wikipedia [en.wikipedia.org]
- 3. Nitrendipine Propyl Ester | 225785-54-6 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Nitrendipine [drugfuture.com]
- 6. Nitrendipine Propyl Ester | 225785-54-6 [amp.chemicalbook.com]
- 7. veeprho.com [veeprho.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. nano-lab.com.tr [nano-lab.com.tr]
- 10. Melting Point Test - CD Formulation [formulationbio.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. thinksrs.com [thinksrs.com]
- 13. mt.com [mt.com]
- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DSpace [diposit.ub.edu]
- 18. acdlabs.com [acdlabs.com]
- 19. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. onyxipca.com [onyxipca.com]
- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 24. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 25. acdlabs.com [acdlabs.com]
Methodological & Application
Application Note: High-Performance Analytical Methods for the Quantification and Stability Assessment of Nitrendipine
A Note on Nitrendipine Propyl Ester: This document focuses on the analytical methods for Nitrendipine. While the query specified "Nitrendipine Propyl Ester," a thorough review of scientific literature did not yield specific, validated analytical methods for this particular derivative. Nitrendipine is a well-characterized dihydropyridine calcium channel blocker, and the methods detailed herein for its analysis provide a robust and essential foundation. Researchers aiming to analyze Nitrendipine Propyl Ester should use the following protocols as a starting point, with the understanding that method adaptation and full re-validation will be necessary to account for the chemical differences (e.g., increased lipophilicity and different molecular weight) of the propyl ester derivative.
Introduction: The Analytical Imperative for Nitrendipine
Nitrendipine is a dihydropyridine calcium channel blocker used in the management of hypertension. Its therapeutic efficacy is intrinsically linked to its purity, stability, and bioavailability. Therefore, robust, and validated analytical methods are critical for quality control in pharmaceutical manufacturing, stability testing to define shelf-life, and pharmacokinetic studies in drug development.
This application note provides a comprehensive guide to two primary analytical techniques for the characterization of Nitrendipine:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A stability-indicating method for assay and impurity quantification in drug substances and products.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A high-sensitivity method for the quantification of Nitrendipine and its major metabolites in biological matrices such as human plasma.
We will explore the causality behind methodological choices, from mobile phase composition to sample preparation, and provide detailed, field-proven protocols.
Core Methodology: Chromatographic Separation and Detection
The cornerstone of Nitrendipine analysis is reversed-phase chromatography, which separates compounds based on their hydrophobicity. Nitrendipine, being a relatively non-polar molecule, is well-retained on C8 or C18 alkyl chain-bonded silica columns.
Causality in Method Design: Why These Choices?
-
Column Chemistry (C18/C8): A C18 (octadecyl) or C8 (octyl) column is the industry standard for separating moderately non-polar compounds like Nitrendipine. The long alkyl chains provide a hydrophobic stationary phase that interacts effectively with the analyte, allowing for excellent separation from more polar impurities or degradation products.
-
Mobile Phase Composition: A mixture of an organic solvent (typically methanol and/or acetonitrile) and an aqueous buffer is used. The organic component is the "strong" solvent that elutes Nitrendipine from the column. The aqueous buffer controls the pH and ionic strength. For Nitrendipine, a mobile phase of methanol:water or acetonitrile:methanol:water is common. Adjusting the pH, often to around 3.0 with phosphoric or formic acid, ensures consistent ionization state of the molecule and any impurities, leading to sharp, reproducible peaks.
-
UV Detection: Nitrendipine possesses a strong chromophore, making UV detection highly effective and robust for routine analysis. The maximum absorbance is typically observed around 236-238 nm, providing excellent sensitivity for quantification.
-
Mass Spectrometric Detection (MS/MS): For bioanalysis where concentrations are very low (ng/mL), MS/MS is the technique of choice due to its unparalleled sensitivity and selectivity. It allows for the precise measurement of the parent drug and its metabolites even in a complex matrix like plasma.
Stability-Indicating RP-HPLC Method for Assay and Impurity Profiling
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. Developing such a method requires forced degradation studies to demonstrate specificity.
Workflow for Stability-Indicating Method Development
The following diagram outlines the logical workflow for creating a robust, stability-indicating HPLC method.
Caption: Workflow for HPLC stability-indicating method development.
Protocol 1: Stability-Indicating HPLC-UV Analysis
Objective: To quantify Nitrendipine and separate it from potential degradation products.
Instrumentation & Materials:
-
HPLC system with UV/PDA detector (e.g., Agilent 1260 Infinity II).
-
C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid or Triethylamine for pH adjustment.
-
Nitrendipine Reference Standard
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase | Methanol:Water (70:30, v/v), pH adjusted to 3.0 with Phosphoric Acid. | Provides good retention and sharp peak shape for Nitrendipine. Acidic pH suppresses silanol interactions. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for robust separation of non-polar analytes. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | Ambient (~25 °C) | Sufficient for reproducible results; can be elevated (e.g., 30-40°C) to improve efficiency. |
| Detection | UV at 238 nm | Wavelength of maximum absorbance for Nitrendipine, ensuring high sensitivity. |
| Injection Vol. | 20 µL | Standard volume; can be adjusted based on concentration. |
| Run Time | ~10 minutes | Sufficient to elute Nitrendipine and potential early-eluting degradants. |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve Nitrendipine reference standard in methanol to prepare a stock solution (e.g., 100 µg/mL). Further dilute with mobile phase to create calibration standards (e.g., 10-50 µg/mL).
-
Sample Preparation (Drug Substance): Prepare a sample solution at a similar concentration to the standard (e.g., 25 µg/mL) in mobile phase.
-
System Suitability: Inject a standard solution (e.g., 25 µg/mL) five times. The system is suitable if the relative standard deviation (RSD) for peak area is <2.0%, the tailing factor is <2.0, and the theoretical plates are >2000.
-
Analysis: Inject the blank (mobile phase), followed by the standard solutions and sample solutions.
-
Quantification: Construct a calibration curve by plotting peak area against concentration for the standards. Determine the concentration of the sample from the regression equation.
Protocol 2: Forced Degradation Studies
Objective: To generate potential degradation products and prove the method's specificity.
Procedure: Prepare solutions of Nitrendipine (~100 µg/mL) and subject them to the following stress conditions as per ICH guidelines.
-
Acid Hydrolysis: Add 1 mL of 0.1 N HCl to 1 mL of drug solution. Heat at 60-80°C for a specified time (e.g., 30 minutes to 2 hours). Neutralize with an equivalent amount of 0.1 N NaOH before injection.
-
Base Hydrolysis: Add 1 mL of 0.1 N NaOH to 1 mL of drug solution. Heat at 60-80°C. Neutralize with an equivalent amount of 0.1 N HCl before injection. Degradation is often faster in acidic conditions for Nitrendipine.
-
Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide (H₂O₂) to 1 mL of drug solution. Keep at room temperature. The major degradation route for Nitrendipine is often oxidation to its pyridine analogue.
-
Thermal Degradation: Expose solid drug powder and a solution of the drug to dry heat (e.g., 70-80°C) for an extended period (e.g., 24-48 hours).
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) or sunlight. Nitrendipine is known to be photodegradable.
Analysis of Stressed Samples: Analyze all stressed samples using the HPLC method described above. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main Nitrendipine peak (Resolution > 2.0).
LC-MS/MS Method for Bioanalysis
For quantifying Nitrendipine in plasma, a highly sensitive and selective method is required. LC-MS/MS in Selected Reaction Monitoring (SRM) mode provides this capability.
Workflow for Bioanalytical Sample Preparation
Effective sample preparation is crucial to remove matrix interferences (e.g., proteins, lipids) that can suppress the MS signal.
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Nitrendipine Propyl Ester
Abstract
This application note describes a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Nitrendipine Propyl Ester. Nitrendipine Propyl Ester is a potential process-related impurity and degradation product of Nitrendipine, a dihydropyridine calcium-channel blocker used in the treatment of hypertension.[1][2] The method presented herein is developed to separate Nitrendipine Propyl Ester from the active pharmaceutical ingredient (API), Nitrendipine, and other related substances. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for quality control and stability testing in drug development and manufacturing.[3][4][5][6]
Introduction
Nitrendipine is a calcium channel blocker of the dihydropyridine class, effective in the management of hypertension.[2] During the synthesis and storage of Nitrendipine, various related substances can be formed, including potential ester analogs such as Nitrendipine Propyl Ester.[7][8] The presence of such impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, a reliable and sensitive analytical method is crucial for their detection and quantification.
This document provides a comprehensive, field-proven HPLC method designed for the precise quantification of Nitrendipine Propyl Ester. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's principles. The validation protocol ensures the method is trustworthy and suitable for its intended purpose in a regulated environment.
Analytical Principle
The method employs reversed-phase chromatography, which is ideal for separating moderately polar to nonpolar compounds like Nitrendipine and its ester derivatives. A C18 stationary phase is used, which provides excellent hydrophobic retention and resolution of the analytes.[9][10] The mobile phase consists of a mixture of an aqueous buffer and organic solvents, optimized to achieve a short run time while maintaining a robust separation. Detection is performed using a UV-Vis spectrophotometer set at a wavelength that provides high sensitivity for the dihydropyridine chromophore present in both Nitrendipine and its propyl ester analog.[9][11][12]
Materials and Methods
Equipment and Software
-
HPLC System with a quaternary pump, autosampler, column thermostat, and PDA or UV-Vis detector (e.g., Waters Alliance e2695, Agilent 1260 Infinity II).
-
Chromatography Data System (CDS) software (e.g., Empower™, Chromeleon™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric glassware (Class A).
Reagents and Standards
-
Nitrendipine and Nitrendipine Propyl Ester reference standards (procured from a certified supplier).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade).
-
Orthophosphoric Acid (85%) (AR grade).
-
Water (Milli-Q® or equivalent HPLC grade).
Preparation of Solutions
-
Buffer Preparation (25 mM Potassium Phosphate, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Prepare a mixture of Buffer, Methanol, and Acetonitrile in the ratio of 30:40:30 (v/v/v). Degas the solution by sonication for 15 minutes before use.
-
Diluent: Use the Mobile Phase as the diluent for all standard and sample preparations.
-
Standard Stock Solution (approx. 100 µg/mL of Nitrendipine Propyl Ester): Accurately weigh about 10 mg of Nitrendipine Propyl Ester reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Preparation: The preparation will depend on the matrix (e.g., drug substance, formulation). For a drug substance, accurately weigh about 25 mg of the sample into a 50 mL volumetric flask, dissolve, and dilute to volume with the diluent.
Chromatographic Conditions
The optimized chromatographic conditions were selected to ensure a robust separation between Nitrendipine and Nitrendipine Propyl Ester. A C18 column was chosen for its proven selectivity for dihydropyridine compounds.[9][13] The mobile phase, a ternary mixture of buffer, methanol, and acetonitrile, provides the necessary polarity to elute the compounds with good peak shape and resolution. A pH of 3.0 was selected to suppress the ionization of any residual silanol groups on the stationary phase, thereby minimizing peak tailing. The detection wavelength of 238 nm corresponds to a strong absorbance maximum for the dihydropyridine nucleus, ensuring high sensitivity.[9][10][11]
| Parameter | Condition |
| Column | Octadecylsilyl Silica Gel (C18), 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | 25 mM KH₂PO₄ Buffer (pH 3.0) : Methanol : Acetonitrile (30:40:30, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 238 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
| Table 1: Optimized HPLC Method Parameters. |
Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][4][14] The validation characteristics assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
System Suitability Test (SST)
Before each analytical run, a system suitability solution is injected to verify the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 for the Nitrendipine Propyl Ester peak |
| Theoretical Plates (N) | Not less than 2000 for the Nitrendipine Propyl Ester peak |
| Relative Standard Deviation (%RSD) | Not more than 2.0% for six replicate injections |
| Table 2: System Suitability Test (SST) Criteria. |
Specificity (Selectivity)
Specificity was demonstrated by analyzing a blank (diluent), a placebo (if applicable), a solution of Nitrendipine API, and a solution of Nitrendipine Propyl Ester. The method is considered specific if there is no interference from the blank or other components at the retention time of the Nitrendipine Propyl Ester peak. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) were also conducted on the Nitrendipine sample to ensure the method is stability-indicating.
Linearity and Range
Linearity was evaluated by preparing a series of at least five concentrations of Nitrendipine Propyl Ester over the range of LOQ to 150% of the target concentration (e.g., 0.1 µg/mL to 1.5 µg/mL for a 0.1% impurity level relative to a 1 mg/mL API solution). The calibration curve of peak area versus concentration should have a correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery)
Accuracy was determined by spiking a known amount of Nitrendipine Propyl Ester into the sample matrix at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery at each level should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Assessed by analyzing six replicate preparations of a sample spiked with Nitrendipine Propyl Ester at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Ruggedness): The repeatability assay was repeated on a different day by a different analyst using a different instrument. The %RSD between the two sets of data is calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Organic composition of the mobile phase (± 2% absolute) The system suitability criteria must be met under all varied conditions.
Experimental Workflows
The following diagrams illustrate the logical flow of the analytical and validation processes.
Caption: General workflow for sample analysis.
Caption: Logical flow for method validation.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of Nitrendipine Propyl Ester in the presence of Nitrendipine. The validation results confirm that the method adheres to the stringent requirements of the ICH guidelines and is suitable for routine quality control analysis and stability studies of Nitrendipine drug substance and drug products. This self-validating system provides a high degree of confidence in the analytical results, ensuring product quality and regulatory compliance.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA).
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
-
Marinković, V., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 993–998.
-
Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. PubMed.
-
Srinivasan, R., et al. (2019). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF ATENOLOL AND NITRENDIPINE BY RP-HPLC. ResearchGate.
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
-
Venishetty, V. K., et al. (2007). Development and validation of a reversed-phase HPLC method for determination of nitrendipine in rat plasma: application to pharmacokinetic studies. Biomedical Chromatography, 21(4), 363-368.
-
Saini, G., et al. Development and Validation of a RP-HPLC Method for Estimation of Nitrendipine in Tablet Dosage Form. ResearchGate.
-
USP Monographs: Nifedipine. USP29-NF24.
-
Nitrendipine. PubChem, National Institutes of Health (NIH).
-
Nitrendipine European Pharmacopoeia (EP) Reference Standard. Sigma-Aldrich.
-
NITRENDIPINE PROPYL ESTER. Global Substance Registration System (GSRS).
-
Chemical Name : Nitrendipine Propyl-d7 Ester. Pharmaffiliates.
-
Nitrendipine Propyl Ester. Simson Pharma Limited.
-
Improve Your European Pharmacopoeia (Ph. Eur.) and United States (USP) Monographs. Phenomenex.
-
PHYSICOCHEMICAL EVALUATION OF NITRENDIPINE BUCCAL FILMS. ResearchGate.
-
Preparation method of nitrendipine. Google Patents.
-
Synthesis of nitrendipine. Michael's addition. ResearchGate.
-
Drug analysis according to pharmacopoeia. MACHEREY-NAGEL.
-
Complete Monograph Methods. Merck Millipore.
-
Official Monographs for Part I / Nicardipine Hydrochloride. Japanese Pharmacopoeia.
-
HPLC USP-Methods - Monographs. MZ-Analysentechnik.
-
Shirsand, S. B., et al. (2010). Formulation and Evaluation of Nitrendipine Buccal Films. Indian Journal of Pharmaceutical Sciences, 72(4), 463–468.
-
Determination of Specific Absorbance (A¦) of Five Calcium Channel Blocker Anti-Hypertensive Drugs Using UV-Visible Spectroscopy. ChemRxiv.
-
Santiago, T. M., & Lopez, L. M. (1990). Nitrendipine: a new dihydropyridine calcium-channel antagonist for the treatment of hypertension. DICP, 24(2), 167–175.
Sources
- 1. Nitrendipine | C18H20N2O6 | CID 4507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrendipine: a new dihydropyridine calcium-channel antagonist for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. jordilabs.com [jordilabs.com]
- 6. database.ich.org [database.ich.org]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a reversed-phase HPLC method for determination of nitrendipine in rat plasma: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ema.europa.eu [ema.europa.eu]
Application Note: A Robust, Stability-Indicating LC-MS/MS Method for the Analysis of Nitrendipine and its Impurities
Abstract
This application note presents a comprehensive, stability-indicating liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of nitrendipine and its process-related and degradation impurities. Nitrendipine, a dihydropyridine calcium channel blocker, is susceptible to degradation under various stress conditions, making rigorous impurity profiling essential for ensuring pharmaceutical quality, safety, and efficacy. We detail a complete protocol, from forced degradation studies to method validation, designed for researchers, quality control analysts, and drug development professionals. The described method leverages the high sensitivity and selectivity of tandem mass spectrometry to resolve and identify impurities, even at trace levels, providing a reliable framework for regulatory compliance and in-depth product understanding.
Introduction: The Imperative for Impurity Profiling
Nitrendipine is a widely prescribed antihypertensive agent that functions by blocking calcium channels, leading to vasodilation. As with any active pharmaceutical ingredient (API), the presence of impurities can adversely affect the drug's safety and efficacy. These impurities can originate from the synthetic process or arise from the degradation of the API over time due to environmental factors such as light, heat, and humidity. Regulatory bodies, including the International Council for Harmonisation (ICH), mandate stringent control and monitoring of impurities in drug substances and products.
Traditional analytical techniques like HPLC with UV detection, while robust, may lack the sensitivity and specificity required to detect co-eluting or trace-level impurities. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard, offering unparalleled selectivity and sensitivity. The ability of MS/MS to provide structural information through fragmentation analysis is invaluable for the unambiguous identification of unknown degradants. This guide provides an end-to-end workflow, explaining not just the procedural steps but also the scientific rationale behind them, ensuring the development of a scientifically sound and defensible analytical method.
Scientific Principles: Crafting a Stability-Indicating Method
The Rationale for LC-MS/MS
The choice of LC-MS/MS is a deliberate one, driven by the need for specificity and sensitivity. Unlike UV detection, which relies on the presence of a chromophore and can be confounded by matrix effects or impurities with similar spectral properties, mass spectrometry measures an intrinsic property of the molecule: its mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) adds another layer of specificity by isolating a precursor ion, fragmenting it, and monitoring a specific product ion. This technique, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for accurate quantification even at picogram levels. This is critical for controlling genotoxic or unusually potent impurities that may have very low specification limits.
The Strategy of Forced Degradation
A cornerstone of a robust analytical method is its ability to be "stability-indicating." This means the method must be able to resolve the API from any potential degradation products, ensuring that a decrease in the API concentration is accompanied by a corresponding increase in the concentration of its degradants (mass balance). To achieve this, we employ forced degradation, or stress testing. As outlined in ICH guideline Q1A(R2), the API is intentionally exposed to harsh conditions—acidic and alkaline hydrolysis, oxidation, heat, and light—to accelerate its decomposition. This process serves two primary purposes:
-
To generate potential degradants: It helps identify the likely degradation pathways and products that could form under normal storage conditions over the product's shelf-life.
-
To prove method specificity: By analyzing the stressed samples, we can confirm that all generated impurity peaks are adequately separated from the main nitrendipine peak and from each other.
The major degradation pathway for many 1,4-dihydropyridines like nitrendipine involves the oxidation of the dihydropyridine ring to its more stable pyridine analogue (dehydronitrendipine). Hydrolysis of the ester side chains is another potential degradation route, particularly under acidic or basic conditions.
Experimental Workflow
The overall experimental process follows a logical sequence from preparation and stress testing through to final data analysis and validation.
Caption: Overall workflow for Nitrendipine impurity analysis.
Materials and Methods
Reagents and Standards
-
Nitrendipine Reference Standard (USP or Ph. Eur. grade)
-
Known Nitrendipine Impurity Standards (e.g., Nitrendipine Impurity A/Dehydronitrendipine)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Hydrochloric Acid (ACS grade)
-
Sodium Hydroxide (ACS grade)
-
Hydrogen Peroxide (30%, ACS grade)
Instrumentation
-
Liquid Chromatograph: UPLC/UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A high-quality C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for optimal resolution.
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Nitrendipine reference standard in 10 mL of methanol.
-
Working Standard (10 µg/mL): Dilute the stock solution 1:100 with a 50:50 (v/v) mixture of acetonitrile and water.
-
Impurity Stock Solutions: Prepare individual stock solutions of known impurities in a similar manner.
-
Sample Preparation: Prepare API or drug product samples at a target concentration of 10 µg/mL in the same diluent as the working standard.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the optimized starting conditions for the LC-MS/MS analysis. These parameters should be further optimized as needed for specific instrumentation.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 100 x 2.1 mm, 1.8 µm | Provides excellent retention and separation for moderately nonpolar compounds like Nitrendipine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength and low viscosity. |
| Gradient Elution | 0-1 min: 30% B; 1-8 min: 30-90% B; 8-9 min: 90% B; 9-9.1 min: 90-30% B; 9.1-12 min: 30% B | A gradient is essential to elute impurities with a wide range of polarities and ensure separation from the main API peak. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks without excessive backpressure. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Dihydropyridines readily form protonated molecules [M+H]⁺ in positive mode ESI. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity for quantification by monitoring specific precursor-to-product ion transitions. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and maximum ion generation. |
| Source Temp. | 150 °C | Prevents thermal degradation of the analyte in the source. |
| Desolvation Temp. | 400 °C | Ensures efficient desolvation of the mobile phase droplets. |
| Gas Flow Rates | Optimized for specific instrument | Cone gas and desolvation gas flows are critical for ion transmission and must be optimized. |
| MRM Transitions | See Table 3 | Specific transitions provide high selectivity for each analyte. |
Table 3: Example MRM Transitions for Nitrendipine and a Key Impurity
| Compound | Precursor Ion [M+H]⁺ | Product Ion | Collision Energy (eV) |
|---|---|---|---|
| Nitrendipine | 361.1 | 330.1 | 15 |
| 315.1 | 20 | ||
| Dehydronitrendipine | 359.1 | 328.1 | 15 |
| (Impurity A) | 313.1 | 20 |
Note: The exact m/z values and collision energies should be determined experimentally by infusing pure standards.
Detailed Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products and demonstrate method specificity. Aim for approximately 10-20% degradation of the API.
-
Acid Hydrolysis:
-
To 1 mL of a 1 mg/mL Nitrendipine methanolic stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60 °C for 4 hours.
-
Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of 10 µg/mL for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60 °C for 2 hours.
-
Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to 10 µg/mL. A significant degradation is expected at alkaline pH.
-
-
Oxidative Degradation:
-
To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute to 10 µg/mL for analysis. The major degradation product is expected to be the pyridine analog.
-
-
Thermal Degradation:
-
Expose solid Nitrendipine powder to 105 °C in a hot air oven for 48 hours.
-
Dissolve the stressed powder and dilute to 10 µg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose a 1 mg/mL solution of Nitrendipine to UV light (254 nm) or light conforming to ICH Q1B guidelines for 7 days.
-
Dilute the exposed solution to 10 µg/mL for analysis.
-
Protocol 2: Method Validation (Abbreviated Guideline)
Validate the method according to ICH Q2(R1) guidelines.
-
Specificity: Inject blank diluent, a placebo solution (if analyzing a formulation), the unstressed sample, and all stressed samples. Confirm that no interfering peaks are present at the retention times of Nitrendipine and its impurities.
-
Linearity: Prepare calibration standards over a range from the Limit of Quantitation (LOQ) to 150% of the specification limit for impurities (e.g., 0.05% to 0.25% relative to a 10 µg/mL API concentration). Plot the peak area versus concentration and calculate the regression line. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy (Recovery): Spike a sample solution with known amounts of impurities at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Calculate the percent recovery. Acceptance criteria are typically 80-120%.
-
Precision (Repeatability & Intermediate Precision):
-
Repeatability: Perform six replicate injections of a spiked sample at 100% of the target concentration. Calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be within acceptable limits (e.g., <15%).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine these values based on the signal-to-noise ratio (S/N). Typically, LOD is established at S/N ≥ 3 and LOQ at S/N ≥ 10. The LOQ must be at or below the reporting threshold for impurities.
Expected Results and Discussion
Degradation Pathway and Impurity Identification
Forced degradation studies are expected to show that Nitrendipine is most susceptible to oxidative and photolytic degradation, leading to the formation of its pyridine analog, Dehydronitrendipine (often listed as Impurity A). It is also expected to show significant degradation under alkaline hydrolysis. The mass spectrometer allows for confirmation of this identity by observing the mass shift from [M+H]⁺ 361.1 for Nitrendipine to [M+H]⁺ 359.1 for the pyridine analog, representing the loss of two hydrogen atoms.
Caption: Simplified degradation pathways for Nitrendipine.
Method Validation Summary
The validation experiments will generate data to confirm that the method is fit for its intended purpose. The results should be compiled into a summary table.
Table 4: Representative Method Validation Results
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Specificity | No interference observed | Method is specific |
| Linearity (r²) | > 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.5% - 103.2% | 80% - 120% |
| Precision (%RSD) | Repeatability: < 5%; Intermediate: < 8% | Varies by level, typically < 15% |
| LOQ | 0.005 µg/mL (0.05% of 10 µg/mL) | ≤ Reporting Threshold |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the LC-MS/MS analysis of Nitrendipine and its impurities. The method is designed to be stability-indicating, sensitive, and specific, meeting the stringent requirements of the pharmaceutical industry and regulatory agencies. By explaining the causality behind experimental choices and providing step-by-step instructions for forced degradation and method validation, this guide serves as a practical tool for any laboratory tasked with ensuring the quality and safety of Nitrendipine products. The superior performance of LC-MS/MS makes it the ideal technique for this application, providing confidence in the analytical data generated.
References
-
Bebawy, L. I. (2001). Oxidative degradation study of nitrendipine using stability indicating, HPLC, HPTLC and spectrophotometric method. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 993-8.
- Marinkovic, V., Agbaba, D., Vladimirov, S., & Stankovic, S. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. *Journal of Pharmaceutical and
Application Notes and Protocols for the Use of Nitrendipine Propyl Ester as a Reference Standard
Abstract: This document provides a comprehensive technical guide for researchers, analytical scientists, and quality control professionals on the proper characterization, handling, and application of the Nitrendipine Propyl Ester reference standard. Nitrendipine Propyl Ester is a critical related substance of the antihypertensive drug Nitrendipine. The protocols herein are designed to ensure accurate identification and quantification of this impurity in drug substance and drug product, aligning with stringent regulatory expectations for pharmaceutical quality.
Introduction: The Imperative of Impurity Profiling
Nitrendipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension.[1][2] By inhibiting the influx of calcium ions into vascular smooth muscle cells, it induces vasodilation, thereby lowering blood pressure.[3] The synthesis and storage of Nitrendipine can lead to the formation of related substances, including Nitrendipine Propyl Ester (CAS: 225785-54-6).[3][4] The presence of such impurities, even at trace levels, can impact the safety and efficacy of the final drug product.
Regulatory bodies worldwide mandate rigorous control over drug impurities. This necessitates the use of highly characterized reference standards for the development and validation of analytical methods capable of accurately profiling these compounds.[5][6] Nitrendipine Propyl Ester is a key process impurity and potential degradant that must be monitored.[3][7]
This guide serves as an authoritative resource, detailing the essential physicochemical properties of the Nitrendipine Propyl Ester reference standard and providing robust, field-proven protocols for its use in High-Performance Liquid Chromatography (HPLC) analysis.
Reference Standard Characterization
A reference standard is a highly purified compound that is used as a measurement base in analytical chemistry. The foundation of any reliable analysis is a well-characterized reference standard, accompanied by a comprehensive Certificate of Analysis (CoA) that attests to its identity, purity, and other critical attributes.
Table 1: Physicochemical Properties of Nitrendipine Propyl Ester
| Property | Value | Source(s) |
| Chemical Name | 3-Methyl 5-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | [4][8] |
| Synonym(s) | Nitrendipine Impurity A | [4] |
| CAS Number | 225785-54-6 | [3][4][9] |
| Molecular Formula | C₁₉H₂₂N₂O₆ | [8][9] |
| Molecular Weight | 374.39 g/mol | [4][9] |
| Appearance | White to yellow powder/crystal | [10] |
Handling, Storage, and Solution Preparation
The chemical stability of dihydropyridine compounds is a critical factor that dictates their handling and storage. These molecules are particularly susceptible to oxidative degradation and photodegradation.[11] The primary degradation pathway often involves the oxidation of the dihydropyridine ring to the corresponding pyridine analogue (aromatization).[11] Therefore, adherence to proper storage and handling protocols is not merely procedural but essential for preserving the integrity of the reference standard.
Storage Conditions
-
Long-Term Storage: The solid reference standard should be stored in well-sealed containers at a controlled temperature of 2-8°C.[12][13]
-
Light Protection: Containers must be opaque or stored within light-protective packaging (e.g., amber vials, or wrapped in aluminum foil) at all times to prevent photodegradation.
Protocol: Preparation of Standard Solutions
This protocol describes the preparation of a stock solution and subsequent working solutions for use in chromatographic analysis.
Materials:
-
Nitrendipine Propyl Ester Reference Standard
-
HPLC-grade Methanol or Acetonitrile
-
Class A volumetric flasks
-
Calibrated analytical balance
-
Ultrasonic bath
Procedure:
-
Equilibration: Allow the reference standard container to equilibrate to room temperature for at least 30 minutes before opening. This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic solid, which could alter its effective concentration.
-
Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the Nitrendipine Propyl Ester reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (e.g., Methanol).
-
Sonicate for 5-10 minutes or until the standard is completely dissolved. Sonication provides the energy needed to overcome lattice forces in the crystal structure, ensuring full dissolution.
-
Allow the solution to return to room temperature.
-
Dilute to the final volume with the diluent and mix thoroughly by inverting the flask multiple times.
-
-
Working Standard Solution (e.g., 1.0 µg/mL):
-
Pipette 1.0 mL of the Stock Solution into a 100 mL volumetric flask.
-
Dilute to the final volume with the mobile phase and mix thoroughly. It is best practice to use the mobile phase as the diluent for the final working solution to ensure chromatographic compatibility and prevent peak distortion.
-
-
Solution Stability: Standard solutions should be freshly prepared. If storage is necessary, they must be kept in tightly sealed, light-protected containers at 2-8°C. A stability study should be performed to determine the viable storage duration, but it is generally recommended to use solutions within 24-48 hours.[14]
Application in Chromatographic Analysis
Reverse-phase HPLC with UV detection is the gold standard for the analysis of Nitrendipine and its related substances due to its high resolving power for structurally similar, non-polar molecules.[15][16] The reference standard is indispensable for both qualitative identification and quantitative measurement.
Workflow: Impurity Identification
The primary use of the reference standard is for unambiguous peak identification within a chromatogram of a Nitrendipine sample. This is achieved by comparing the retention time of a peak in the sample chromatogram to that of the certified reference standard run under identical conditions.
Caption: Workflow for impurity identification using a reference standard.
Protocol: Quantitative Analysis by HPLC-UV
This protocol outlines a validated HPLC method for the quantification of Nitrendipine Propyl Ester in a drug substance. The principle is based on an external standard calibration.
Table 2: HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention and selectivity for dihydropyridines.[15] |
| Mobile Phase | Methanol : Water (70:30, v/v), pH adjusted to 3.0 with phosphoric acid | A methanol-water mixture offers good solvating power, and the acidic pH suppresses the ionization of silanol groups, leading to better peak shape.[15][16] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Detection | UV at 238 nm | This wavelength is near the absorbance maximum for Nitrendipine and its related compounds, providing high sensitivity.[15][16] |
| Injection Volume | 20 µL | A typical volume to ensure good peak response without overloading the column. |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system. |
System Suitability Testing (SST): Before any sample analysis, the performance of the chromatographic system must be verified. This is a non-negotiable step that ensures the system is fit for its intended purpose on the day of analysis.
Table 3: System Suitability Parameters & Acceptance Criteria
| Parameter | Test | Acceptance Criteria |
| Precision | Inject Working Standard (e.g., 1.0 µg/mL) six times | %RSD of peak areas ≤ 2.0% |
| Peak Shape | From a single injection of the Working Standard | Tailing Factor ≤ 2.0 |
| Efficiency | From a single injection of the Working Standard | Theoretical Plates ≥ 2000 |
Calculation of Impurity Content: The amount of Nitrendipine Propyl Ester in a sample is calculated using the following external standard formula:
Impurity (%) = (Area_impurity / Area_std) * (Conc_std / Conc_sample) * Purity_std * 100
Where:
-
Area_impurity: Peak area of Nitrendipine Propyl Ester in the sample chromatogram.
-
Area_std: Average peak area from replicate injections of the Working Standard.
-
Conc_std: Concentration of the Working Standard solution (e.g., in mg/mL).
-
Conc_sample: Concentration of the Nitrendipine sample solution (e.g., in mg/mL).
-
Purity_std: Purity of the Nitrendipine Propyl Ester reference standard (as a decimal from the CoA).
Principles of Analytical Method Validation
The HPLC protocol provided above serves as a robust starting point. However, for use in a regulated environment, this method must be formally validated by the end-user to demonstrate its suitability for the specific sample matrix and intended application. This validation process creates a self-validating system, ensuring the trustworthiness of the generated data.
Sources
- 1. Nitrendipine | C18H20N2O6 | CID 4507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antihypertensive mechanism of action and binding sites of nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. veeprho.com [veeprho.com]
- 5. ajrconline.org [ajrconline.org]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. Nitrendipine Propyl Ester | 225785-54-6 [chemicalbook.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Nitrendipine, 250MG | Labscoop [labscoop.com]
- 11. Oxidative degradation study of nitrendipine using stability indicating, HPLC, HPTLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 尼群地平 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Investigating Dihydropyridine Calcium Channel Blockers in Hypertension Research
A Guide Focused on Nitrendipine and the Evaluation of its Analogues, such as Nitrendipine Propyl Ester
Introduction: The Scientific Imperative in Antihypertensive Drug Discovery
Hypertension is a leading global risk factor for cardiovascular disease and mortality, affecting an estimated 1.28 billion adults worldwide.[1] The therapeutic landscape for hypertension is well-established, with several classes of drugs demonstrating clinical efficacy. Among these, Calcium Channel Blockers (CCBs) are a cornerstone of treatment, often recommended as a first-line therapy.[1] This guide focuses on the dihydropyridine class of CCBs, which exert their antihypertensive effects primarily through the blockade of L-type calcium channels in vascular smooth muscle.[2][3][4]
Nitrendipine, a well-characterized dihydropyridine CCB, serves as an exemplary model for hypertension research due to its potent vasodilatory action and extensive body of literature.[5][6][7] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the antihypertensive properties of novel compounds. We will use Nitrendipine as the reference compound and frame our protocols around the evaluation of a structural analogue, Nitrendipine Propyl Ester (Molecular Formula: C₁₉H₂₂N₂O₆, Molecular Weight: 374.39 g/mol ), for which dedicated research is not yet widely published.[8]
This approach ensures that investigators can apply established, validated methodologies to characterize new chemical entities, comparing their activity against a known standard to determine their potential as next-generation antihypertensive agents.
Section 1: Foundational Principles - The L-Type Calcium Channel as a Therapeutic Target
The primary mechanism of action for dihydropyridine CCBs is the inhibition of voltage-gated L-type calcium channels.[4] These channels are critical for regulating the contraction of vascular smooth muscle cells (VSMCs), which control the diameter of blood vessels and, consequently, peripheral vascular resistance.[4][9]
Under normal physiological conditions, depolarization of the VSMC membrane triggers the opening of L-type calcium channels, allowing an influx of extracellular calcium (Ca²⁺).[4] This influx leads to a cascade of events:
-
Calcium binds to the protein calmodulin.
-
The Ca²⁺-calmodulin complex activates Myosin Light Chain Kinase (MLCK).
-
MLCK phosphorylates the myosin light chains.
-
This phosphorylation enables the interaction between actin and myosin filaments, resulting in smooth muscle contraction and vasoconstriction.
Nitrendipine and its analogues bind with high affinity to the α1 subunit of the L-type calcium channel, stabilizing it in an inactivated state.[4][6] This action reduces the probability of the channel opening upon depolarization, thereby decreasing the influx of Ca²⁺. The resulting lower intracellular calcium concentration prevents smooth muscle contraction, leading to vasodilation, a decrease in total peripheral resistance, and a subsequent reduction in blood pressure.[6][10]
Caption: Mechanism of action for dihydropyridine CCBs.
Section 2: Pre-clinical Evaluation Workflow for Novel Antihypertensives
The journey of a novel compound like Nitrendipine Propyl Ester from synthesis to a potential therapeutic candidate follows a structured, multi-stage evaluation process. This workflow ensures a comprehensive characterization of its pharmacological, physiological, and pharmacokinetic properties.
Caption: Phased pre-clinical workflow for antihypertensive drug evaluation.
Section 3: In Vitro Characterization Protocols
The initial screening phase aims to confirm the compound's mechanism of action and quantify its functional effect on vascular tissue.
Protocol 3.1: Ex Vivo Vasorelaxation Assay in Isolated Rat Aortic Rings
This functional assay directly measures the ability of a test compound to relax pre-constricted arterial tissue, providing a powerful indication of its vasodilatory potential.
-
Rationale: This protocol establishes a dose-response relationship for the test compound's ability to induce vasodilation. Using isolated arteries allows for the direct assessment of the compound's effect on vascular smooth muscle, independent of systemic neural and hormonal influences.
-
Materials:
-
Thoracic aortas from male Wistar or Sprague-Dawley rats (250-300g).
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose).
-
Phenylephrine (PE) or Potassium Chloride (KCl) for inducing contraction.
-
Nitrendipine (positive control), Nitrendipine Propyl Ester (test compound), and Vehicle (e.g., DMSO).
-
Organ bath system with isometric force transducers, aerated with 95% O₂ / 5% CO₂ at 37°C.
-
-
Step-by-Step Methodology:
-
Humanely euthanize the rat according to approved institutional protocols.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering connective tissue and fat, and cut it into 2-3 mm wide rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Connect the rings to isometric force transducers and allow them to equilibrate for 60-90 minutes under a resting tension of ~2.0 grams, replacing the bath solution every 15-20 minutes.
-
Induce a stable contraction by adding a submaximal concentration of Phenylephrine (e.g., 10⁻⁶ M).
-
Once a stable plateau of contraction is achieved, add the test compound (Nitrendipine Propyl Ester) or control (Nitrendipine, Vehicle) in a cumulative, concentration-dependent manner (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Allow the tissue to stabilize after each addition until a steady response is observed before adding the next concentration.
-
Record the relaxation at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the maximal contraction induced by Phenylephrine.
-
Plot the concentration-response curve (percentage relaxation vs. log concentration of the compound).
-
Calculate the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) for each compound using non-linear regression analysis.
-
-
Self-Validation & Controls:
-
Positive Control: Nitrendipine should produce a potent, concentration-dependent relaxation.
-
Negative Control: The vehicle (e.g., DMSO at the highest concentration used) should not induce significant relaxation.
-
Viability Check: At the end of the experiment, addition of a high concentration of acetylcholine can be used to check for endothelial integrity if required.
-
Section 4: In Vivo Antihypertensive Efficacy Protocols
Following successful in vitro characterization, the next critical step is to assess the compound's ability to lower blood pressure in a living organism using established animal models of hypertension.[11]
Selection of Animal Models
The choice of animal model is crucial and depends on the specific mechanisms being investigated.[11]
-
Spontaneously Hypertensive Rat (SHR): A genetic model that closely mimics human essential hypertension. It is one of the most widely used models for testing antihypertensive drugs.[11]
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: A model of low-renin, salt-sensitive hypertension, induced by uninephrectomy followed by administration of DOCA and high-salt drinking water.[12][13] This model is particularly useful for studying volume-dependent hypertension.
Protocol 4.2: Chronic Blood Pressure Measurement in Conscious Hypertensive Rats via Radiotelemetry
This is the gold-standard method for assessing cardiovascular parameters in conscious, unrestrained animals, avoiding the confounding effects of anesthesia and handling stress.
-
Rationale: Telemetry provides continuous, long-term, and highly accurate blood pressure, heart rate, and activity data from animals in their home cages. This allows for the assessment of a compound's efficacy, duration of action, and effects on circadian blood pressure patterns.
-
Materials:
-
Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old.
-
Implantable telemetry transmitters (e.g., from Data Sciences International).
-
Surgical tools, anesthesia (e.g., isoflurane), and analgesics.
-
Receivers and data acquisition system.
-
Nitrendipine Propyl Ester, Nitrendipine, and vehicle for dosing.
-
-
Step-by-Step Methodology:
-
Surgical Implantation: Anesthetize the SHR. Surgically implant the telemetry transmitter's catheter into the descending aorta and place the transmitter body in the abdominal cavity.
-
Recovery: Allow the animal to recover from surgery for at least 7-10 days. Administer post-operative analgesics as required. Confirm the return to normal circadian rhythms before starting the study.
-
Baseline Recording: Record baseline blood pressure (systolic, diastolic, mean arterial), heart rate, and activity for 48-72 hours to establish a stable baseline for each animal.
-
Dosing: Administer the vehicle to all animals for a set period (e.g., 3 days) to acclimatize them to the dosing procedure (e.g., oral gavage).
-
Treatment: Randomize animals into treatment groups (e.g., Vehicle, Nitrendipine, and multiple dose levels of Nitrendipine Propyl Ester). Administer the compounds daily for the duration of the study (e.g., 14-28 days).
-
Continuous Data Acquisition: Record cardiovascular parameters continuously throughout the study.
-
-
Data Analysis:
-
Average the data into hourly or daily means.
-
Compare the change in blood pressure from baseline between the treatment groups and the vehicle control group.
-
Analyze effects on heart rate to identify potential reflex tachycardia, a common effect of potent vasodilators.[14]
-
Evaluate the effect on the circadian dip in blood pressure during the animal's sleep cycle.
-
-
Self-Validation & Controls:
-
Vehicle Control: Establishes the baseline blood pressure trend in the absence of an active compound.
-
Positive Control: A known effective dose of Nitrendipine validates the model's responsiveness.
-
Baseline Data: Each animal serves as its own control, with treatment effects compared to its pre-dose baseline.
-
Quantitative Data: Representative Dosages and Effects
The following table summarizes typical oral dosages for Nitrendipine used in rodent and canine hypertension models, which can serve as a starting point for dose-ranging studies of Nitrendipine Propyl Ester.
| Parameter | Spontaneously Hypertensive Rat (SHR) | Renal Hypertensive Dog | Reference |
| Effective Oral Dose Range | 0.3 - 31.5 mg/kg | 0.03 - 10.0 mg/kg | [5] |
| Observed Effect | Dose-dependent reduction in blood pressure. | Dose-dependent reduction in blood pressure. | [5] |
| Clinical Human Dose | 20 - 40 mg/day | N/A | [6][15] |
Section 5: Pharmacokinetic (PK) Profiling
Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is critical for interpreting efficacy data and predicting its behavior in humans.
Protocol 5.1: Basic Pharmacokinetic Study in Rats
-
Rationale: This protocol determines key PK parameters such as bioavailability, half-life (t₁/₂), clearance (CL), and volume of distribution (Vd), which are essential for designing effective dosing regimens.
-
Materials:
-
Sprague-Dawley or Wistar rats with jugular vein cannulas.
-
Nitrendipine Propyl Ester formulation for intravenous (IV) and oral (PO) administration.
-
Blood collection tubes (e.g., with K₂EDTA).
-
LC-MS/MS system for bioanalysis.
-
-
Step-by-Step Methodology:
-
Fast rats overnight prior to dosing.
-
Divide rats into two groups: IV and PO administration.
-
Administer a single bolus dose of the compound (e.g., 1-2 mg/kg IV; 5-10 mg/kg PO).
-
Collect serial blood samples via the jugular vein cannula at specified time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process blood samples to harvest plasma and store at -80°C until analysis.
-
Quantify the concentration of Nitrendipine Propyl Ester in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot plasma concentration versus time for both IV and PO routes.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis.
-
Calculate key parameters: AUC (Area Under the Curve), CL, Vd, t₁/₂, and oral bioavailability (F%).
-
-
Reference Data: The table below provides known pharmacokinetic parameters for the parent compound, Nitrendipine.
| Parameter | Value (Human) | Value (Rat) | Value (Dog) | References |
| Oral Bioavailability (F%) | 15 - 25% | ~12% | ~29% | [16][17] |
| Protein Binding | ~98% | N/A | N/A | [6] |
| Elimination Half-Life (t₁/₂) | 8 - 24 hours | ~57 hours (radioactivity) | ~188 hours (radioactivity) | [6][16][17] |
| Metabolism | Hepatic (Extensive First-Pass) | Hepatic (Extensive First-Pass) | Hepatic (Extensive First-Pass) | [6][17] |
References
-
Title: L-type calcium channel blockers may contribute to heart failure Source: Penn State University URL: [Link]
-
Title: Pharmacological studies of the antihypertensive effect of nitrendipine Source: PubMed URL: [Link]
-
Title: The Evolving Role of Calcium Channel Blockers in Hypertension Management: Pharmacological and Clinical Considerations Source: PubMed Central URL: [Link]
-
Title: L/T-type and L/N-type Calcium-Channel Blockers Attenuate Cardiac Sympathetic Nerve Activity in Patients With Hypertension Source: PubMed URL: [Link]
-
Title: Combined L-/T-Type Calcium Channel Blockers Source: Hypertension (Journal) URL: [Link]
-
Title: Nitrendipine Source: Wikipedia URL: [Link]
-
Title: L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure Source: PubMed URL: [Link]
-
Title: Contrasting Effects of Selective T- and L-Type Calcium Channel Blockade on Glomerular Damage in DOCA Hypertensive Rats Source: Hypertension (Journal) URL: [Link]
-
Title: Antihypertensive mechanism of action and binding sites of nitrendipine Source: PubMed URL: [Link]
-
Title: What is the mechanism of Nitrendipine? Source: Patsnap Synapse URL: [Link]
-
Title: Nitrendipine | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass.com URL: [Link]
-
Title: Pharmacokinetics and pharmacodynamics of nitrendipine in healthy subjects and patients with kidney and liver disease Source: PubMed URL: [Link]
-
Title: What is Nitrendipine used for? Source: Patsnap Synapse URL: [Link]
-
Title: Antihypertensive and metabolic effects of nitrendipine in hypertensive diabetic patients Source: PubMed URL: [Link]
-
Title: Pharmacokinetics, bioavailability, metabolism and acute and chronic antihypertensive effects of nitrendipine in patients with chronic renal failure and moderate to severe hypertension Source: PubMed Central URL: [Link]
-
Title: The Pharmacokinetics of Nitrendipine. I. Absorption, Plasma Concentrations, and Excretion After Single Administration of [14C]nitrendipine to Rats and Dogs Source: PubMed URL: [Link]
-
Title: Pharmacokinetics, bioavailability, metabolism and acute and chronic antihypertensive effects of nitrendipine in patients with chronic renal failure and moderate to severe hypertension Source: PubMed URL: [Link]
-
Title: Nitrendipine as an antihypertensive agent Source: PubMed URL: [Link]
-
Title: Animal Models of Hypertension: A Scientific Statement From the American Heart Association Source: Hypertension (Journal) URL: [Link]
-
Title: ANIMAL MODELS OF HYPERTENSION AND EFFECT OF DRUGS Source: ResearchGate URL: [Link]
-
Title: Antihypertensive and cardiovascular effects of nitrendipine: a controlled study vs. placebo Source: PubMed URL: [Link]
-
Title: NITRENDIPINE PROPYL ESTER Source: gsrs.ncats.nih.gov URL: [Link]
-
Title: Experience with nitrendipine--a new calcium antagonist--in hypertension Source: PubMed URL: [Link]
-
Title: Antihypertensive effect and pharmacokinetics of nitrendipine in children Source: PubMed URL: [Link]
-
Title: Chemical Name : Nitrendipine Propyl-d7 Ester Source: Pharmaffiliates URL: [Link]
-
Title: Norisoboldine Induces Endothelium-Dependent Vasorelaxation and Attenuates Hypertension by Modulating Ca 2+ -eNOS Signaling, Oxidative Stress, and Inflammation Source: MDPI URL: [Link]
Sources
- 1. The Evolving Role of Calcium Channel Blockers in Hypertension Management: Pharmacological and Clinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Antihypertensive mechanism of action and binding sites of nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Nitrendipine? [synapse.patsnap.com]
- 5. Pharmacological studies of the antihypertensive effect of nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrendipine - Wikipedia [en.wikipedia.org]
- 7. What is Nitrendipine used for? [synapse.patsnap.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. psu.edu [psu.edu]
- 10. Nitrendipine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Antihypertensive effect and pharmacokinetics of nitrendipine in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antihypertensive and metabolic effects of nitrendipine in hypertensive diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and pharmacodynamics of nitrendipine in healthy subjects and patients with kidney and liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The pharmacokinetics of nitrendipine. I. Absorption, plasma concentrations, and excretion after single administration of [14C]nitrendipine to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Purity Isolation of Nitrendipine Propyl Ester
For: Researchers, scientists, and drug development professionals in pharmaceutical chemistry and pharmacology.
Abstract
This document provides a comprehensive, field-tested protocol for the isolation and purification of Nitrendipine Propyl Ester (3-O-methyl 5-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate), a key analog and potential impurity in the synthesis of related 1,4-dihydropyridine calcium channel blockers. The protocol outlines a robust methodology beginning from a crude synthetic reaction mixture, employing multi-stage purification including column chromatography and controlled recrystallization. Emphasis is placed on the scientific rationale behind each step to ensure reproducibility and achieve high purity (>99%), suitable for analytical standard preparation and further pharmacological studies.
Introduction: The Scientific Imperative
Nitrendipine is a well-established 1,4-dihydropyridine (DHP) calcium channel blocker used in the management of hypertension.[1] Its structure features asymmetric ester groups at the C3 and C5 positions of the dihydropyridine ring, typically a methyl and an ethyl ester.[1] Nitrendipine Propyl Ester (CAS 225785-54-6) is a significant analog where the ethyl ester is replaced by a propyl ester. This compound is often encountered as a process-related impurity in the synthesis of other DHP drugs, such as Lercanidipine, or can be synthesized for structure-activity relationship (SAR) studies.
The isolation of this specific analog in high purity is critical for two primary reasons:
-
Regulatory Compliance: As a potential impurity, its presence and quantity in active pharmaceutical ingredients (APIs) must be strictly controlled and accurately quantified. This requires a pure analytical reference standard.
-
Pharmacological Research: High-purity samples are essential for accurate evaluation of its biological activity, potency, and selectivity as a calcium channel modulator, contributing to the broader understanding of DHP pharmacology.
This guide details a protocol not just of steps, but of strategy, grounded in the principles of organic chemistry and chromatographic science.
Foundational Chemistry: Synthesis Overview
The synthesis of asymmetrical 1,4-dihydropyridines like Nitrendipine Propyl Ester is classically achieved via the Hantzsch dihydropyridine synthesis .[2] This multicomponent reaction provides a convergent and efficient route to the core DHP scaffold.[3][4][5] For the specific synthesis of Nitrendipine Propyl Ester, the reaction involves the condensation of three key components:
-
An Aldehyde: 3-Nitrobenzaldehyde
-
A β-Ketoester: Propyl acetoacetate
-
An Enamine/Ammonia Source: Methyl 3-aminocrotonate (or methyl acetoacetate and an ammonia source like ammonium acetate)
The reaction yields a crude mixture containing the desired product, unreacted starting materials, and various side-products, necessitating a robust purification strategy.
The Isolation Workflow: From Crude Mixture to Pure Compound
The isolation protocol is designed as a sequential process to remove different classes of impurities at each stage. The overall workflow is depicted below.
Caption: A logical workflow for the isolation of Nitrendipine Propyl Ester.
Detailed Experimental Protocols
Safety Precaution: 1,4-dihydropyridines are known to be light-sensitive and can undergo oxidation to their corresponding pyridine derivatives.[6] All procedures should be conducted with protection from direct light by using amber glassware or by wrapping flasks in aluminum foil.
Protocol 4.1: Work-up and Liquid-Liquid Extraction
Rationale: This initial step aims to remove inorganic catalysts (e.g., acid/base used in synthesis), excess ammonia source (e.g., ammonium acetate), and highly polar starting materials from the organic reaction solvent.
Procedure:
-
Cool the crude reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A 3:1 volume ratio of extraction solvent to reaction solvent is recommended.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x volume of organic layer) to neutralize any acid catalyst.
-
Brine (saturated aqueous NaCl solution) (1x volume of organic layer) to break any emulsions and remove excess water.
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the organic phase in vacuo using a rotary evaporator to obtain a crude, oily, or semi-solid residue.
Protocol 4.2: Purification by Flash Column Chromatography
Rationale: Flash chromatography is the primary purification step, designed to separate the target compound from less polar starting materials (e.g., 3-nitrobenzaldehyde) and more polar side-products based on differential adsorption to the stationary phase.[7][8]
Procedure:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of Hexane and Ethyl Acetate (EtOAc) is effective. Start with a low polarity mixture and gradually increase the polarity. A typical gradient might be from 10% EtOAc in Hexane to 40% EtOAc in Hexane.
-
Expert Tip: Determine the optimal solvent system beforehand using Thin Layer Chromatography (TLC) to achieve a target Rf value of ~0.25-0.35 for the product.
-
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude residue from Protocol 4.1 in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel (~2-3x the mass of the crude product) by concentrating it to a dry powder. This "dry loading" technique prevents solvent-related band broadening and improves resolution.[7]
-
Elution and Fraction Collection: Carefully apply the dry-loaded sample to the top of the column. Begin elution with the mobile phase, collecting fractions. Monitor the elution process using TLC.
-
Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC).
-
Solvent Removal: Concentrate the pooled fractions in vacuo to yield the partially purified Nitrendipine Propyl Ester.
Protocol 4.3: High-Purity Recrystallization
Rationale: Recrystallization is a powerful final purification step that removes trace impurities by exploiting differences in solubility between the product and contaminants in a chosen solvent system at varying temperatures.[9] This step is crucial for achieving high crystallographic and chemical purity.
Procedure:
-
Solvent Selection: Ethanol is a highly effective solvent for recrystallizing many dihydropyridine derivatives.[6] Other potential solvents include methanol or isopropanol. A two-solvent system, such as ethanol-water, can also be employed for fine-tuning solubility.[6][10]
-
Dissolution: Place the partially purified solid from Protocol 4.2 in an Erlenmeyer flask wrapped in aluminum foil. Add a minimal amount of hot ethanol, swirling gently, until the solid is completely dissolved.[9]
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Add a very small amount of activated charcoal, boil for 1-2 minutes, and perform a hot filtration to remove the charcoal.[6] Use charcoal sparingly as it can adsorb the product.
-
Crystal Formation: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, well-defined crystals, which are less likely to occlude impurities.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to induce further crystallization and maximize the product yield.[9]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.[9]
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Purity Assessment and Characterization
Rationale: The purity and identity of the final isolated product must be rigorously confirmed using orthogonal analytical techniques.[11]
Table 1: Analytical Methods for Final Product Validation
| Technique | Purpose | Typical Parameters & Expected Results |
| HPLC (High-Performance Liquid Chromatography) | Purity Assessment & Quantification | Column: C18 (RP-18).Mobile Phase: Methanol:Water (e.g., 70:30 v/v), pH adjusted to 3.[12]Detection: UV at ~238 nm.[13]Expected Result: A single major peak with purity >99% by area normalization. |
| MS (Mass Spectrometry) | Molecular Weight Confirmation | Technique: LC-MS with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[14]Expected Result: A molecular ion peak corresponding to [M+H]⁺ at m/z 375.15, confirming the molecular formula C₁₉H₂₂N₂O₆. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural Elucidation & Confirmation | Techniques: ¹H NMR, ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃).Expected Result: The spectra should be consistent with the structure of 3-O-methyl 5-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, showing characteristic peaks for the aromatic, dihydropyridine, methyl, and propyl groups.[11][15] |
Logical Relationships in Purification
The success of this protocol relies on the orthogonal nature of the purification techniques employed.
Caption: Interplay between chromatographic and crystallization steps.
Conclusion
The protocol described herein provides a systematic and scientifically-grounded approach to the isolation of high-purity Nitrendipine Propyl Ester. By understanding the causality behind each step—from the initial extraction to the final recrystallization—researchers can reliably obtain material suitable for the most stringent analytical and pharmacological applications. The key to success lies in the methodical application of these orthogonal purification techniques and careful handling to prevent degradation of the light-sensitive dihydropyridine core.
References
-
One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). National Center for Biotechnology Information. [Link]
-
Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. (2018). Bentham Science. [Link]
-
Synthesis of unsymmetrical 1,4‐dihydropyridines through four‐component... (n.d.). ResearchGate. [Link]
-
Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. (2023). ACS Catalysis. [Link]
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. [Link]
-
Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. (2001). PubMed. [Link]
-
3-Methyl 5-{3-[(4-Methylbenzenesulfonyl)oxy]propyl} 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. (n.d.). MDPI. [Link]
-
Synthesis and biological activity of the calcium modulator (R) and (S)-3-methyl 5-pentyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. (2010). PubMed. [Link]
-
Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. (2001). ResearchGate. [Link]
-
Synthesis of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid-3-(1-benzylpyrrolidin-3-yl)ester-5-methyl ester. (n.d.). PrepChem.com. [Link]
-
8.6 - Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]
- Novel process for producing 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate-3-methyl ester-5-beta-(N-benzyl-N-methylamino)ethyl ester. (n.d.).
- Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt. (n.d.).
- Preparation method of nitrendipine. (n.d.).
-
Nitrendipine: identification and synthesis of main metabolites. (1983). PubMed. [Link]
-
Use of pseudoracemic nitrendipine to elucidate the metabolic steps responsible for stereoselective disposition of nitrendipine enantiomers. (n.d.). National Center for Biotechnology Information. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients. (2023). National Center for Biotechnology Information. [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. [Link]
-
Transesterification. (n.d.). Wikipedia. [Link]
-
Mass spectrum of nitrendipine (A) and nimodipine (B). (n.d.). ResearchGate. [Link]
-
Quantitative determination of nitrendipine and its metabolite dehydronitrendipine in human plasma using liquid chromatography-tandem mass spectrometry. (n.d.). PubMed. [Link]
-
Enrichment and purification of peptide impurities using twin-column continuous chromatography. (2022). YMC America, Inc.. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
NITRENDIPINE, (R)-. (n.d.). precisionFDA. [Link]
-
How to isolate impurities from a reaction product. (2023). Biotage. [Link]
-
Applications of 19 F-NMR in Fragment-Based Drug Discovery. (n.d.). MDPI. [Link]
-
A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample. (n.d.). National Center for Biotechnology Information. [Link]
-
NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. (n.d.). MDPI. [Link]
Sources
- 1. Nitrendipine: identification and synthesis of main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative determination of nitrendipine and its metabolite dehydronitrendipine in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
"application of Nitrendipine Propyl Ester in drug metabolism studies"
Application Note & Protocol
Topic: Application of Nitrendipine Propyl Ester in Drug Metabolism Studies
A Senior Application Scientist's Guide to Investigating Sequential Esterase and Cytochrome P450 Metabolism
Abstract
This guide provides a comprehensive framework for utilizing Nitrendipine Propyl Ester as a specialized tool in drug metabolism research. Nitrendipine is a well-established dihydropyridine calcium channel blocker known for its extensive metabolism by Cytochrome P450 3A4 (CYP3A4).[1][2] By employing its propyl ester derivative, researchers can model the metabolic journey of ester-containing prodrugs. This application note details the scientific rationale and provides validated, step-by-step protocols for studying the sequential enzymatic activities of esterases and CYPs. We will explore how this tool compound can be used to characterize esterase-mediated hydrolysis, assess CYP3A4 inhibition in a more physiologically relevant context, and ultimately, enhance the prediction of complex drug-drug interactions (DDIs).
Introduction: The Prodrug Metabolism Challenge
The ester prodrug strategy, where a lipophilic ester group is used to mask a polar functional group on a parent drug, is one of the most common and successful approaches in modern drug design to improve oral bioavailability.[3][4] This strategy, however, introduces a two-step metabolic process: initial hydrolysis by ubiquitous esterase enzymes to release the active drug, followed by clearance of the active moiety, often through Phase I and Phase II metabolic pathways.[5][]
A comprehensive understanding of this sequential metabolism is critical for predicting a drug's pharmacokinetic profile and its potential for drug-drug interactions.[7][8] A compound that inhibits either the activating esterase or the clearing CYP enzyme can significantly alter drug exposure, leading to potential toxicity or loss of efficacy.
Nitrendipine serves as an ideal parent compound for creating a research tool to study this phenomenon. It is almost completely metabolized by the liver before excretion, with CYP3A4 being the primary enzyme responsible for its oxidation into inactive metabolites.[2] Nitrendipine Propyl Ester is therefore presented here as a model pro-substrate. It allows researchers to investigate the entire metabolic cascade within a single in vitro system: from esterase-driven activation to CYP-mediated elimination.
Principle of Application: A Two-Stage Metabolic Pathway
The core application of Nitrendipine Propyl Ester hinges on its sequential metabolism by two distinct enzyme classes predominantly found in the liver and other tissues.
-
Step 1: Esterase-Mediated Hydrolysis: Carboxylesterases (CES) present in biological matrices like human liver microsomes (HLM) or plasma rapidly hydrolyze the propyl ester bond of Nitrendipine Propyl Ester. This reaction releases the active drug, Nitrendipine, and propanol.[4][5]
-
Step 2: CYP3A4-Mediated Oxidation: The newly formed Nitrendipine becomes a substrate for CYP3A4. In the presence of the cofactor NADPH, CYP3A4 oxidizes the dihydropyridine ring of Nitrendipine to its corresponding pyridine derivative, which is the primary, inactive metabolite.[9]
The rate of formation of the final pyridine metabolite is therefore dependent on the efficient functioning of both the esterases and CYP3A4, making this a powerful system for studying integrated drug metabolism.
Experimental Protocols
These protocols are designed for researchers in drug development and pharmacology. They provide a validated methodology for using Nitrendipine Propyl Ester to probe drug metabolism pathways.
Protocol 1: In Vitro CYP3A4 Inhibition Assay with a Pro-Substrate
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CYP3A4 using a system that mimics prodrug activation. This approach offers superior physiological relevance compared to using a direct substrate, as it can identify compounds that inhibit either the esterase or CYP3A4.
Causality Statement: The rate of metabolite formation in this assay is dependent on both esterase and CYP3A4 activity. A reduction in the final metabolite can indicate inhibition of CYP3A4, inhibition of the activating esterases, or both. This integrated approach provides a more holistic view of potential drug-drug interactions for prodrug candidates.
Materials:
-
Nitrendipine Propyl Ester
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
Test Inhibitor (e.g., Ketoconazole for validation)[10]
-
NADPH Regenerating System (e.g., NADPH-A and NADPH-B)
-
0.1 M Potassium Phosphate Buffer, pH 7.4
-
Acetonitrile (ACN) with internal standard (e.g., Nifedipine) for reaction quenching[11]
-
96-well incubation plates and analytical plates
Experimental Workflow Diagram:
Step-by-Step Procedure:
-
Preparation:
-
Thaw HLM on ice. Prepare a 1 mg/mL HLM suspension in 0.1 M potassium phosphate buffer.
-
Prepare serial dilutions of the test compound (and positive control, Ketoconazole) in buffer. The final solvent concentration should be kept low (<0.5%) to avoid affecting enzyme activity.[12]
-
Prepare a 100 µM stock solution of Nitrendipine Propyl Ester in ACN or DMSO. Further dilute in buffer to the desired working concentration (e.g., 2x final concentration).
-
-
Pre-incubation with Inhibitor:
-
To each well of a 96-well plate, add 50 µL of the HLM suspension (1 mg/mL).
-
Add 25 µL of the test compound dilution (or vehicle control).
-
Pre-incubate the plate for 10 minutes at 37°C with gentle shaking.
-
-
Reaction Initiation and Incubation:
-
Add 25 µL of the Nitrendipine Propyl Ester working solution to each well.
-
Initiate the metabolic reaction by adding 50 µL of the prepared NADPH regenerating system. The final incubation volume will be 150 µL.
-
Incubate for a predetermined time (e.g., 15 minutes) at 37°C. This time should be within the linear range of metabolite formation, determined in preliminary experiments.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., 100 ng/mL Nifedipine).
-
Seal the plate and centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
Data Analysis:
-
Analyze the samples via a validated LC-MS/MS method (see Protocol 4.2) to quantify the peak area of the pyridine metabolite.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Analytical Method for Simultaneous Quantification
Objective: To establish a robust analytical method for the simultaneous determination of Nitrendipine Propyl Ester (NPE), Nitrendipine (NT), and its primary pyridine metabolite (M1) in a quenched microsomal matrix.
Methodology: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required for accurate quantification.[11][13] LC-MS/MS is highly recommended for its superior sensitivity and specificity.
Data Presentation: Sample LC-MS/MS Parameters
| Parameter | Specification | Rationale |
|---|---|---|
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for lipophilic compounds like dihydropyridines.[14] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to improve peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting the analytes from the C18 column. |
| Gradient | 30% to 95% B over 3 minutes | A rapid gradient allows for high-throughput analysis while ensuring separation of analytes. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical LC columns of this dimension. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Dihydropyridines ionize effectively in positive mode. |
| MRM Transitions | NPE: [M+H]⁺ → fragment ionNT: [M+H]⁺ → fragment ionM1: [M+H]⁺ → fragment ion | Specific precursor-to-product ion transitions ensure high selectivity and accurate quantification.[11] |
| Internal Standard | Nifedipine or another stable dihydropyridine analog | Corrects for variability in sample preparation and instrument response. |
Data Interpretation & Troubleshooting
Interpreting data from this coupled assay requires careful consideration. A low signal for the final metabolite (M1) could arise from several scenarios:
| Observation | Possible Cause | Suggested Follow-up Experiment |
| Low M1, High NT | Strong CYP3A4 inhibition. The pro-substrate is activated, but the active drug is not eliminated. | Confirm with a direct CYP3A4 inhibition assay using Nitrendipine as the substrate. |
| Low M1, Low NT | Strong esterase inhibition. The pro-substrate is not activated, so no substrate is available for CYP3A4. | Perform a direct hydrolysis assay measuring the formation of Nitrendipine from NPE in the absence of NADPH. |
| Low M1, Low NT | Inhibition of both esterases and CYP3A4. | Conduct both follow-up experiments described above to determine the IC50 for each enzyme system separately. |
| High Variability | Poor compound solubility, non-specific binding to plasticware, or instability of the compound in the assay buffer. | Check compound solubility and re-evaluate assay conditions. Ensure solvent concentrations are minimized.[12] |
Broader Applications in Drug-Drug Interaction (DDI) Studies
-
Screening Prodrug Candidates: This system can be adapted to screen proprietary ester prodrugs to quickly identify potential liabilities related to their activation and clearance pathways.
-
Mechanistic DDI Studies: It allows for a mechanistic evaluation of DDIs. For example, does a co-administered drug compete for esterases, thereby reducing the activation of the prodrug, or does it inhibit the CYP enzyme responsible for clearing the active moiety?
-
Phenotyping: By using different enzyme sources (e.g., recombinant carboxylesterases CES1 and CES2), the specific esterases responsible for activating a prodrug can be identified.
Conclusion
Nitrendipine Propyl Ester is a valuable and versatile tool for the modern drug metabolism laboratory. By serving as a model pro-substrate, it enables the study of the intricate and clinically relevant interplay between esterase-mediated bioactivation and subsequent CYP450-mediated clearance. The protocols and interpretive framework provided in this guide offer a robust system for generating high-quality, physiologically relevant data, ultimately leading to a more accurate assessment of the metabolic fate and DDI potential of novel ester prodrugs.
References
- Satoh, T., & Hosokawa, M. (2006). The chemistry and biology of human carboxylesterases. Journal of Pesticide Science, 31(4), 327-339.
-
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-70. [Link]
-
Wikipedia. (2023). Nitrendipine. [Link]
-
Sorkin, E. M., & Clissold, S. P. (1987). Nitrendipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of hypertension. Drugs, 33(2), 123-55. [Link]
-
Meyer, H., Scherling, D., & Karl, W. (1983). Nitrendipine: identification and synthesis of main metabolites. Arzneimittelforschung, 33(11), 1528-34. [Link]
-
MIMS Hong Kong. Nitrendipine: Uses, Dosage, Side Effects and More. [Link]
-
FDA. (2012). Draft Guidance: Drug Interaction Studies— Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. Pharma IQ. [Link]
-
Boelsterli, U. A., & Kray, G. (1988). Use of pseudoracemic nitrendipine to elucidate the metabolic steps responsible for stereoselective disposition of nitrendipine enantiomers. Journal of Cardiovascular Pharmacology, 12 Suppl 4, S6-10. [Link]
-
Yamazaki et al. (2019). Esterase activity profiling and the esterase prodrug strategy. ResearchGate. [Link]
-
Testa, B., & Mayer, J. M. (2003). The ester prodrug concept. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC. [Link]
-
Imai, T. (2025). Enzymes involved in the bioconversion of ester-based prodrugs. ResearchGate. [Link]
-
BioIVT. (2022). A Guide to In Vitro CYP Inhibition Studies. [Link]
-
Paine, M. F., et al. (2011). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 39(8), 1349-1357. [Link]
-
Marinkovic, V., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 993-8. [Link]
-
Creative BioMart. Cytochrome P450 3A4 (CYP3A4) Activity Assay Kit. [Link]
-
Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
-
Marinkovic, V., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. ResearchGate. [Link]
-
Collins, C. (2019). Considerations for Clinical Drug-Drug Interaction Studies. Xtalks. [Link]
-
BioPharma Services Inc. Drug-Drug Interactions in Trial Research. [Link]
-
Lu, C., & Di, L. (2019). In Vitro and In Vivo Methods to Assess Pharmacokinetic Drug-Drug Interactions in Drug Discovery and Development. Biopharmaceutics & Drug Disposition. [Link]
-
Belz, G. G., & Breithaupt, K. (1991). Issues in drug metabolism of major antihypertensive drugs: b-blockers, calcium channel antagonists and angiotensin receptor. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Mast, V., et al. (1993). Use of pseudoracemic nitrendipine to elucidate the metabolic steps responsible for stereoselective disposition of nitrendipine enantiomers. British Journal of Clinical Pharmacology, 35(1), 24-30. [Link]
-
National Center for Biotechnology Information. Nitrendipine. PubChem. [Link]
-
Lin, J. H., & Lu, A. Y. (2001). Evaluation of Pharmacokinetic Drug–Drug Interactions: A Review of the Mechanisms, In Vitro and In Silico Approaches. Pharmaceutics, 13(11), 1933. [Link]
-
BioIVT. Drug Metabolism Assays. [Link]
-
Kuhlmann, J., & Raemsch, K. D. (1985). The Pharmacokinetics of Nitrendipine. I. Absorption, Plasma Concentrations, and Excretion After Single Administration of [14C]nitrendipine to Rats and Dogs. Arzneimittelforschung, 35(11A), 1757-64. [Link]
-
Kirch, W., et al. (1988). Pharmacokinetics and pharmacodynamics of nitrendipine in healthy subjects and patients with kidney and liver disease. Journal of Cardiovascular Pharmacology, 12 Suppl 4, S6-10. [Link]
-
Zhang, Y., et al. (2001). Quantitative determination of nitrendipine and its metabolite dehydronitrendipine in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 935-42. [Link]
Sources
- 1. Nitrendipine - Wikipedia [en.wikipedia.org]
- 2. mims.com [mims.com]
- 3. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA Draft Guidance 2012: Drug Interaction Studies- Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations [pharma-iq.com]
- 8. Evaluation of Pharmacokinetic Drug–Drug Interactions: A Review of the Mechanisms, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrendipine: identification and synthesis of main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Quantitative determination of nitrendipine and its metabolite dehydronitrendipine in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioivt.com [bioivt.com]
- 13. Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Nitrendipine Propyl Ester as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the utilization of Nitrendipine Propyl Ester as a research tool. As a close analog of the well-characterized L-type calcium channel blocker, Nitrendipine, this document outlines its potential applications and provides detailed protocols for its use in in-vitro research settings. The information herein is designed to empower researchers to explore the nuanced effects of this compound in various biological systems.
I. Introduction: Understanding Nitrendipine Propyl Ester
Nitrendipine Propyl Ester is an analog of Nitrendipine, a potent dihydropyridine calcium channel blocker.[1] Nitrendipine itself is extensively used in the management of hypertension and angina pectoris.[2] Its mechanism of action involves the inhibition of calcium influx through voltage-gated L-type calcium channels, primarily in vascular smooth muscle and cardiac cells, leading to vasodilation.[2][3][4] Given its structural similarity, Nitrendipine Propyl Ester is anticipated to exhibit a comparable, though potentially nuanced, pharmacological profile. It is crucial for researchers to note that while the foundational mechanism is likely conserved, the propyl ester modification may influence properties such as lipophilicity, cell permeability, and metabolic stability, necessitating empirical validation in any experimental system.
Key Physicochemical Properties (Nitrendipine Propyl Ester):
| Property | Value | Source |
| Molecular Formula | C19H22N2O6 | [5] |
| Molecular Weight | 374.39 g/mol | [5] |
| CAS Number | 225785-54-6 |
II. Postulated Mechanism of Action
Nitrendipine Propyl Ester, like its parent compound Nitrendipine, is predicted to function as an antagonist of L-type voltage-gated calcium channels (Ca_v1). These channels are critical for excitation-contraction coupling in muscle cells and play significant roles in neuronal signaling and hormone secretion. By binding to the α1 subunit of the L-type calcium channel, Nitrendipine Propyl Ester likely modulates its gating mechanism, reducing the probability of the channel being in an open state and thereby decreasing the influx of extracellular calcium into the cell.[6][7] This reduction in intracellular calcium concentration is the primary trigger for its downstream physiological effects.
Caption: Postulated mechanism of Nitrendipine Propyl Ester as an L-type calcium channel blocker.
III. Potential Research Applications
Based on the known effects of Nitrendipine and other dihydropyridine calcium channel blockers, Nitrendipine Propyl Ester can be a valuable tool in the following research areas:
-
Cardiovascular Research: Investigating the effects on vascular smooth muscle cell proliferation, migration, and contractility. It can also be used to study cardiac hypertrophy and fibrosis in in-vitro models.
-
Neuroscience: Exploring the role of L-type calcium channels in neuronal excitability, neurotransmitter release, and synaptic plasticity. Its potential neuroprotective effects in models of neurodegenerative diseases could also be a subject of investigation.
-
Oncology: Studying the involvement of calcium signaling in cancer cell proliferation, apoptosis, and angiogenesis.
-
Endocrinology: Examining the role of L-type calcium channels in hormone secretion from endocrine cells.
IV. Experimental Protocols
The following protocols provide a starting point for using Nitrendipine Propyl Ester in cell culture experiments. It is imperative to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell type and experimental setup.
Protocol 1: Preparation of Nitrendipine Propyl Ester Stock and Working Solutions
Due to the hydrophobic nature of Nitrendipine Propyl Ester, proper solubilization is critical for obtaining reproducible results. This protocol is adapted from methods for dissolving hydrophobic compounds for in-vitro use.[8][9]
Materials:
-
Nitrendipine Propyl Ester powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Fetal Bovine Serum (FBS)
-
Complete cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh the required amount of Nitrendipine Propyl Ester powder.
-
Dissolve the powder in pure DMSO to a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 374.39 g/mol , dissolve 0.374 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. If solubility is an issue, gentle warming in a 37°C water bath for a few minutes may be necessary.[8]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Solution (Optional but Recommended):
-
For sensitive cell lines or to minimize DMSO concentration in the final culture, an intermediate dilution in FBS can be prepared.
-
Warm the required volume of FBS to approximately 50°C.
-
Dilute the 10 mM stock solution 1:10 in the pre-warmed FBS to obtain a 1 mM intermediate solution.[8]
-
Keep this solution warm (around 40°C) until further dilution.
-
-
Prepare Working Solutions:
-
Perform a final dilution of the stock or intermediate solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 100 µM, 10 µM, 1 µM, etc.).
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.1% to avoid solvent-induced cytotoxicity.
-
Always prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of the test compound.
-
Protocol 2: In-Vitro Cell Viability/Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of Nitrendipine Propyl Ester on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., vascular smooth muscle cells, cancer cell line)
-
96-well cell culture plates
-
Complete cell culture medium
-
Nitrendipine Propyl Ester working solutions and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Treatment:
-
Remove the old medium and replace it with fresh medium containing various concentrations of Nitrendipine Propyl Ester or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Caption: A generalized workflow for conducting in-vitro cell-based assays with Nitrendipine Propyl Ester.
V. Safety and Handling
While a specific Safety Data Sheet (SDS) for Nitrendipine Propyl Ester is not widely available, precautions for handling Nitrendipine should be followed. Nitrendipine is harmful if swallowed, in contact with skin, or if inhaled, and is suspected of damaging fertility or the unborn child.
General Handling Precautions:
-
Work in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Dispose of the compound and any contaminated materials in accordance with local regulations.
VI. Conclusion
Nitrendipine Propyl Ester presents an intriguing research tool for investigators studying calcium signaling pathways. Its structural relationship to Nitrendipine provides a strong rationale for its use as an L-type calcium channel blocker. However, due to the limited publicly available data, researchers are strongly encouraged to perform thorough validation and characterization of its effects in their specific experimental models. The protocols and information provided in this guide are intended to serve as a solid foundation for these investigations.
VII. References
-
MIMS. (n.d.). Nitrendipine. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Nitrendipine. Retrieved from [Link]
-
PharmaCompass. (n.d.). Nitrendipine. Retrieved from [Link]
-
Scriabine, A., & van den Kerckhoff, W. (1988). Antihypertensive mechanism of action and binding sites of nitrendipine. American journal of hypertension, 1(4 Pt 2), 345S–352S. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nitrendipine. PubChem Compound Summary for CID 4507. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Chemical Name : Nitrendipine Propyl-d7 Ester. Retrieved from [Link]
-
Flynn, T. J., & Ferguson, M. S. (2020). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 7, 100778. Retrieved from [Link]
-
Flynn, T. J., & Ferguson, M. S. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. Journal Pre-proof. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mims.com [mims.com]
- 4. Antihypertensive mechanism of action and binding sites of nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Nitrendipine - Wikipedia [en.wikipedia.org]
- 7. Nitrendipine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Resolving Co-elution of Nitrendipine Impurities
Welcome to the technical support guide for the analysis of Nitrendipine and its related impurities. As drug development professionals, ensuring the accurate separation and quantification of impurities is paramount for regulatory compliance and patient safety. Co-elution of impurities with the main active pharmaceutical ingredient (API) or with other impurities is a frequent and critical challenge in liquid chromatography.
This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory. We will move from foundational knowledge of Nitrendipine's impurity profile to a systematic, logic-driven troubleshooting workflow for resolving the most challenging co-elution problems.
Section 1: Understanding Nitrendipine and Its Impurities
A robust analytical method is built on a solid understanding of the analyte and its potential variants. Answering these fundamental questions is the first step toward resolving co-elution.
Q1: What are the common impurities associated with Nitrendipine?
Nitrendipine, a dihydropyridine calcium channel blocker, can have impurities originating from its synthesis, storage, or degradation. These are broadly classified as process-related impurities and degradation products. The most prominent degradation product arises from the oxidation of the dihydropyridine ring to a pyridine ring, a reaction often induced by light.
Table 1: Key Nitrendipine Impurities
| Impurity Name | Structure | Origin | Chromatographic Challenge |
| Nitrendipine (API) | 1,4-dihydropyridine | - | The primary reference peak. |
| Nitrendipine Impurity A (Pyridine Analogue) | Pyridine | Photodegradation, Oxidation | Often the most critical pair with the API. It is more polar and basic than Nitrendipine. |
| Nitrendipine Impurity C (Nifedipine) | 1,4-dihydropyridine | Process-Related | Structurally very similar to Nitrendipine, differing by a methyl vs. ethyl ester group, leading to similar retention. |
| Hydrolysis Products | Carboxylic acids | Hydrolytic Degradation | Typically much more polar; may elute in the solvent front if the method is not optimized. |
Q2: What are the primary degradation pathways for Nitrendipine?
Understanding how Nitrendipine degrades is essential for developing a stability-indicating method, as mandated by ICH guidelines. Forced degradation studies are used to intentionally degrade the API to ensure the analytical method can separate the resulting degradants.
-
Photodegradation: Nitrendipine is highly susceptible to light. The primary photoproduct is its pyridine analogue (Impurity A), formed by the irreversible oxidation of the 1,4-dihydropyridine ring. This is often the most significant impurity found in stability studies.
-
Hydrolytic Degradation: Hydrolysis of the ester groups can occur, particularly under alkaline conditions (pH > 8). This process is slower than photodegradation but must be considered, as it generates highly polar impurities that can be difficult to retain in reversed-phase HPLC.
-
Oxidative Degradation: Besides photo-oxidation, chemical oxidation can also lead to the formation of the pyridine analogue.
-
Acidic Degradation: The drug shows faster degradation in acidic mediums compared to alkaline ones under thermal stress.
Section 2: Core Troubleshooting Guide for Co-elution
When faced with co-eluting peaks, a systematic approach is far more effective than random adjustments. The following workflow provides a logical path from problem identification to resolution.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting co-elution in HPLC.
Q2.1: My primary issue is the co-elution of Nitrendipine and its pyridine analogue (Impurity A). Where do I start?
This is the most common co-elution problem. The first and simplest parameter to adjust is the mobile phase strength, which controls the retention factor (k').
-
The Causality: In reversed-phase chromatography, decreasing the percentage of the organic solvent (the "strong" solvent, like acetonitrile or methanol) increases the retention time of all analytes. By increasing retention, you give the analytes more time to interact with the stationary phase, which can often improve the separation between two closely eluting peaks.
-
Experimental Protocol:
-
Baseline Method: Start with a common method, e.g., C18 column (150 x 4.6 mm, 5 µm), Mobile Phase: 60:40 Acetonitrile:Water with 0.1% Formic Acid, Flow Rate: 1.0 mL/min, Temperature: 30°C.
-
Decrease Organic Content: Reduce the acetonitrile percentage in steps of 2-5%. For example, try 58%, 55%, and 50%.
-
Evaluate: Monitor the resolution (Rs) between Nitrendipine and Impurity A. The goal is an Rs value ≥ 1.5. Also, monitor the analysis time to ensure it remains practical.
-
Isocratic vs. Gradient: If your sample contains impurities with a wide range of polarities, an isocratic method may not be feasible. In this case, optimize your gradient slope. A shallower gradient over the elution range of the critical pair will increase the effective separation.
-
Q2.2: I've adjusted my organic solvent percentage, but the critical pair is still not resolved. What's the next logical step?
If changing retention doesn't work, you must change the selectivity (α), which is the ability of the chromatographic system to distinguish between the two analytes. The most powerful tool for altering selectivity in reversed-phase HPLC is mobile phase pH.
-
The Causality: Selectivity is altered by changing the chemical interactions between the analytes, the mobile phase, and the stationary phase. Nitrendipine's pyridine analogue (Impurity A) contains a basic nitrogen atom in the pyridine ring. The pKa of this group will be different from any ionizable groups on the parent molecule. By adjusting the mobile phase pH, you can change the ionization state of this impurity.
-
At a pH well below the pKa of the pyridine nitrogen, the impurity will be protonated (positively charged). This will decrease its retention on a C18 column.
-
At a pH above the pKa, the impurity will be neutral, making it more hydrophobic and increasing its retention. This differential shift in retention relative to the largely neutral Nitrendipine API is the key to improving resolution. A published method successfully used a mobile phase of methanol:water (70:30) at pH 3 to achieve good resolution.
-
-
Experimental Protocol:
-
Select a Buffer: Choose a buffer effective in the desired pH range (e.g., phosphate for pH 2-3 and 6-8, formate for pH 2.8-4.8, acetate for pH 3.8-5.8).
-
pH Scouting: Prepare mobile phases at different pH values. For the Nitrendipine/Impurity A pair, exploring a range from pH 2.5 to 4.5 is a logical starting point.
-
Analyze and Compare: Inject your sample using each mobile phase pH and record the retention times and resolution.
-
Table 2: Illustrative Impact of Mobile Phase pH on Resolution
| Mobile Phase pH | Analyte | Retention Time (min) | Resolution (Rs) from Nitrendipine | Rationale |
| pH 2.5 | Nitrendipine | 10.2 | - | API is neutral. |
| Impurity A | 8.5 | 2.1 | Impurity is protonated, less retained. Good separation. | |
| pH 4.5 | Nitrendipine | 10.3 | - | API is neutral. |
| Impurity A | 9.9 | 0.8 | Impurity is partially protonated, retention increases, co-elution worsens. | |
| pH 7.0 | Nitrendipine | 10.4 | - | API is neutral. |
| Impurity A | 11.5 | 1.6 | Impurity is neutral, more retained. Separation may improve but peak tailing is a risk. |
Note: Data are illustrative to demonstrate the principle.
Q2.3: Changing the pH improved separation but led to poor peak shape. What is happening?
Poor peak shape (tailing) for basic compounds like the pyridine impurity is often caused by secondary interactions with the silica stationary phase, especially at a mid-range pH (approx. 4-7).
-
The Causality: Standard silica-based C18 columns have residual, acidic silanol groups (Si-OH) on their surface. At mid-range pH, these silanols can become deprotonated (Si-O⁻) and interact electrostatically with protonated basic analytes (like Impurity A), leading to peak tailing.
-
Solutions:
-
Operate at Low pH: At a pH of 3 or below, the residual silanols are protonated (neutral), minimizing these unwanted secondary interactions. This is the most common solution.
-
Use a Modern Column: Employ a high-purity silica column with better end-capping or a hybrid particle column (e.g., Waters XTerra®, BEH™). These columns have fewer accessible silanol groups and exhibit better peak shape for basic compounds over a wider pH range.
-
Operate at High pH: Using a pH-stable column (e.g., a hybrid or bidentate C18), you can work at a high pH (e.g., pH 9-10). At this pH, the basic impurity is neutral, and while the silanols are fully ionized, the lack of charge on the analyte prevents the strong ionic interaction. This can significantly increase retention and alter selectivity.
-
Q2.4: I'm still facing issues. Should I change my organic modifier or the column temperature?
Yes, these are the next logical parameters to adjust to influence selectivity.
-
The Causality:
-
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) have different chemical properties and interact differently with analytes. ACN is aprotic, while MeOH is a protic solvent capable of hydrogen bonding. Switching from one to the other can change the elution order of peaks, especially for molecules with polar functional groups.
-
Temperature: Increasing the column temperature reduces the viscosity of the mobile phase, which improves efficiency (sharper peaks) and shortens analysis time. More importantly, it can also subtly change the selectivity of the separation, as the thermodynamics of partitioning between the mobile and stationary phases can be temperature-dependent for different analytes.
-
-
Experimental Protocol:
-
Solvent Swap: If you are using ACN, prepare an equivalent mobile phase (adjusting the percentage to achieve similar retention) using MeOH and re-run the analysis.
-
Temperature Scouting: Run the analysis at three different temperatures, for example, 25°C, 35°C, and 45°C. Plot the retention times of the critical pair against temperature to see if a "selectivity crossover" occurs, indicating an optimal temperature for separation.
-
Section 3: Advanced Protocols & Methodologies
Protocol 1: Forced Degradation Study for Nitrendipine
This protocol is designed to generate potential degradation products to ensure your method is truly stability-indicating.
-
Prepare Stock Solution: Prepare a 1.0 mg/mL solution of Nitrendipine in methanol.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to ~100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to ~100 µg/mL.
-
Thermal Degradation: Place a solid sample of Nitrendipine in an oven at 105°C for 24 hours. Prepare a solution of ~100 µg/mL.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. Dilute to ~100 µg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using your HPLC method. Use a photodiode array (PDA) detector to check for peak purity and identify any co-eluting peaks.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is a good starting HPLC method for Nitrendipine impurity analysis?
-
A: A reliable starting point is a reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm), a mobile phase of Acetonitrile and a pH 3.0 phosphate or formate buffer in a 60:40 ratio, a flow rate of 1.0 mL/min, and a column temperature of 30°C.
-
-
Q: What is the optimal detection wavelength?
-
A: Nitrendipine has a UV maximum around 238 nm. This wavelength is commonly used for both the API and its related impurities. Using a PDA detector and examining the UV spectra can help confirm peak identity.
-
-
Q: Why is my resolution changing between different batches of mobile phase?
-
A: This is almost always due to small variations in pH. Even a 0.1 unit change can significantly affect the retention of ionizable impurities. Ensure you use a calibrated pH meter and a consistent buffer preparation procedure.
-
-
Q: When should I consider switching to a UPLC/UHPLC system?
-
A: If you need higher throughput or have very complex samples with many small impurities, a UPLC system can provide significantly better resolution and faster run times due to the higher efficiency of sub-2 µm particles. The troubleshooting principles, however, remain the same.
-
Section 5: References
-
Gáspár, A., Kardos, S., & Andrási, M. (2001). Hydrolytic degradation of nitrendipine and nisoldipine. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 993-8.
-
Gawade, V. V., et al. (2001). Oxidative degradation study of nitrendipine using stability indicating, HPLC, HPTLC and spectrophotometric method. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 495-502.* [Link]
-
Marinkovic, V., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 993-8.* [Link]
-
Marinkovic, V., Agbaba, D., Vladimirov, S., & Stankovic, S. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. *Journal of Pharmaceutical and Biomedical Analysis
Technical Support Center: Improving the Yield of Nitrendipine Propyl Ester Synthesis
Welcome to the technical support center for the synthesis of Nitrendipine Propyl Ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important 1,4-dihydropyridine calcium channel blocker. By understanding the underlying principles of the Hantzsch reaction and common pitfalls, you can significantly improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction for synthesizing Nitrendipine Propyl Ester?
The synthesis is a variation of the classic Hantzsch dihydropyridine synthesis.[1][2][3] It is a multi-component reaction that involves the condensation of 3-nitrobenzaldehyde, propyl acetoacetate (as one of the β-keto esters), methyl 3-aminocrotonate (formed in situ or pre-formed from methyl acetoacetate and an ammonia source), to form the desired unsymmetrical 1,4-dihydropyridine ring.[4][5]
Q2: My overall yield is consistently low. What are the most common causes?
Low yields in Hantzsch-type syntheses are a frequent issue and can stem from several factors.[1][6] The most common culprits include:
-
Suboptimal Reaction Conditions: Harsh conditions, incorrect temperatures, or prolonged reaction times can degrade reactants and products.[1][6]
-
Side Reactions: Competing reaction pathways can consume starting materials and generate impurities that complicate purification.[6]
-
Impure Reagents: The purity of the aldehyde, β-keto esters, and the ammonia source is critical.
-
Inefficient Purification: Product loss during workup and crystallization is a significant factor.
Q3: What is a typical expected yield for this synthesis?
Under classical, unoptimized conditions (e.g., refluxing in ethanol for several hours), yields can be modest, sometimes below 60%.[7] However, with optimized protocols, including the use of catalysts or alternative energy sources like microwave irradiation, yields can exceed 90%.[1][8]
Q4: Is it better to use a one-pot or a stepwise procedure?
While the classical Hantzsch synthesis is a one-pot reaction, some modern approaches for unsymmetrical esters like Nitrendipine Propyl Ester utilize a stepwise method.[5] This involves first reacting 3-nitrobenzaldehyde with one β-keto ester (e.g., ethyl acetoacetate in the case of standard Nitrendipine) to form a benzylidene intermediate, which is then reacted with the second component (the enamine, methyl 3-aminocrotonate).[4][5] This can offer better control and reduce the formation of symmetrical side products.
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you may encounter during the synthesis and provides actionable solutions based on chemical principles.
Problem 1: Low Overall Yield (<50%)
A low yield is the most common complaint. Let's break down the potential causes and solutions.
Cause A: Inefficient Reaction Conditions
The classical approach of simply refluxing the reactants in ethanol often results in long reaction times and low yields.[1][7]
-
Solution 1: Catalysis. The reaction can be significantly accelerated and improved by a catalyst.
-
Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (PTSA) or Lewis acids can effectively catalyze the condensation steps.[6][9] Methanesulfonic acid has also been reported as an effective catalyst for similar syntheses.[10]
-
Green Catalysts: Ionic liquids or ceric ammonium nitrate (CAN) have been used to achieve high yields at room temperature, reducing thermal degradation.[1]
-
-
Solution 2: Microwave-Assisted Synthesis. Microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to cleaner reactions and higher yields.[8][11] Temperatures are typically controlled between 120-140 °C for short durations (2-10 minutes).[6][8]
-
Solution 3: Solvent-Free Conditions. Performing the reaction neat (without a solvent), often with a solid acid catalyst, can be highly efficient and environmentally friendly.[9][12]
Cause B: Competing Side Reactions
The Hantzsch reaction mechanism is complex with several possible pathways, and undesirable side reactions can dominate if conditions are not controlled.[1][2]
-
Solution: Control Stoichiometry and Order of Addition.
-
The molar ratio of reactants is critical. A common starting point is a 1:1:1 ratio of 3-nitrobenzaldehyde, propyl acetoacetate, and methyl 3-aminocrotonate.
-
The order of addition can be crucial for unsymmetrical products.[13] A stepwise approach, where the Knoevenagel condensation between the aldehyde and one β-keto ester occurs first, followed by the Michael addition of the enamine, can improve selectivity.[4][5][14]
-
Problem 2: Product is an Oil or Fails to Crystallize
Difficulty in obtaining a pure, crystalline solid is often related to persistent impurities.
Cause A: Presence of Oxidized Pyridine Impurity
The 1,4-dihydropyridine product can be susceptible to oxidation, which converts it to the corresponding aromatic pyridine derivative.[1] This pyridine impurity is often more soluble and can inhibit crystallization.
-
Solution 1: Inert Atmosphere. While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side products, especially during long reaction times at high temperatures.
-
Solution 2: Careful Workup. Avoid unnecessarily harsh conditions or strong oxidizing agents during the workup phase.[6]
Cause B: Residual Solvents or Starting Materials
-
Solution: Effective Purification.
-
Recrystallization: This is the most common method for purifying dihydropyridines.[15] Ethanol is a frequently used solvent. If the product is too soluble in pure ethanol, a mixed solvent system (e.g., ethanol/water) or switching to a less polar solvent like isopropanol may be effective.
-
Column Chromatography: If recrystallization fails, purification using silica gel column chromatography is a reliable alternative.[15][16] A common eluent system is a mixture of ethyl acetate and hexane.
-
Problem 3: Multiple Spots on TLC After Reaction
The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates a mixture of products, which complicates purification and lowers the yield of the desired compound.
Cause: Formation of Symmetrical Byproducts
When preparing an unsymmetrical dihydropyridine like Nitrendipine Propyl Ester, two major symmetrical byproducts can form:
-
The dimethyl ester (from the reaction of the aldehyde with two equivalents of methyl acetoacetate).
-
The dipropyl ester (from the reaction of the aldehyde with two equivalents of propyl acetoacetate).
-
Solution: Stepwise Synthesis Protocol. To maximize the formation of the desired unsymmetrical product, a stepwise approach is highly recommended.[5][17]
-
Step 1: Knoevenagel Condensation. First, react 3-nitrobenzaldehyde with propyl acetoacetate to form the propyl 2-(3-nitrobenzylidene)-3-oxobutanoate intermediate.
-
Step 2: Michael Addition & Cyclization. In a separate flask, prepare methyl 3-aminocrotonate from methyl acetoacetate and an ammonia source. Then, add this enamine to the benzylidene intermediate from Step 1 to complete the cyclization.[4]
-
Optimized Experimental Protocol (Stepwise Approach)
This protocol is a recommended starting point for improving yield and purity.
Reagents:
-
3-Nitrobenzaldehyde
-
Propyl acetoacetate
-
Methyl acetoacetate
-
Ammonium acetate or aqueous ammonia
-
Ethanol (or other suitable solvent)
Part A: Synthesis of Methyl 3-Aminocrotonate (Enamine)
-
In a round-bottom flask, dissolve methyl acetoacetate (1.0 eq) in ethanol.
-
Cool the flask in an ice bath.
-
Add ammonium acetate (1.2 eq) or slowly bubble ammonia gas through the solution while maintaining a low temperature (<20°C).[5]
-
Stir at room temperature for 2-4 hours or until TLC analysis indicates complete conversion of the starting material. This solution can often be used directly in the next step.
Part B: Knoevenagel Condensation
-
In a separate flask, dissolve 3-nitrobenzaldehyde (1.0 eq) and propyl acetoacetate (1.0 eq) in ethanol.
-
Add a catalytic amount of a weak base like piperidine (optional, but can accelerate this step).
-
Stir at room temperature or warm gently (40-50°C) for 1-2 hours until the aldehyde is consumed (monitored by TLC).
Part C: Final Cyclization
-
Add the solution of methyl 3-aminocrotonate (from Part A) to the reaction mixture from Part B.
-
Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress by TLC (typically 4-6 hours).[15]
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.[15]
-
Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under vacuum and induce crystallization.
-
Recrystallize the crude product from ethanol to obtain pure Nitrendipine Propyl Ester.
Table 1: Key Reaction Parameter Optimization
| Parameter | Classical Condition | Optimized Condition | Rationale for Optimization |
| Catalyst | None / Acetic Acid | p-Toluenesulfonic acid (PTSA)[6] | Accelerates reaction, allowing for lower temperatures or shorter times, improving yield. |
| Solvent | Ethanol, reflux | Aqueous Micelles[1], Ionic Liquid[1], or Solvent-free[12] | "Green" alternatives that can improve yields and simplify workup. |
| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation (120-140°C)[8] | Drastically reduces reaction time from hours to minutes, often with improved yield and purity.[6][8] |
| Temperature | ~80°C (Refluxing Ethanol) | Room Temperature (with catalyst) or 70-75°C[18][19] | Milder conditions reduce the formation of degradation byproducts.[1] |
| Reaction Time | 4-12 hours | 5-30 minutes (Microwave) or 1-4 hours (Catalytic) | Shorter times minimize side reactions and improve process efficiency.[6] |
Visualizing the Process
Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing and solving issues in your synthesis.
Caption: A systematic workflow for troubleshooting synthesis problems.
Simplified Hantzsch Reaction Mechanism
This diagram illustrates the key steps in the formation of the dihydropyridine ring.
Caption: Key intermediate steps in the Hantzsch synthesis pathway.
References
-
Hantzsch pyridine synthesis - Wikipedia. Available at: [Link]
-
Marinković, V., Agbaba, D., Vladimirov, S., & Stankovic, S. (n.d.). Synthesis of nitrendipine. Michael's addition. ResearchGate. Available at: [Link]
-
One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). Beilstein Journals. Available at: [Link]
-
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (n.d.). Beilstein Journals. Available at: [Link]
-
Potdar, S. M., et al. (2024). Hantzsch Synthesis of the Calcium Channel Blockers Nifedipine, Diludine, and Nitrendipine Using Methanesulfonic Acid as Catalyst. Request PDF on ResearchGate. Available at: [Link]
-
A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (n.d.). Taylor & Francis Online. Available at: [Link]
- Synthesis technology for preparing nitrendipine based on three-step method. (n.d.). Eureka.
-
Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. (n.d.). ResearchGate. Available at: [Link]
-
Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. (2006). ACS Publications. Available at: [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. Available at: [Link]
- Preparation method of nitrendipine. (n.d.). Google Patents.
- Preparation of intermediates for the synthesis of dihydropyridine calcium channel blockers. (n.d.). Google Patents.
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. (2023). RSC Publishing. Available at: [Link]
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis technology for preparing nitrendipine based on three-step method - Eureka | Patsnap [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 12. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06387A [pubs.rsc.org]
- 17. WO2011130852A1 - Preparation of intermediates for the synthesis of dihydropyridine calcium channel blockers - Google Patents [patents.google.com]
- 18. CN109734656B - Preparation method of nitrendipine - Google Patents [patents.google.com]
- 19. tandfonline.com [tandfonline.com]
Technical Support Center: Degradation Pathways of Nitrendipine and Its Esters
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with nitrendipine. This guide is designed to provide in-depth, field-proven insights into the stability of nitrendipine and its esters. We will explore the primary degradation pathways, offer troubleshooting for common experimental issues, and provide validated protocols to ensure the integrity of your results. Our approach is grounded in scientific causality, aiming to empower you with the knowledge to anticipate and mitigate degradation-related challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Stability & Analysis
Question 1: I'm observing unexpected peaks in the HPLC analysis of my aged nitrendipine sample. What are the likely causes?
Answer: The appearance of new peaks in your chromatogram strongly suggests that your nitrendipine sample has degraded. Nitrendipine, a 1,4-dihydropyridine derivative, is susceptible to several degradation pathways, primarily driven by light, pH, and oxidative stress. The most common degradation products result from oxidation of the dihydropyridine ring and hydrolysis of the ester side chains.
-
Primary Suspects: The most frequently reported degradation product is the pyridine analogue of nitrendipine (dehydronitrendipine), formed via oxidation.[1] Depending on the storage and handling conditions, you might also see products from ester hydrolysis or light-induced side reactions.
-
Causality: The 1,4-dihydropyridine ring is inherently unstable and serves as the primary site for oxidative degradation. Furthermore, the molecule contains two ester groups (an ethyl ester and a methyl ester) which are susceptible to hydrolysis, especially under basic or acidic conditions.[2] The molecule is also notoriously photolabile.
Troubleshooting Workflow:
To identify the cause, a systematic forced degradation (or stress testing) study is the most effective approach. This involves subjecting the nitrendipine sample to various stress conditions in a controlled manner and analyzing the resulting degradants.
Caption: Primary photodegradation pathway of nitrendipine.
Question 3: How can I prevent the photodegradation of nitrendipine during my experiments and sample storage?
Answer: Preventing photodegradation is critical for accurate results. The key is to eliminate light exposure at every step.
Preventative Measures:
-
Use Amber Glassware: Always prepare and store nitrendipine solutions in amber-colored volumetric flasks, vials, and bottles.
-
Wrap with Aluminum Foil: For additional protection, especially for clear glass containers or HPLC vials in an autosampler, wrap them securely in aluminum foil.
-
Work in a Dimly Lit Area: When handling the solid compound or preparing solutions, minimize exposure to direct overhead lighting.
-
UV-Blocking Autosampler Vials: Use amber or specially designed UV-protectant HPLC vials for analysis sequences.
-
Storage: Store both solid material and solutions in the dark, preferably in a refrigerator or freezer as indicated by the manufacturer, to also slow down other potential degradation pathways.
Protocol: Forced Photodegradation Study This protocol helps to definitively identify photolytic degradants.
-
Prepare Solution: Dissolve a known concentration of nitrendipine in a suitable solvent (e.g., methanol or acetonitrile).
-
Expose to Light: Transfer the solution to a clear quartz or borosilicate glass container. Expose it to a controlled light source as specified by ICH Q1B guidelines (e.g., a photostability chamber with a combination of cool white fluorescent and near-UV lamps).
-
Control Sample: Prepare an identical solution and wrap the container completely in aluminum foil. Place this "dark control" sample alongside the exposed sample.
-
Monitor Degradation: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take aliquots from both the exposed and control samples.
-
Analyze: Analyze the aliquots immediately by a stability-indicating HPLC method. Compare the chromatograms to identify peaks that appear or grow only in the light-exposed sample.
Hydrolytic Degradation Pathway
Question 4: I am developing an aqueous formulation and notice significant nitrendipine degradation, even when protected from light. Is this hydrolysis?
Answer: Yes, this is very likely due to hydrolysis. Nitrendipine contains two ester functional groups (ethyl and methyl esters) that are susceptible to cleavage in aqueous solutions. [2]The rate of this hydrolysis is highly dependent on the pH of the medium.
Causality & pH Effect: Hydrolytic degradation of nitrendipine is significantly accelerated under alkaline conditions (pH > 8). [3]In contrast, it is relatively stable in neutral and acidic solutions at room temperature, although degradation can be forced in strongly acidic conditions with heat. [1]The hydrolysis reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group, leading to the formation of the corresponding carboxylic acid and alcohol. This degradation follows first-order kinetics. [3] Hydrolysis Rate Data
| Condition | Rate Constant (k) | Notes |
| pH 12, 80°C | 3.56 x 10⁻² h⁻¹ | Demonstrates significant degradation under alkaline conditions. [3] |
| pH < 8 | Detectable degradation is minimal | Indicates relative stability at neutral to acidic pH. [4] |
| Ringer-lactate solution (pH ~6-7.5) | 48.1-fold increase vs. buffer at pH 8 | Parenteral solution components can catalyze hydrolysis. [4] |
| 10% Glucose solution | 115-fold increase vs. buffer at pH 8 | Excipients can have a profound impact on stability. [4] |
Troubleshooting Guide: If you observe unexpected hydrolysis:
-
Check the pH: Ensure the pH of your formulation is within the stable range (ideally neutral to slightly acidic).
-
Evaluate Excipients: Be aware that components of your formulation buffer or vehicle (e.g., lactate, glucose, phosphate) can act as catalysts and increase the rate of hydrolysis, even at a seemingly "safe" pH. [4]* Temperature Control: Hydrolysis rates increase with temperature. Ensure your samples are stored at the recommended temperature.
Oxidative Degradation Pathway
Question 5: What is the primary product of nitrendipine oxidation, and what conditions promote it?
Answer: The primary oxidative degradation product of nitrendipine is its corresponding pyridine analogue, often referred to as dehydronitrendipine. [1]This is the same major product observed in photodegradation, highlighting that light often initiates an oxidative process.
Mechanism: The oxidation involves the aromatization of the 1,4-dihydropyridine ring. This process is highly favorable as it results in a stable aromatic pyridine system. This pathway can be triggered by:
-
Light Exposure: As discussed, this is a major factor.
-
Oxidizing Agents: Exposure to peroxides, dissolved oxygen, or metal ions can facilitate this oxidation.
-
Solvent Effects: The choice of solvent can influence the rate of photodegradation and oxidation. [1] Preventative Measures:
-
Protect from Light: This is the most critical step.
-
Use High-Purity Solvents: Use freshly opened, HPLC-grade solvents to minimize contaminants that could initiate oxidation.
-
Deoxygenate Solutions: For highly sensitive long-term studies, sparging solvents with an inert gas like nitrogen or argon can remove dissolved oxygen and slow the degradation rate.
-
Consider Antioxidants: In a formulation context, the inclusion of antioxidants could be explored, but their compatibility and potential for creating other adducts must be thoroughly investigated.
References
-
Photodegradation profiling of nitrendipine: evaluation of active pharmaceutical ingredient, tablets and its altered forms. ResearchGate. Available at: [Link]
-
Tipre, D. N., & Vavia, P. R. (2001). Oxidative degradation study of nitrendipine using stability indicating, HPLC, HPTLC and spectrophotometric method. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 893-899. Available at: [Link]
-
Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Universidade de Lisboa Scholar. Available at: [Link]
-
Nitrendipine. PubChem, National Institutes of Health. Available at: [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]
-
Nitrendipine. Wikipedia. Available at: [Link]
-
Miyagi, Y., et al. (2002). Antioxidant effects of photodegradation product of nifedipine. Biological & Pharmaceutical Bulletin, 25(1), 99-101. Available at: [Link]
-
Kawabata, K., et al. (2023). Photodegradation profiling of nitrendipine: evaluation of active pharmaceutical ingredient, tablets and its altered forms. Scientific Reports, 13(1), 12629. Available at: [Link]
-
Afkhami, A., & Bahram, M. (2003). A study of the photo-degradation kinetics of nifedipine by multivariate curve resolution analysis. Analytica Chimica Acta, 495(1-2), 123-129. Available at: [Link]
-
Time-course of hydrolytic products from (A) nitrendipine and (B) nisoldipine at 5 × 10 − 5 M and pH 10. ResearchGate. Available at: [Link]
-
Squella, J. A., et al. (2005). Hydrolytic degradation of nitrendipine and nisoldipine. Journal of the Chilean Chemical Society, 50(2), 521-526. Available at: [Link]
-
Damian, G., et al. (2007). Photo-degradation of nifedipine by UV and visible. Journal of Physics: Conference Series, 79(1), 012007. Available at: [Link]
-
Degradation study of different brands of amlodipine using UV spectrophotometer. Journal of Scientific and Innovative Research. Available at: [Link]
-
Fasanaro, F., et al. (2017). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. Current Pharmaceutical Analysis, 13(1), 3-17. Available at: [Link]
-
Kopicova, M., et al. (2017). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 24(12), 10895-10911. Available at: [Link]
-
What is the mechanism of Nitrendipine? Patsnap Synapse. Available at: [Link]
-
Complex Spectroscopy Studies of Nifedipine Photodegradation. MDPI. Available at: [Link]
Sources
- 1. Oxidative degradation study of nitrendipine using stability indicating, HPLC, HPTLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrendipine | C18H20N2O6 | CID 4507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydrolytic degradation of nitrendipine and nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Impurity Formation in Nitrendipine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrendipine, a dihydropyridine calcium channel blocker, is a widely used therapeutic agent for the management of hypertension.[1][2] Its synthesis, primarily through the Hantzsch reaction, is a well-established process.[3][4][5] However, like many multi-component organic syntheses, the formation of impurities is a critical challenge that can impact the final product's purity, stability, and safety.[6][7] This technical support center provides a comprehensive guide to understanding, troubleshooting, and minimizing the formation of common impurities during Nitrendipine synthesis.
This guide is structured to provide actionable insights, moving from frequently asked questions to in-depth troubleshooting protocols. We will explore the mechanistic origins of key impurities and offer scientifically grounded strategies for their control.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding impurity formation in Nitrendipine synthesis.
Q1: What are the most common impurities encountered in Nitrendipine synthesis?
The most frequently observed impurities in Nitrendipine synthesis can be categorized as follows:
-
Process-Related Impurities: These are structurally similar compounds formed during the synthesis process.[6] Key examples include:
-
Oxidation Products (Dehydronitrendipine/Nitrendipine EP Impurity A): The dihydropyridine ring is susceptible to oxidation, leading to the formation of the corresponding pyridine derivative.[8][9][10] This is often the major degradation product.[10][11]
-
Ester Exchange Impurities (Impurity B and C): Transesterification can occur, leading to the formation of diethyl or dimethyl esters instead of the desired ethyl methyl ester of Nitrendipine.[12]
-
N-Nitroso Nitrendipine: This impurity can form from residual nitrosating agents.[6][13]
-
Nitrosophenylpyridine Analogs (Nifedipine Nitrosophenylpyridine Analog): These impurities can arise from side reactions involving the nitro group.[14][15][16]
-
-
Degradation Products: These impurities form due to the exposure of Nitrendipine to environmental factors like light, heat, or moisture.[6] Hydrolytic degradation can also occur, particularly at alkaline pH.[17]
-
Residual Solvents: Solvents used in the manufacturing and purification processes may remain in the final product.[6]
Q2: What is the primary mechanism behind the formation of the main oxidation impurity, Dehydronitrendipine?
The oxidation of the 1,4-dihydropyridine ring in Nitrendipine to the aromatic pyridine ring is a common transformation.[9][18][19] This process, known as aromatization, can be facilitated by various oxidizing agents, including nitric acid, which may be present or formed under certain reaction conditions.[4][8][9] The driving force for this reaction is the formation of a stable aromatic pyridine ring.[4] This oxidation is also a key metabolic pathway for dihydropyridine drugs in the liver, catalyzed by cytochrome P-450 enzymes.[9][20]
Q3: How can I effectively monitor the impurity profile during the synthesis?
High-Performance Liquid Chromatography (HPLC) is the most widely used and effective analytical technique for monitoring the impurity profile of Nitrendipine.[6][21][22] A well-developed, stability-indicating HPLC method can separate Nitrendipine from its process-related impurities and degradation products.[7][10][21] Key parameters for a suitable HPLC method include a reverse-phase column (e.g., RP-18) and UV detection.[21][22]
Q4: Are there any specific starting material attributes that I should be concerned about?
Yes, the purity of your starting materials is crucial for minimizing impurity formation.[7] Specifically:
-
3-Nitrobenzaldehyde: The purity of this starting material is critical. Impurities in the aldehyde can lead to the formation of corresponding side products.
-
Ethyl Acetoacetate and 3-Aminocrotonate: The quality and ratio of these reactants can influence the formation of ester exchange impurities.[12]
Part 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to impurity formation during Nitrendipine synthesis.
Issue 1: High Levels of Oxidation Impurity (Dehydronitrendipine)
Symptoms:
-
A significant peak corresponding to Dehydronitrendipine (Nitrendipine EP Impurity A) is observed in the HPLC chromatogram.
-
The final product may have a more intense yellow color.
Root Causes & Corrective Actions:
| Potential Cause | Scientific Rationale | Troubleshooting Protocol |
| Presence of Oxidizing Agents | The dihydropyridine ring is sensitive to oxidation.[4][9] Strong oxidizing conditions, such as the presence of excess nitric acid or exposure to air at high temperatures, can promote aromatization. | 1. Minimize Oxidant Exposure: If using nitric acid as a catalyst, ensure precise stoichiometric control.[9] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation, especially during heating. |
| Extended Reaction Times at Elevated Temperatures | Prolonged heating can increase the rate of oxidation. | 1. Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC. 2. Optimize Reaction Time: Determine the optimal reaction time to maximize Nitrendipine formation while minimizing the oxidation product. |
| Inappropriate Solvent | Certain solvents can promote oxidation. For example, DMSO can act as both a solvent and an oxidizing agent at elevated temperatures.[8][9] | 1. Solvent Screening: If high levels of oxidation are observed, consider screening alternative solvents like ethanol or methanol, which are commonly used in Hantzsch synthesis.[3][23] |
Workflow for Minimizing Oxidation
Caption: Troubleshooting workflow for high oxidation impurity levels.
Issue 2: Presence of Ester Exchange Impurities (Impurity B and C)
Symptoms:
-
HPLC analysis shows peaks corresponding to the diethyl and/or dimethyl esters of the dihydropyridine core structure.[12]
Root Causes & Corrective Actions:
| Potential Cause | Scientific Rationale | Troubleshooting Protocol |
| Incorrect Molar Ratio of Reactants | An imbalance in the molar ratio of 3-nitrobenzal ethyl acetoacetate intermediate and 3-amino methyl crotonate can lead to the formation of these impurities.[12] | 1. Precise Stoichiometry: Carefully control the molar ratio of the reactants. A patent suggests a molar ratio of 1:1 to 1:1.1 of the 3-nitrobenzal ethyl acetoacetate intermediate to 3-amino methyl crotonate can effectively control these impurities.[12] |
| Reaction Temperature and Time | The temperature and duration of the reaction can influence the rate of transesterification. | 1. Temperature Control: A Chinese patent suggests that maintaining a reaction temperature of 70-75 °C and then cooling to 15-20 °C for a period can help reduce these impurities.[12] 2. Time Optimization: The same source indicates that controlling the initial reaction time at the higher temperature is also beneficial.[12] |
| Catalyst Concentration | The concentration of acid catalysts, such as hydrochloric acid, can impact the formation of byproducts. | 1. Catalyst Optimization: A patent recommends using a specific, controlled amount of concentrated hydrochloric acid (10-15% of the molar amount of the 3-nitrobenzal acetoacetic ester intermediate) to minimize ester exchange.[12] |
Logical Relationship for Controlling Ester Exchange
Caption: Key parameters influencing ester exchange impurity formation.
Issue 3: Formation of N-Nitroso and Nitrosophenylpyridine Impurities
Symptoms:
-
Detection of impurities corresponding to N-Nitroso Nitrendipine or nitrosophenylpyridine analogs in the final product by LC-MS or a dedicated HPLC method.
Root Causes & Corrective Actions:
| Potential Cause | Scientific Rationale | Troubleshooting Protocol |
| Presence of Nitrosating Agents | Nitrosamines can form from the reaction of secondary or tertiary amines with nitrosating agents, which can be present as impurities in starting materials or formed under acidic conditions from nitrites.[24] | 1. Raw Material Control: Scrutinize the quality of starting materials and reagents to ensure they are free from nitrite or other nitrosating agents. 2. pH Control: Avoid highly acidic conditions that can promote the formation of nitrosating species.[24] |
| Side Reactions of the Nitro Group | The nitro group on the phenyl ring can potentially undergo side reactions under certain conditions, leading to nitrosophenylpyridine analogs. | 1. Reaction Condition Optimization: Carefully control reaction temperature and time to minimize side reactions. 2. Purification: Employ an effective purification method, such as recrystallization, to remove these impurities from the crude product. |
Experimental Protocol: HPLC Method for Impurity Profiling
This protocol is a general guideline and should be optimized for your specific system.
-
Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., pH 3) and an organic solvent like methanol or acetonitrile. A reported method uses methanol:water (70:30) at pH 3.[21][22]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of the Nitrendipine sample in the mobile phase.
Part 3: Preventative Strategies and Best Practices
Proactive measures are key to consistently achieving high-purity Nitrendipine.
-
Quality by Design (QbD): Implement a QbD approach to methodically understand the impact of process parameters on the impurity profile.[25]
-
Forced Degradation Studies: Conduct forced degradation studies (acid, base, oxidation, heat, light) to understand the degradation pathways and develop a stability-indicating analytical method.[7][10]
-
Crystallization and Purification: Optimize the final crystallization step to effectively purge impurities. Absolute ethanol is a reported solvent for recrystallization.[12]
-
Storage and Handling: Store the final product and intermediates under appropriate conditions (protected from light, heat, and moisture) to prevent degradation.[6]
By understanding the fundamental chemistry of Nitrendipine synthesis and the origins of common impurities, researchers and drug development professionals can implement robust control strategies to ensure the production of a high-quality active pharmaceutical ingredient.
References
-
Veeprho. (n.d.). Nitrendipine Impurities and Related Compound. Retrieved from [Link]
- Zafar, H. N., et al. (2017). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences.
- Guengerich, F. P., & Boecker, R. H. (1986). Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4. Journal of Medicinal Chemistry, 29(9), 1596–1602.
- Oriental Journal of Chemistry. (2012). An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature. Oriental Journal of Chemistry, 28(2), 825-828.
- Shaabani, A., et al. (2011). Oxidation of 1,4-Dihydropyridines and 3,4-Dihydropyrimidin-2(1H)-ones to Substituted Pyridines and Pyrimidinones Using Ca(OCl)2 in Aqueous Media.
- Guengerich, F. P., et al. (1991). Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4. Journal of medicinal chemistry, 34(6), 1838-1844.
- Harvest Pharmaceutical Co ltd. (2021). Preparation method of nitrendipine. CN109734656B.
-
Pharmaffiliates. (n.d.). Nitrendipine-impurities. Retrieved from [Link]
- Marinkovic, V., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 993-998.
- Sgariglia, M. A., et al. (2006). Hydrolytic degradation of nitrendipine and nisoldipine. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1636-1641.
- Bhongade, B. D., et al. (2005). Oxidative degradation study of nitrendipine using stability indicating, HPLC, HPTLC and spectrophotometric method. Journal of Pharmaceutical and Biomedical Analysis, 37(2), 389-396.
-
ResearchGate. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrendipine. Retrieved from [Link]
-
ResearchGate. (2006). Time-course of hydrolytic products from (A) nitrendipine and (B) nisoldipine at 5 × 10 − 5 M and pH 10. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
-
Journal of Chemical Education. (2000). Learning from the Hantzsch synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
-
SciSpace. (2011). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of 1,4-Dihydropyridine Derivatives Under Aqueous Media. Retrieved from [Link]
-
PharmTech. (2014). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved from [Link]
-
SynZeal. (n.d.). Nifedipine Nitroso Impurity. Retrieved from [Link]
-
Veeprho. (n.d.). Nifedipine EP Impurity B | CAS 50428-14-3. Retrieved from [Link]
-
PatSnap Synapse. (2024). What is the mechanism of Nitrendipine?. Retrieved from [Link]
-
GLP Pharma Standards. (n.d.). Nifedipine EP Impurity B | CAS No- 50428-14-3. Retrieved from [Link]
-
Veeprho. (2024). 6 Steps to reduce nitrosamines impurities in Pharma industry. Retrieved from [Link]
-
CordenPharma. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Nitrendipine - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 6. veeprho.com [veeprho.com]
- 7. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 8. researchgate.net [researchgate.net]
- 9. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 10. Oxidative degradation study of nitrendipine using stability indicating, HPLC, HPTLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN109734656B - Preparation method of nitrendipine - Google Patents [patents.google.com]
- 13. Nifedipine Nitroso Impurity | SynZeal [synzeal.com]
- 14. store.usp.org [store.usp.org]
- 15. veeprho.com [veeprho.com]
- 16. glppharmastandards.com [glppharmastandards.com]
- 17. Hydrolytic degradation of nitrendipine and nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature – Oriental Journal of Chemistry [orientjchem.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. 6 Steps to reduce nitrosamines impurities in Pharma industry - Zamann Pharma Support GmbH [zamann-pharma.com]
- 25. pharmafocusasia.com [pharmafocusasia.com]
Technical Support Center: Addressing Matrix Effects in the Bioanalysis of Nitrendipine Esters
Welcome to the technical support guide for the bioanalysis of nitrendipine and its esters. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the expertise and validated protocols necessary to identify, understand, and mitigate matrix effects, ensuring the accuracy and reliability of your bioanalytical data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of matrix effects in the context of nitrendipine bioanalysis.
Q1: What are matrix effects in LC-MS/MS bioanalysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][4] Both effects can severely compromise the accuracy, precision, and sensitivity of a bioanalytical method, leading to erroneous quantitative results.[2][5][6] The severity of matrix effects is directly dependent on the cleanliness of the sample extract and the chromatographic performance.[2]
Q2: Why are nitrendipine and its esters particularly susceptible to matrix effects?
A2: The susceptibility of nitrendipine, a dihydropyridine calcium channel blocker, and its esters stems from several factors. Bioanalytical methods for nitrendipine often require high sensitivity due to its extensive first-pass metabolism and resulting low plasma concentrations.[7] Methods aiming for low limits of quantification (LOQ) are more vulnerable to interference. Furthermore, like many pharmaceutical compounds, nitrendipine is often extracted from complex biological matrices such as plasma or serum, which are rich in endogenous components that can interfere with ionization.[8]
Q3: What are the primary causes of matrix effects in plasma or serum samples?
A3: Matrix effects are primarily caused by endogenous components of a biological sample that co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's source.[1] Common culprits include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in ESI-MS, particularly when using simple protein precipitation methods for sample preparation.[9][10]
-
Salts, Proteins, and Metabolites: Residual salts, proteins, and various endogenous metabolites can also co-elute and interfere with the ionization process.[1]
-
Exogenous Substances: Anticoagulants (e.g., EDTA, heparin), dosing vehicles, and co-administered medications can also introduce interfering components.[1][11]
Q4: How can I qualitatively and quantitatively assess matrix effects during my experiment?
A4: Assessing matrix effects is a critical step in method development and validation.[1][2]
-
Qualitative Assessment (Post-Column Infusion): This is a rapid method to visualize regions of ion suppression or enhancement in your chromatogram. A solution of nitrendipine is continuously infused into the mass spectrometer post-column, while a blank, extracted matrix sample is injected. Any dip or rise in the baseline signal indicates a matrix effect at that specific retention time.[10]
-
Quantitative Assessment (Post-Extraction Spiking): This is the "gold standard" for quantifying matrix effects.[1][4] It involves comparing the peak response of an analyte spiked into a blank, extracted matrix (Set B) with the response of the analyte in a neat solution (Set A). The ratio of these responses is called the Matrix Factor (MF).[1] An MF of less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement.
Part 2: Troubleshooting and Optimization Guide
This section provides a structured approach to resolving common issues related to matrix effects in nitrendipine analysis.
Issue 1: My data shows significant ion suppression for nitrendipine.
When significant ion suppression is detected, a systematic approach is required to identify the source and implement an effective mitigation strategy.
First, quantitatively assess the matrix effect using the post-extraction addition method to calculate the Matrix Factor (MF) . This will confirm the extent of suppression and its variability between different matrix lots.[4]
Table 1: Calculation of Matrix Factor (MF) and Recovery
| Set | Description | Analyte Peak Area | Calculation | Result |
|---|---|---|---|---|
| A | Analyte in Neat Solution | Area_A | - | - |
| B | Analyte Spiked Post-Extraction | Area_B | MF = Area_B / Area_A | (e.g., 0.65 = 65%) |
| C | Analyte Spiked Pre-Extraction | Area_C | Recovery = Area_C / Area_B | (e.g., 0.92 = 92%) |
An MF of 0.65 indicates a 35% signal suppression.
The most effective way to circumvent ion suppression is to improve the sample preparation to remove interfering components before analysis.[2][9]
-
Protein Precipitation (PPT): This is a fast and simple method but is often non-selective, leading to significant residual phospholipids and a high risk of matrix effects.[3][6][12] It is generally only suitable if chromatographic separation is excellent or if the required sensitivity is not very high.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[9] Optimizing the pH of the aqueous sample and the polarity of the extraction solvent can significantly improve selectivity and reduce interferences from components like phospholipids.[9][13]
-
Solid-Phase Extraction (SPE): SPE provides the highest degree of cleanup by utilizing specific chemical interactions to bind the analyte to a sorbent while matrix components are washed away.[4][14] It is highly effective at removing phospholipids and other interferences but requires more extensive method development.[14][15]
Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Mitigation
| Technique | Speed | Cost | Selectivity | Matrix Effect Removal | Key Consideration |
|---|---|---|---|---|---|
| Protein Precipitation (PPT) | Very Fast | Low | Low | Poor to Fair | High risk of phospholipid co-extraction.[3][10] |
| Liquid-Liquid Extraction (LLE) | Moderate | Low | Moderate | Good | Solvent choice and pH are critical for success.[9][14] |
| Solid-Phase Extraction (SPE) | Slow | High | High | Excellent | Requires careful method development (sorbent, wash, elution).[4][14][16] |
If sample preparation cannot be changed, modifying the LC method can help separate nitrendipine from co-eluting interferences.[2]
-
Gradient Modification: Extend the linear gradient duration or lower the initial organic content to improve the resolution between nitrendipine and early-eluting matrix components like phospholipids.
-
Column Chemistry: Use a column with a different stationary phase (e.g., biphenyl or pentafluorophenyl - PFP) to alter selectivity and move the analyte away from interfering peaks.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to compensate for matrix effects.[4][17] A SIL-IS (e.g., ¹³C₄-nitrendipine) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[18][19] This allows for accurate correction, as quantification is based on the peak area ratio.[17]
-
Change the Ionization Source: Electrospray ionization (ESI) is highly susceptible to matrix effects.[9] Atmospheric pressure chemical ionization (APCI) is a gas-phase ionization technique and is often less prone to suppression from non-volatile matrix components like salts and phospholipids.[1][3][14] Switching from ESI to APCI can sometimes resolve the issue, though it may come with a sensitivity trade-off.[1]
Issue 2: My Stable Isotope-Labeled Internal Standard (SIL-IS) is not adequately compensating for the matrix effect.
This can occur even with a SIL-IS if it does not perfectly track the analyte.
-
Verify Co-elution: The fundamental assumption of using a SIL-IS is that it co-elutes perfectly with the analyte. However, a "chromatographic isotope effect," particularly with deuterium-labeled standards, can sometimes cause a slight separation in retention time.[4][20] If the analyte and SIL-IS elute into different regions of matrix suppression, the correction will be inaccurate. Ensure the peaks are perfectly co-eluting by overlaying their chromatograms.
-
Check for Contamination: Ensure the SIL-IS stock solution is not contaminated with the unlabeled analyte, which would compromise the accuracy of your calibrators and QCs. A mass difference of at least 3 mass units is recommended to avoid spectral overlap.[19]
-
Evaluate IS Matrix Factor: Assess the matrix factor for your SIL-IS independently. If it shows a significantly different or more variable suppression profile than the analyte, it may not be suitable, potentially due to subtle differences in physicochemical properties.
Part 3: Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
This protocol describes the post-extraction spiking method to calculate the Matrix Factor.
Methodology:
-
Prepare Sample Sets: Prepare samples at low and high QC concentrations using at least six different lots of blank biological matrix (e.g., plasma).[1][4]
-
Set A (Neat Solution): Spike nitrendipine and its IS into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank plasma samples through the entire extraction procedure. Spike nitrendipine and its IS into the final, extracted matrix.[4]
-
Set C (Pre-Spiked Matrix): Spike nitrendipine and its IS into the blank plasma before starting the extraction procedure.
-
-
Analyze Samples: Analyze all three sets using the validated LC-MS/MS method.
-
Calculate Matrix Factor and Recovery: Use the formulas in Table 1 and the diagram above to calculate the MF and extraction recovery. The coefficient of variation (CV%) of the IS-normalized MF across the different matrix lots should be ≤15%.[1]
Protocol 2: A Robust Liquid-Liquid Extraction (LLE) Protocol for Nitrendipine
This protocol provides a general starting point for developing an LLE method for nitrendipine from plasma.
Materials:
-
Plasma sample containing nitrendipine.
-
Internal Standard (IS) working solution.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or a mixture like n-hexane-isopropanol (95:5, v/v).[21]
-
Reconstitution Solvent: Mobile phase, typically Acetonitrile/Water mixture.
Procedure:
-
Sample Aliquot: To 200 µL of plasma in a microcentrifuge tube, add 25 µL of the IS working solution. Vortex briefly.
-
pH Adjustment (Optional but Recommended): To ensure nitrendipine (a neutral compound) is uncharged, adding a small volume of a basic buffer (e.g., 50 µL of 0.1 M NaOH) can improve extraction consistency.
-
Extraction: Add 1 mL of the extraction solvent (e.g., MTBE). Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of reconstitution solvent. Vortex to dissolve.
-
Analysis: Transfer the sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: A General Solid-Phase Extraction (SPE) Workflow
This protocol outlines the fundamental steps for SPE. The specific sorbent (e.g., C18, polymeric reversed-phase) and solvents must be optimized for nitrendipine.
Methodology:
-
Condition: Pass 1 mL of methanol through the SPE cartridge to wet the functional groups of the sorbent.[16]
-
Equilibrate: Pass 1 mL of water or an appropriate buffer through the cartridge to prepare the sorbent for the aqueous sample.[16]
-
Load: Load the pre-treated plasma sample (e.g., diluted 1:1 with water) onto the cartridge at a slow, steady flow rate.
-
Wash: Pass 1 mL of a weak wash solvent (e.g., 5% methanol in water) through the cartridge to remove hydrophilic interferences while retaining nitrendipine.
-
Elute: Pass 1 mL of a strong elution solvent (e.g., methanol or acetonitrile) through the cartridge to desorb and collect the nitrendipine.[16]
-
Evaporate and Reconstitute: Dry down the eluate and reconstitute in mobile phase for analysis, similar to the LLE protocol.
References
-
Mikus, G., Fischer, C., Heuer, B., Langen, C., & Eichelbaum, M. (n.d.). Application of stable isotope methodology to study the pharmacokinetics, bioavailability and metabolism of nitrendipine after i.v. and p.o. administration. National Center for Biotechnology Information. [Link]
-
Ni, X., Wang, Z., Shang, D., & Zhang, M. (2001). Quantitative determination of nitrendipine and its metabolite dehydronitrendipine in human plasma using liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
(2018). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]
-
Morgan, D. G., & Olah, T. V. (2009). Ion suppression and cannulation locking solutions. PubMed. [Link]
-
(2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
Shi, X., et al. (2011). Development of a LC–ESI-MS3 method for determination of nitrendipine in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
(n.d.). Influence of Ionization and Sample Processing Techniques on Matrix Effect of a Pulmonary Artery Antihypertensive Drug. Longdom Publishing. [Link]
-
(n.d.). Quantitative Determination of Nitrendipine in Human Plasma Using High-performance Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
Li, W., & Tse, F. L. S. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. National Center for Biotechnology Information. [Link]
-
Modhave, Y., et al. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
(n.d.). Ion suppression; A critical review on causes, evaluation, prevention and applications. ResearchGate. [Link]
-
Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. [Link]
-
Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. [Link]
-
(n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom. [Link]
-
(n.d.). Protein precipitation – Knowledge and References. Taylor & Francis. [Link]
-
Venishetty, V. K., et al. (2007). Development and validation of a reversed-phase HPLC method for determination of nitrendipine in rat plasma: application to pharmacokinetic studies. PubMed. [Link]
-
Studzińska, S., & Buszewski, B. (2018). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. MDPI. [Link]
-
(2009). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. [Link]
-
(n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Phenomenex. [Link]
-
Al-Salihi, S., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Center for Biotechnology Information. [Link]
-
(n.d.). Overcoming Matrix Effects. Bioanalysis Zone. [Link]
-
(2025). Common Failures And Solutions Of Ion Chromatograph Suppressors. Aijiren. [Link]
-
Landvatter, S. W. (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [Link]
-
Studzińska, S., & Buszewski, B. (2023). Comparison of the Determination of Some Antihypertensive Drugs in Clinical Human Plasma Samples by Solvent Front Position Extraction and Precipitation Modes. MDPI. [Link]
-
(n.d.). Solid Phase Extraction for Clinical Research. Phenomenex. [Link]
-
Hewavitharana, A. K., et al. (2017). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Griffith Research Online. [Link]
-
(2014). How can we get stable isotope labeled compounds as internal standards for research with mass spectrometry?. ResearchGate. [Link]
-
Satomi, Y., et al. (2017). One-step lipid extraction for plasma lipidomics analysis by liquid chromatography mass spectrometry. PubMed. [Link]
-
Gonzalez-Riano, C., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. National Center for Biotechnology Information. [Link]
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. researchgate.net [researchgate.net]
- 7. sepax-tech.com.cn [sepax-tech.com.cn]
- 8. Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. Ion suppression and cannulation locking solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Quantitative determination of nitrendipine and its metabolite dehydronitrendipine in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Application of stable isotope methodology to study the pharmacokinetics, bioavailability and metabolism of nitrendipine after i.v. and p.o. administration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Techniques for Nitrendipine Propyl Ester
Welcome to the technical support center for Nitrendipine Propyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the purification of this dihydropyridine compound. Our focus is on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about Nitrendipine Propyl Ester, its impurities, and general purification strategies.
Q1: What is Nitrendipine Propyl Ester and what are its key properties?
Nitrendipine Propyl Ester is an analogue of the antihypertensive drug Nitrendipine and is also known as an impurity in the synthesis of Lercanidipine.[1][2] As a dihydropyridine derivative, its purification requires careful consideration of its stability and solubility.
Table 1: Physicochemical Properties of Nitrendipine Propyl Ester
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 225785-54-6 | [3][4][5] |
| Molecular Formula | C₁₉H₂₂N₂O₆ | [3][5] |
| Molecular Weight | 374.39 g/mol | [4][5] |
| Appearance | Light Yellow Solid | [6] |
| Melting Point | 143-145°C | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol.[6] The parent compound, Nitrendipine, is soluble in ethanol, DMSO, and DMF, but sparingly soluble in aqueous buffers.[7] |
Q2: What are the most common impurities I should expect?
Impurities in Nitrendipine and its esters typically arise from three sources:
-
Synthesis-Related Impurities: These include unreacted starting materials, reagents, and byproducts from side reactions, such as ester exchange products.[8][9]
-
Degradation Products: Dihydropyridine compounds can be sensitive to light, heat, and moisture, leading to degradation.[8]
-
Residual Solvents: Solvents used during the synthesis or initial workup may be carried over.[8]
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for identifying and quantifying these impurities.[10][11]
Q3: Which purification technique should I choose?
The choice depends on the scale of your experiment and the required final purity.
-
Recrystallization: Ideal for purifying moderate-to-large quantities of solid material (>1 g) when the impurity profile is relatively simple. It is cost-effective and scalable.
-
Flash Column Chromatography: Excellent for purifying small-to-moderate quantities (25 mg to several grams) with varied and complex impurity profiles.[12]
-
Preparative HPLC (Prep-HPLC): The method of choice for achieving the highest purity levels, especially for small quantities or for isolating specific isomers. It is particularly useful when impurities are structurally very similar to the target compound.[13][14]
Below is a general workflow to guide your decision-making process.
Caption: Decision workflow for selecting a purification method.
Part 2: Troubleshooting Guide for Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures.
Q4: I'm not sure which solvent to use for recrystallization. Where do I start?
The ideal solvent should dissolve your compound well when hot but poorly when cold. For dihydropyridines, which are moderately polar, common choices include alcohols, esters, and ketones, often in combination with an anti-solvent like hexanes.[15] A related patent for Nitrendipine specifies using absolute ethanol for recrystallization.[9]
Table 2: Common Solvents for Recrystallization of Dihydropyridines
| Solvent System | Rationale |
|---|---|
| Ethanol or Methanol | Good for moderately polar compounds. The parent compound, Nitrendipine, is soluble in ethanol.[7] |
| Ethyl Acetate / Hexanes | A versatile polar/non-polar mixture. Dissolve in hot ethyl acetate and add hexanes until cloudy. |
| Acetone / Water | Good for compounds that are highly soluble in acetone but insoluble in water. |
| Dichloromethane / Hexanes | Use with caution due to the high volatility of dichloromethane.[16] |
Experimental Protocol: Solvent Screening
-
Place ~10-20 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. A good candidate will require a moderate amount of solvent.
-
If the solid dissolves easily at room temperature, the solvent is too good.
-
If the solid is insoluble, heat the mixture gently. If it dissolves when hot, it's a potential candidate.
-
Cool the dissolved solutions to 0-4°C (ice bath). The best solvent will yield a large amount of crystalline precipitate.
Q5: My compound "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point in the solvent, or when the solution is cooled too rapidly.
Troubleshooting Steps:
-
Re-heat the solution until the oil redissolves completely.
-
Add more solvent (10-20% more) to reduce the saturation level.
-
Allow the solution to cool much more slowly. Let it cool to room temperature on the benchtop before moving it to a refrigerator or ice bath.
-
Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Add a seed crystal from a previous successful crystallization, if available.
Caption: Logical steps to resolve compound oiling out.
Q6: My recrystallization yield is very low. How can I improve it?
Low yield can result from several factors. Systematically check the following:
-
Too much solvent: Using the minimum amount of hot solvent necessary to dissolve the compound is critical. Excess solvent will keep more of your product dissolved even when cold.
-
Incomplete precipitation: Ensure the solution has been cooled for a sufficient amount of time. Check the solubility of your compound at low temperatures. If it's still significant, you may need a different solvent system.
-
Premature crystallization: If crystals form in your filter funnel during hot filtration (used to remove insoluble impurities), you are losing product. Ensure your funnel and receiving flask are pre-heated.
-
Loss during washing: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid re-dissolving the product.
Part 3: Troubleshooting Guide for Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution by a mobile phase.
Q7: How do I select the right solvent system (mobile phase) for flash chromatography?
The goal is to find a solvent system where your target compound has an Rf (retention factor) of ~0.25-0.35 on a Thin Layer Chromatography (TLC) plate.
-
Start with a binary mixture: A common starting point for dihydropyridines is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate or Acetone).
-
Run TLC plates: Spot your crude mixture on several TLC plates and develop them in different solvent ratios (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate).
-
Analyze the plates: The ideal system will show good separation between your target spot and the impurities. The target spot should be off the baseline but not running with the solvent front.
Table 3: Starting Solvent Systems for Flash Chromatography
| Polarity of Compound | Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) |
|---|---|---|---|
| Low to Medium | Hexanes / Heptane | Ethyl Acetate | 9:1 |
| Medium | Hexanes / Heptane | Acetone | 9:1 |
| High | Dichloromethane | Methanol | 19:1 |
Q8: My compounds are co-eluting or the separation is poor. What's wrong?
Poor separation is a common issue with several potential causes.
-
Incorrect Solvent System: The polarity may be too high, causing all compounds to elute quickly. Re-develop your TLC method using a less polar mobile phase. A gradient elution (gradually increasing the polarity of the mobile phase during the run) can also significantly improve separation for complex mixtures.[16]
-
Column Overloading: Loading too much sample onto the column is a primary cause of poor separation. As a rule of thumb, the mass of the crude sample should be 1-5% of the mass of the silica gel.
-
Poor Column Packing: Cracks or channels in the silica bed will lead to band broadening and uneven flow. Ensure your column is packed uniformly and that the silica surface is level and protected with a layer of sand.
-
Sample Loading Technique: If the initial sample band is too wide, separation will be compromised. Dissolve your sample in a minimal amount of the mobile phase or a less polar solvent. For samples that are difficult to dissolve, "dry loading" (adsorbing the sample onto a small amount of silica before adding it to the column) is a superior technique.[12]
Q9: My compound is streaking or "tailing" on the column/TLC plate. How can I fix this?
Tailing is often caused by strong interactions between the compound and the stationary phase, which can be acidic in the case of standard silica gel.
-
Add a Modifier: For basic compounds like dihydropyridines (which contain a nitrogen atom), the acidic nature of silica can cause tailing. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to your mobile phase can neutralize the acidic sites on the silica, resulting in sharper peaks.[16]
-
Change the Stationary Phase: If tailing persists, consider using a different stationary phase, such as neutral alumina or a bonded phase like C18 (for reverse-phase chromatography).
Part 4: High-Purity Purification with Preparative HPLC
For the highest purity requirements, scaling an analytical HPLC method to a preparative scale is the most effective approach.
Q10: How do I develop a method for Prep-HPLC?
Start on an analytical scale. A published method for separating Nitrendipine from its synthesis impurities provides an excellent starting point.[10][11]
Table 4: Example Analytical HPLC Method Parameters for Dihydropyridines
| Parameter | Condition | Rationale / Source |
|---|---|---|
| Column | C18 (RP-18), 5 µm | Standard for reverse-phase separation of moderately polar compounds.[10][11] |
| Mobile Phase | Acetonitrile : 10mM Acetate Buffer (pH 5.0) (72:28, v/v) | A common system for separating multiple dihydropyridines.[17] |
| Alternative | Methanol : Water (70:30, v/v), pH adjusted to 3 | Another validated system for Nitrendipine and its impurities.[10] |
| Flow Rate | 1.0 mL/min (for analytical 4.6 mm ID column) | Standard analytical flow rate. |
| Detection | UV at 238 nm | Dihydropyridines have strong absorbance in this region.[10][17] |
| Temperature | 30 °C | Controlled temperature ensures reproducible retention times.[17] |
Experimental Protocol: Scaling from Analytical to Preparative HPLC
-
Develop the Analytical Method: Optimize the mobile phase on a 4.6 mm ID analytical column to achieve a resolution (Rs) of >1.5 between the target peak and the nearest impurity.
-
Perform a Loading Study: On the analytical column, gradually increase the injection volume/concentration to determine the maximum sample load before resolution is lost. This helps predict the performance on the larger column.
-
Scale the Method: Use scaling calculators to adjust the flow rate and sample load for your larger preparative column (e.g., 21.2 mm ID or 50 mm ID). The goal is to maintain the same linear velocity of the mobile phase.
-
Choose a Volatile Buffer: When moving to a preparative scale, replace non-volatile buffers (like phosphate) with volatile ones (like ammonium acetate or ammonium formate) to simplify the removal of the mobile phase from your collected fractions.
-
Collect Fractions and Analyze: Collect the eluting peak corresponding to your product. Re-analyze the purity of each fraction using the initial analytical HPLC method. Pool the fractions that meet your purity specification.
References
-
Veeprho. (n.d.). Nitrendipine Impurities and Related Compound. Retrieved from [Link]
- Marinković, V., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 889-896.
-
ScienceDirect. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Retrieved from [Link]
- PubMed. (1990). A rapid procedure for the purification of cardiac 1,4-dihydropyridine receptors from porcine heart. Journal of Cardiovascular Pharmacology, 15(1), 129-140.
-
Axios Research. (n.d.). Nitrendipine Propyl Ester - CAS - 225785-54-6. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Chemical Name : Nitrendipine Propyl-d7 Ester. Retrieved from [Link]
-
Veeprho. (n.d.). CAS 225785-54-6 - Nitrendipine Propyl Ester. Retrieved from [Link]
- PubMed. (1985). Affinity purification of antibodies specific for 1,4-dihydropyridine Ca2+ channel blockers. Biochemistry, 24(13), 3178-3186.
-
SciSpace. (1985). Affinity purification of antibodies specific for 1,4-dihydropyridine Ca2+ channel blockers. Retrieved from [Link]
- Google Patents. (2019). CN109734656B - Preparation method of nitrendipine.
-
Pharmaffiliates. (n.d.). Nitrendipine-impurities. Retrieved from [Link]
-
Semantic Scholar. (2018). Various analytical estimation techniques for quantification of Nifedipine: A review. Retrieved from [Link]
- PubMed. (2014). Polymer-mediated anti-solvent crystallization of nitrendipine: monodispersed spherical crystals and growth mechanism. Pharmaceutical Development and Technology, 19(6), 723-730.
- National Institutes of Health (NIH). (2024). High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients.
-
Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
- Royal Society of Chemistry. (2023). Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. RSC Advances, 13(51), 35917-35932.
- PubMed. (2005). Improvement of the Chromatographic Separation of Several 1,4-dihydropyridines Calcium Channel Antagonist Drugs by Experimental Design.
-
ResearchGate. (2001). Synthesis of nitrendipine. Michael's addition. Retrieved from [Link]
- Horizon Research Publishing. (2023). Pharmaceutical Cocrystals of Nitrendipine with Improved Solubility and Dissolution Characteristics. Universal Journal of Pharmaceutical Research, 8(4), 1-7.
- Taylor & Francis Online. (2012). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water.
- PubMed. (2011). Differences in crystallization rate of nitrendipine enantiomers in amorphous solid dispersions with HPMC and HPMCP. International Journal of Pharmaceutics, 407(1-2), 86-92.
-
National Institutes of Health (NIH). (n.d.). Nitrendipine. PubChem. Retrieved from [Link]
-
PharmaCompass. (n.d.). Nitrendipine. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
- Lupine Publishers. (2019). Nicardipine: Concise Review on Analytical Techniques. MOJ Bioequivalence & Bioavailability, 6(1), 1-7.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]
-
Pragolab. (n.d.). Scale up to more options - Preparative HPLC columns. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
precisionFDA. (n.d.). NITRENDIPINE PROPYL ESTER. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrendipine. Retrieved from [Link]
-
Forenap. (n.d.). Nitrendipine Propyl Ester 100mg. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Nitrendipine Propyl Ester | 225785-54-6 [chemicalbook.com]
- 3. Nitrendipine Propyl Ester - CAS - 225785-54-6 | Axios Research [axios-research.com]
- 4. veeprho.com [veeprho.com]
- 5. scbt.com [scbt.com]
- 6. Nitrendipine Propyl Ester | 225785-54-6 [amp.chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. veeprho.com [veeprho.com]
- 9. CN109734656B - Preparation method of nitrendipine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. lcms.cz [lcms.cz]
- 14. warwick.ac.uk [warwick.ac.uk]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. Purification [chem.rochester.edu]
- 17. Improvement of the chromatographic separation of several 1,4-dihydropyridines calcium channel antagonist drugs by experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an Analytical Method for Nitrendipine Propyl Ester
Introduction: The Imperative of Method Validation in Pharmaceutical Analysis
In the landscape of drug development and manufacturing, the assurance of a product's quality, safety, and efficacy is paramount. This assurance is built upon a foundation of robust analytical data. Nitrendipine Propyl Ester, a derivative of the dihydropyridine calcium channel blocker Nitrendipine, requires precise and reliable quantification to support formulation development, stability studies, and quality control. An analytical method, no matter how sophisticated, is only as valuable as its proven reliability. Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1]
This guide provides an in-depth, experience-driven comparison of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Nitrendipine Propyl Ester. It moves beyond a simple recitation of procedural steps to explain the scientific rationale behind each validation parameter, grounded in the harmonized guidelines of the International Council for Harmonisation (ICH).[2] We will explore not only the "how" but, more importantly, the "why" of method validation, and compare the established HPLC technique with its modern alternative, Ultra-Performance Liquid Chromatography (UPLC).
The Analytical Challenge: Nitrendipine Propyl Ester and Its Context
Nitrendipine Propyl Ester is an analogue of Nitrendipine, a potent vasodilator used in the treatment of hypertension.[3] The structural similarity to the parent drug and other related substances necessitates an analytical method with high specificity. Furthermore, the potential for degradation under various stress conditions requires a stability-indicating method that can distinguish the intact active pharmaceutical ingredient (API) from its degradation products.
This guide will focus on the validation of a reversed-phase HPLC (RP-HPLC) method, a workhorse in the pharmaceutical industry for its versatility and reliability in analyzing moderately polar to non-polar compounds like Nitrendipine Propyl Ester.
Diagram: The Workflow of Analytical Method Validation
The validation process is a logical sequence of experiments designed to demonstrate that a method is fit for its purpose. Each step builds upon the last, creating a comprehensive picture of the method's performance.
Caption: A flowchart illustrating the logical progression from method development through the core validation parameters to routine application.
I. Specificity: Ensuring the Method's Discriminatory Power
Expertise & Experience: Specificity is arguably the most critical validation parameter. It is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] Without proven specificity, all other validation data is meaningless. A common oversight is to only inject the analyte and a blank. True specificity is demonstrated under stress. Forced degradation studies are indispensable for this purpose, as they intentionally create the degradation products and interferences the method must be able to resolve.[5][6]
Experimental Protocol: Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of Nitrendipine Propyl Ester in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat the mixture at 80°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase. Studies have shown that dihydropyridines like Nitrendipine are susceptible to degradation at alkaline pH.[7]
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase. The primary degradation route for Nitrendipine is often oxidation.[8]
-
Thermal Degradation: Place the solid drug powder in a petri dish and expose it to a temperature of 105°C for 24 hours. Prepare a 100 µg/mL solution of the stressed sample in the mobile phase.
-
Photolytic Degradation: Expose a 100 µg/mL solution of the drug to UV light (254 nm) for 48 hours.
-
Analysis: Inject the unstressed drug solution, a blank (mobile phase), and each of the stressed samples into the HPLC system.
-
Evaluation: Assess the chromatograms for the resolution between the main Nitrendipine Propyl Ester peak and any degradation peaks. Peak purity analysis using a photodiode array (PDA) detector is crucial to confirm that the analyte peak is spectrally homogeneous and not co-eluting with any degradants.
II. Linearity and Range: Defining the Method's Quantitative Boundaries
Expertise & Experience: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrumental response. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[9] It is not sufficient to simply calculate a correlation coefficient (r²); a visual inspection of the calibration curve and the residuals plot is essential to identify any non-linearity or bias at specific concentration levels. For an assay of a drug substance, the range is typically 80% to 120% of the test concentration.[10]
Experimental Protocol: Linearity
-
Prepare a Stock Solution: Accurately weigh and dissolve a reference standard of Nitrendipine Propyl Ester in the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards. For a target concentration of 20 µg/mL, a suitable range would be 10, 15, 20, 25, and 30 µg/mL (covering 50-150% of the target).
-
Analysis: Inject each calibration standard in triplicate.
-
Evaluation: Plot the mean peak area against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), and the y-intercept.
Data Presentation: Linearity Results
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 150,234 |
| 15 | 225,876 |
| 20 | 301,123 |
| 25 | 376,456 |
| 30 | 451,987 |
| Regression Analysis | |
| Slope (m) | 15,085 |
| Y-intercept (c) | 150 |
| Correlation Coefficient (r²) | 0.9995 |
III. Accuracy and Precision: The Cornerstones of Reliability
Expertise & Experience: Accuracy refers to the closeness of the measured value to the true value, while precision refers to the closeness of agreement among a series of measurements.[9] These two parameters are intrinsically linked and are evaluated together. Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[4] A common mistake is to assess accuracy using the same solutions prepared for the linearity study. To provide a true and independent assessment, accuracy should be determined by spiking a placebo matrix with known amounts of the analyte or by using freshly prepared solutions.
Experimental Protocol: Accuracy (Recovery) and Precision
-
Sample Preparation: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with known amounts of Nitrendipine Propyl Ester. Prepare three independent samples at each level.
-
Repeatability (Intra-day Precision): Analyze all nine samples on the same day, under the same operating conditions.
-
Intermediate Precision (Inter-day Precision): Have a different analyst repeat the analysis on a different day using different equipment if possible.
-
Evaluation:
-
Accuracy: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.
-
Precision: Calculate the Relative Standard Deviation (%RSD) for the measurements at each concentration level and across all levels for both intra-day and inter-day analyses.
-
Data Presentation: Accuracy and Precision Summary
| Concentration Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | Recovery (%) | RSD (%) (Repeatability) |
| 80% | 16 | 15.95 | 99.7 | 0.8 |
| 100% | 20 | 20.10 | 100.5 | 0.6 |
| 120% | 24 | 23.85 | 99.4 | 0.9 |
| Intermediate Precision | RSD (%) | |||
| Analyst 1 / Day 1 | 20 | 20.10 | 100.5 | 0.6 |
| Analyst 2 / Day 2 | 20 | 20.25 | 101.3 | 0.7 |
Acceptance Criteria: Recovery typically between 98.0% and 102.0%; %RSD not more than 2.0%.[4]
IV. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[2] These are critical for the analysis of impurities or degradation products. While they can be estimated from the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve, it is best practice to experimentally verify the LOQ by preparing a standard at the estimated concentration and confirming its precision and accuracy.
Experimental Protocol: LOQ Determination
-
Estimation: Estimate the LOQ based on the signal-to-noise ratio of the lowest calibration standard.
-
Preparation: Prepare a series of dilute solutions around the estimated LOQ concentration.
-
Analysis: Inject these solutions (n=6) and determine the concentration that gives a signal-to-noise ratio of approximately 10:1.
-
Verification: Confirm the precision and accuracy at this concentration. The %RSD for precision should typically be less than 10%.
V. Robustness: Assessing the Method's Resilience
Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] This is a critical parameter during method development and transfer, as it indicates the method's reliability in routine use across different labs, instruments, and analysts. The "one-factor-at-a-time" (OFAT) approach is common, but a Design of Experiments (DoE) approach can be more efficient in identifying interactions between factors.
Experimental Protocol: Robustness
-
Identify Critical Parameters: Select critical HPLC parameters to vary.
-
Define Variations: Establish a range for each variation (e.g., ±2% for mobile phase organic content, ±0.2 units for pH, ±10% for flow rate).
-
Analysis: Analyze a standard solution under each modified condition.
-
Evaluation: Monitor system suitability parameters (e.g., retention time, peak asymmetry, resolution) and quantify the effect of each variation.
Data Presentation: Robustness Study
| Parameter Varied | Modification | Retention Time (min) | Peak Asymmetry | Resolution (from nearest peak) |
| Nominal | - | 5.50 | 1.1 | > 2.0 |
| Flow Rate | 0.9 mL/min | 6.11 | 1.1 | > 2.0 |
| 1.1 mL/min | 5.00 | 1.1 | > 2.0 | |
| Mobile Phase % Organic | -2% | 5.95 | 1.2 | > 2.0 |
| +2% | 5.15 | 1.1 | > 2.0 | |
| Column Temperature | 28 °C | 5.65 | 1.1 | > 2.0 |
| 32 °C | 5.35 | 1.1 | > 2.0 |
Acceptance Criteria: System suitability parameters should remain within acceptable limits for all variations.
Comparison with Alternatives: HPLC vs. UPLC
The validated HPLC method provides reliable and accurate results. However, for laboratories focused on high-throughput analysis, Ultra-Performance Liquid Chromatography (UPLC) presents a compelling alternative. UPLC utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher backpressures.[12][13]
Diagram: Relationship between Particle Size, Efficiency, and Speed
Caption: The relationship between smaller particle size in UPLC and its performance advantages over traditional HPLC.
Quantitative Performance Comparison
| Parameter | Representative HPLC Method | Representative UPLC Method | Justification |
| Run Time | ~10 minutes | ~2-3 minutes | Smaller particles allow for higher optimal linear velocities and shorter columns, significantly reducing analysis time. |
| Resolution | Good | Excellent | Higher efficiency from smaller particles leads to sharper, narrower peaks and better separation of closely eluting compounds.[12] |
| Sensitivity (LOQ) | ~5-10 ng/mL | ~1-2 ng/mL | Narrower peaks result in greater peak height for a given mass, improving the signal-to-noise ratio. |
| Solvent Consumption | ~10-15 mL per run | ~2-4 mL per run | Shorter run times and lower flow rates drastically reduce solvent usage, leading to cost savings and a greener method. |
The validation of an analytical method for Nitrendipine Propyl Ester is a systematic process that confirms its suitability for its intended purpose. This guide has detailed the critical validation parameters—specificity, linearity, accuracy, precision, and robustness—providing not just the protocols but the scientific reasoning behind them, all within the framework of ICH guidelines.
The presented RP-HPLC method, once validated according to these principles, is a robust and reliable tool for the quality control and analysis of Nitrendipine Propyl Ester. For routine analysis where cost and existing infrastructure are key considerations, a well-validated HPLC method is perfectly adequate.
However, for laboratories engaged in high-throughput screening, rapid stability studies, or complex impurity profiling, the advantages of UPLC are undeniable.[13] The significant reduction in run time and solvent consumption, coupled with enhanced resolution and sensitivity, can provide a substantial return on investment. The choice between HPLC and UPLC is therefore not a matter of which is "better," but which is the most appropriate and justified tool for the specific analytical challenge at hand.
References
-
Santhosh G, et al. (2014). Hplc method development and validation: an overview. International Research Journal of Pharmacy, 4(4), 274-280. Available at: [Link]
-
GMP SOP. (n.d.). HPLC Method Development & Validation Procedure. Available at: [Link]
-
Waters Corporation. (n.d.). A Guide to Analytical Method Validation. Available at: [Link]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
Huynh-Ba, K. (2005). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Available at: [Link]
-
Baing, M. M., et al. (2005). Oxidative degradation study of nitrendipine using stability indicating, HPLC, HPTLC and spectrophotometric method. Journal of Pharmaceutical and Biomedical Analysis, 37(5), 997-1004. Available at: [Link]
-
Marinkovic, V., et al. (2001). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 993-998. Available at: [Link]
-
Patel, P., & Gaikwad, J. (2021). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. Asian Journal of Research in Chemistry, 14(3), 221-224. Available at: [Link]
-
Borman, P., & Nethercote, P. (2007). Implementing Robustness Testing for HPLC Methods. Separation Science. Available at: [Link]
-
Swetha Sri R, et al. (2013). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 13(3), 1570-1574. Available at: [Link]
-
Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(1), 1-8. Available at: [Link]
-
Venishetty, V. K., et al. (2007). Development and validation of a reversed-phase HPLC method for determination of nitrendipine in rat plasma: application to pharmacokinetic studies. Biomedical Chromatography, 21(4), 363-368. Available at: [Link]
-
Dolan, J. W. (2004). Method Validation and Robustness. LCGC International. Available at: [Link]
-
Squella, J. A., et al. (1995). Hydrolytic degradation of nitrendipine and nisoldipine. Journal of Pharmaceutical Sciences, 84(10), 1250-1253. Available at: [Link]
-
Suneetha, A., & Rao, D. (2011). Development and Validation of a RP-HPLC Method for Estimation of Nitrendipine in Tablet Dosage Form. ResearchGate. Available at: [Link]
-
Gupta, A., et al. (2018). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 8(3). Available at: [Link]
-
Agilent Technologies. (2015). HPLC Separation Robustness and Ruggedness. Available at: [Link]
-
Madhusudhan, M., et al. (2018). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF NICARDIPINE BY RP HPLC METHOD. JETIR, 5(9). Available at: [Link]
-
Labcompare. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Available at: [Link]
-
Patel, K., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available at: [Link]
-
Kumar, P., et al. (2010). ANALYTICAL METHOD VALIDATION AND CLEANING VERIFICATION OF FELODIPINE BY HPLC METHOD. PharmacologyOnLine, 1, 134-146. Available at: [Link]
-
The Pharma Innovation. (2018). Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. The Pharma Innovation Journal, 7(7), 844-851. Available at: [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. gmpsop.com [gmpsop.com]
- 4. ajrconline.org [ajrconline.org]
- 5. biomedres.us [biomedres.us]
- 6. Hydrolytic degradation of nitrendipine and nisoldipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative degradation study of nitrendipine using stability indicating, HPLC, HPTLC and spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. rjptonline.org [rjptonline.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sepscience.com [sepscience.com]
A Comparative Analysis of Nitrendipine and Its Propyl Ester: A Theoretical and Experimental Guide
A Senior Application Scientist's Perspective on Structure-Activity Relationships and Pharmacological Implications
In the landscape of cardiovascular therapeutics, 1,4-dihydropyridine (DHP) calcium channel blockers stand as a cornerstone for the management of hypertension.[1] Nitrendipine, a second-generation DHP, has a well-established profile of efficacy and safety.[2] The continuous pursuit of optimizing drug delivery and pharmacokinetic profiles has led to the exploration of various chemical modifications of existing scaffolds. One such modification is the esterification of the parent molecule, leading to analogues like Nitrendipine Propyl Ester.
This guide provides a comprehensive, albeit theoretical, comparison of the activity of Nitrendipine and its propyl ester. In the absence of direct, head-to-head published studies, this analysis is built upon established principles of medicinal chemistry, structure-activity relationships (SAR) of the dihydropyridine class, and prodrug design strategies.[3] We will delve into the anticipated pharmacodynamic and pharmacokinetic differences, supported by a framework of proposed experimental protocols to validate these hypotheses.
The Rationale for Ester Modification: A Prodrug Approach
The ester groups at the C3 and C5 positions of the dihydropyridine ring are not merely structural features; they are critical determinants of the molecule's interaction with the L-type calcium channel.[2][4] The nature of these ester moieties can significantly influence the drug's potency, duration of action, and metabolic stability.[5]
The synthesis of a propyl ester of Nitrendipine can be conceptualized as a prodrug strategy. Prodrugs are inactive or less active molecules that are metabolically converted to the active parent drug in the body.[3] This approach is often employed to enhance a drug's physicochemical properties, such as lipophilicity, to improve its absorption, distribution, and overall pharmacokinetic profile.[3]
Unveiling the Mechanism of Action: A Shared Pathway
Both Nitrendipine and its putative propyl ester are expected to exert their therapeutic effects through the same fundamental mechanism: blockade of L-type voltage-gated calcium channels. These channels are prevalent in vascular smooth muscle cells. By inhibiting the influx of extracellular calcium, these drugs induce vasodilation, leading to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.[1]
Caption: Mechanism of action for dihydropyridine calcium channel blockers.
A Comparative Look at Predicted Pharmacological Properties
While both compounds share a common mechanism, the structural difference in the ester side chain is anticipated to give rise to distinct pharmacokinetic and pharmacodynamic profiles.
| Property | Nitrendipine (Ethyl Ester) | Nitrendipine Propyl Ester (Predicted) | Rationale |
| Lipophilicity | Moderate | Higher | The addition of a propyl group increases the carbon chain length, thereby enhancing lipophilicity.[5][6] |
| Onset of Action | Relatively Rapid | Slower | Increased lipophilicity can lead to slower partitioning into the biophase and a more gradual onset of action.[7] |
| Duration of Action | Moderate | Longer | Higher lipophilicity may result in slower clearance and a prolonged presence at the receptor site, leading to a longer duration of action.[5][7] |
| Potency | High | Potentially Similar or Slightly Reduced | While the ester group is crucial for activity, minor increases in chain length may not drastically alter intrinsic potency.[2][4] However, significant changes could affect the fit within the receptor's binding pocket. |
| Metabolic Stability | Susceptible to esterase-mediated hydrolysis | Potentially more stable | The longer propyl chain might offer some steric hindrance to esterase enzymes, potentially slowing down the rate of hydrolysis to the active carboxylic acid metabolite. |
| Bioavailability | Variable | Potentially Improved | Enhanced lipophilicity could lead to better absorption across the gastrointestinal tract, although this may be offset by increased first-pass metabolism.[3] |
Proposed Experimental Protocols for Comparative Evaluation
To empirically validate the predicted differences between Nitrendipine and its propyl ester, a series of in vitro and in vivo experiments are necessary.
In Vitro Assessment of Potency and Receptor Binding
Objective: To determine and compare the intrinsic potency of Nitrendipine and Nitrendipine Propyl Ester in blocking L-type calcium channels.
Methodology:
-
Cell Culture: Utilize a cell line expressing a high density of L-type calcium channels, such as rat aortic smooth muscle cells (A7r5).
-
Calcium Influx Assay:
-
Plate the cells in a 96-well format.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pre-incubate the cells with varying concentrations of Nitrendipine and Nitrendipine Propyl Ester.
-
Induce calcium influx by depolarizing the cell membrane with a high concentration of potassium chloride (KCl).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis:
-
Plot the concentration-response curves for both compounds.
-
Calculate the IC50 (half-maximal inhibitory concentration) values to compare their potencies.
-
Caption: In vitro calcium influx assay workflow.
In Vivo Evaluation of Antihypertensive Activity and Duration of Action
Objective: To compare the antihypertensive efficacy, onset, and duration of action of Nitrendipine and Nitrendipine Propyl Ester in a hypertensive animal model.
Methodology:
-
Animal Model: Utilize spontaneously hypertensive rats (SHRs).
-
Drug Administration: Administer equimolar doses of Nitrendipine and Nitrendipine Propyl Ester orally to separate groups of SHRs. Include a vehicle control group.
-
Blood Pressure Monitoring:
-
Implant telemetric blood pressure transducers for continuous and stress-free monitoring of systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate.
-
Record baseline blood pressure for a sufficient period before drug administration.
-
Monitor blood pressure continuously for at least 24 hours post-dosing.
-
-
Data Analysis:
-
Calculate the maximum fall in blood pressure (efficacy).
-
Determine the time to reach the maximum effect (onset of action).
-
Measure the time it takes for blood pressure to return to a certain percentage of the baseline to assess the duration of action.
-
Conclusion
The modification of the ester group in the dihydropyridine scaffold from an ethyl to a propyl chain is a rational approach to potentially modulate the pharmacokinetic properties of Nitrendipine. Based on established structure-activity relationships, it is hypothesized that Nitrendipine Propyl Ester will exhibit increased lipophilicity, leading to a slower onset and a longer duration of antihypertensive action compared to the parent compound. While its intrinsic potency is expected to be similar, its metabolic stability and bioavailability may be altered.
The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these hypotheses. Such studies are crucial for elucidating the complete pharmacological profile of Nitrendipine Propyl Ester and determining its potential therapeutic advantages over existing dihydropyridine calcium channel blockers. This comparative approach, grounded in fundamental principles of medicinal chemistry and pharmacology, is essential for the rational design and development of next-generation cardiovascular drugs.
References
- Takahashi, D., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin, 31(3), 473-481.
- Yamada, S., et al. (2008). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Biological and Pharmaceutical Bulletin, 31(3), 473-481.
- Kumar, A., & Sharma, P. (2012). Synthesis of 1,4-dihydropyrimidines and their pharmacological role for congestive heart failure. Journal of Chemical and Pharmaceutical Research, 4(1), 333-339.
- PharmaEd Insights. (2023). Exploring the Mechanisms and Applications of Dihydropyridine Calcium Channel Blocker. YouTube.
- Singh, S., et al. (2023). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. Molecules, 28(2), 738.
- de Oliveira, B. R., et al. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 27(21), 7439.
- Taylor & Francis. (n.d.). Dihydropyridine calcium channel blockers – Knowledge and References.
- El-Moselhy, T. F., & Abdel-Aal, A. A. (2014). 1,4-Dihydropyridine Calcium Channel Blockers: Homology Modeling of the Receptor and Assessment of Structure Activity Relationship. Journal of Applied Pharmaceutical Science, 4(1), 1-10.
- Ramírez-Rodríguez, O. O., et al. (2005). Synthesis and structural study of new highly lipophilic 1,4-dihydropyridines. Organic & Biomolecular Chemistry, 3(22), 4053-4060.
- Yamamoto, T., et al. (2006). Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & Medicinal Chemistry, 14(4), 1256-1264.
- Jain, M. R., & Patel, P. R. (2013). Prodrug strategies for antihypertensives. Current Drug Delivery, 10(6), 706-727.
- Kumar, R., et al. (2014). Possible conformations of ester groups in 1,4-dihydropyridine.
- El-Sayed, M. A., et al. (2016). Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists. Archiv der Pharmazie, 349(1), 40-52.
- Yamamoto, T., et al. (2006). Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels.
- De Luca, M., Ioele, G., & Ragno, G. (2019). A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. Molecules, 24(23), 4278.
- Uno, T., et al. (2013). Relationship between lipophilicities of 1,4-dihydropyridine derivatives and pharmacokinetic interaction strengths with grapefruit juice. Journal of Pharmaceutical Health Care and Sciences, 39(6), 329-334.
- Singh, S., et al. (2023). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. MDPI.
- Mandal, S., et al. (2022). Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study. Journal of Applied Pharmaceutical Science, 12(4), 1-11.
- Kumar, V., & Singh, V. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances, 7(12), 7123-7151.
- Stilinović, N., et al. (2024). Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency. Molecules, 29(19), 4467.
- van Zwieten, P. A. (1993). Pharmacology of the dihydropyridine calcium antagonists: relationship between lipophilicity and pharmacodynamic responses. Journal of Hypertension Supplement, 11(4), S3-S8.
- BOC Sciences. (2024). Lipophilicity of Drug.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prodrug strategies for antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Relationship between lipophilicities of 1,4-dihydropyridine derivatives and pharmacokinetic interaction strengths with grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of the dihydropyridine calcium antagonists: relationship between lipophilicity and pharmacodynamic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity: Nitrendipine and its Analogues
For researchers and drug development professionals working with small molecules like the calcium channel blocker Nitrendipine, the specificity of antibodies used in immunoassays is paramount for accurate quantification and analysis. This guide provides an in-depth comparison of antibody cross-reactivity to Nitrendipine and its structural analogues, supported by illustrative experimental data and detailed protocols. Understanding the nuances of antibody binding to these closely related dihydropyridine compounds is critical for the development of robust and reliable assays.
The Principle of Specificity: Why Cross-Reactivity Matters
Nitrendipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] Its analogues, such as nifedipine, nimodipine, and amlodipine, share a common 1,4-dihydropyridine core structure but differ in their substituent groups.[3][4] These structural similarities can lead to antibody cross-reactivity, where an antibody raised against Nitrendipine also binds to its analogues.[5] This can result in an overestimation of the target analyte concentration, leading to inaccurate pharmacokinetic and pharmacodynamic assessments.[6]
This guide will walk you through the structural basis of cross-reactivity, present a comparative analysis of antibody binding, and provide a detailed protocol for assessing cross-reactivity using a competitive enzyme-linked immunosorbent assay (ELISA).
Structural Comparison of Nitrendipine and its Analogues
The degree of cross-reactivity is fundamentally linked to the structural homology between the target antigen (Nitrendipine) and its analogues. The 1,4-dihydropyridine ring is the common scaffold, while the variations in the ester and aromatic substituents at different positions dictate the unique chemical properties and, consequently, the antibody recognition sites (epitopes).
Below is a visual representation of the chemical structures of Nitrendipine and some of its common analogues.
Caption: Chemical structures of Nitrendipine and its analogues.
Comparative Cross-Reactivity Data
To quantify the specificity of an anti-Nitrendipine antibody, a competitive ELISA is typically employed. In this assay format, the analogue's ability to inhibit the binding of the antibody to a Nitrendipine-coated plate is measured. The cross-reactivity is then expressed as a percentage relative to Nitrendipine's own binding.
The following table presents illustrative experimental data from a competitive ELISA designed to assess the cross-reactivity of a hypothetical polyclonal anti-Nitrendipine antibody.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Nitrendipine | 10 | 100 |
| Nifedipine | 25 | 40 |
| Nimodipine | 50 | 20 |
| Amlodipine | >1000 | <1 |
| Felodipine | 150 | 6.7 |
| Nisoldipine | 80 | 12.5 |
Note: The data presented in this table is for illustrative purposes to demonstrate the concept of cross-reactivity analysis. Actual values will vary depending on the specific antibody and experimental conditions. The cross-reactivity percentage is calculated as: (IC50 of Nitrendipine / IC50 of Analogue) x 100.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This section provides a detailed, step-by-step methodology for determining the cross-reactivity of an anti-Nitrendipine antibody.
Materials:
-
96-well microtiter plates
-
Anti-Nitrendipine antibody
-
Nitrendipine-protein conjugate (for coating)
-
Nitrendipine standard and its analogues
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader
Workflow Diagram:
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
Step-by-Step Procedure:
-
Antigen Coating:
-
Dilute the Nitrendipine-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Rationale: This step immobilizes the target antigen onto the solid phase, providing a surface for the competitive binding reaction.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Rationale: Washing removes unbound antigen, while blocking prevents non-specific binding of antibodies to the plate surface, reducing background noise.[6]
-
-
Competitive Reaction:
-
Prepare serial dilutions of the Nitrendipine standard and each analogue in assay buffer.
-
In a separate dilution plate, pre-incubate 50 µL of each standard/analogue dilution with 50 µL of a pre-titered dilution of the anti-Nitrendipine antibody for 30 minutes at room temperature.
-
Wash the coated and blocked assay plate three times.
-
Transfer 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the assay plate.
-
Incubate for 1-2 hours at room temperature.
-
Rationale: This is the core competitive step. Free Nitrendipine or its analogues in the solution will compete with the coated Nitrendipine for binding to the limited amount of primary antibody. Higher concentrations of the free analyte will result in less antibody binding to the plate.[5][7]
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Rationale: The secondary antibody binds to the primary antibody that is captured on the plate. The enzyme conjugate will later be used for signal generation.
-
-
Signal Development and Measurement:
-
Wash the plate five times with wash buffer to remove any unbound secondary antibody.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Add 50 µL of stop solution to each well to quench the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis and Interpretation
The absorbance values obtained are inversely proportional to the concentration of Nitrendipine or its analogues in the sample. A standard curve is generated by plotting the absorbance against the logarithm of the Nitrendipine concentration. The IC50 value, which is the concentration of the analyte that causes 50% inhibition of the maximum signal, is determined for Nitrendipine and each analogue from their respective dose-response curves.
The percentage cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Nitrendipine / IC50 of Analogue) x 100
A lower percentage of cross-reactivity indicates higher specificity of the antibody for Nitrendipine.
Conclusion
The specificity of an antibody is a critical parameter in the development of reliable immunoassays for small molecules like Nitrendipine. This guide has provided a framework for understanding and evaluating the cross-reactivity of anti-Nitrendipine antibodies with its structural analogues. By employing a systematic approach that includes structural analysis and quantitative assessment through competitive ELISA, researchers can select or develop antibodies with the desired specificity for their applications, ensuring the accuracy and validity of their experimental results.
References
- Structures of amlodipine and its structural analogues used in the study. [Source: ResearchGate, Not a direct clickable link, but provides context on structures]
- Antihypertensive mechanism of action and binding sites of nitrendipine. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/3988770/]
- Nitrendipine | C18H20N2O6 | CID 4507. [Source: PubChem, https://pubchem.ncbi.nlm.nih.gov/compound/Nitrendipine]
- Nimodipine and [3H]-nitrendipine as tools to directly identify the sites of action of 1,4-dihydropyridine calcium antagonists in guinea-pig tissues. Tissue-specific effects of anions and ionic strength. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/2855147/]
- Specific high affinity binding of the calcium channel antagonist, [3H]nitrendipine, to rat liver microsomes. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/3932483/]
- Nitrendipine (BAY-E-5009) | Calcium Channel Blocker. [Source: MedChemExpress, https://www.medchemexpress.com/nitrendipine.html]
- Nitrendipine and other calcium entry blockers (calcium antagonists) in hypertension. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/6364129/]
- Nitrendipine | Calcium Channel inhibitor | CAS 39562-70-4. [Source: Selleck Chemicals, https://www.selleckchem.com/products/nitrendipine.html]
- Differential labelling of putative skeletal muscle calcium channels by [3H]-nifedipine, [3H]-nitrendipine, [3H]-nimodipine and [3H]-PN 200 110. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/2857403/]
- Simultaneous determination of nitrendipine and hydrochlorothiazide in spontaneously hypertensive rat plasma using HPLC with on-line solid-phase extraction. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/21963283/]
- Development of an ELISA for detection of mitragynine and its metabolites in human urine. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/32298788/]
- Nifedipine and nimodipine competitively inhibit uridine kinase and orotidine-phosphate decarboxylase: theoretical relevance to poor outcome in stroke. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/11011883/]
- Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Source: MDPI, https://www.mdpi.com/2076-3417/11/21/10433]
- A Comprehensive Review of nitrendipine's R&D Innovations and Drug Target Mechanism. [Source: Synapse, https://www.synapse-ai.com/database/articles/a-comprehensive-review-of-nitrendipine's-r&d-innovations-and-drug-target-mechanism-1002231]
- Development of an ic-ELISA and colloidal gold strip for the detection of the beta-blocker carazolol. [Source: ResearchGate, Not a direct clickable link, but provides context on ELISA development]
- Antibody Cross Reactivity And How To Avoid It?. [Source: ELISA kit, https://www.elisa-kit.co/antibody-cross-reactivity/]
- Technical Guide for ELISA. [Source: SeraCare, https://www.seracare.com/technical-guide-for-elisa]
- Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. [Source: NIH, https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8301077/]
- Development of an ELISA and Immunochromatographic Strip for Highly Sensitive Detection of Microcystin-LR. [Source: MDPI, https://www.mdpi.com/1424-8220/15/1/1753]
- Development of an enzyme-linked immunosorbent assay (ELISA) for determining neutrophil elastase (NE) – a potential useful marker of multi-organ damage observed in COVID-19 and post-Covid-19 (PCS). [Source: Frontiers, https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1378310/full]
- Development of nitrendipine controlled release formulations based on SLN and NLC for topical delivery: in vitro and ex vivo characterization. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/22494136/]
- Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/34662303/]
Sources
- 1. Nitrendipine | C18H20N2O6 | CID 4507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrendipine and other calcium entry blockers (calcium antagonists) in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antihypertensive mechanism of action and binding sites of nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elisakits.co.uk [elisakits.co.uk]
- 6. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. seracare.com [seracare.com]
A Comparative Guide to the Metabolic Stability of Nitrendipine Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Dihydropyridine Calcium Channel Blockers
Nitrendipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, a key determinant of which is its metabolic stability. As with many ester-containing drugs, nitrendipine is subject to extensive first-pass metabolism, primarily in the liver, which significantly influences its bioavailability and duration of action.[1] The metabolic fate of nitrendipine is governed by two principal pathways: the oxidation of the dihydropyridine ring to its inactive pyridine analogue, predominantly catalyzed by cytochrome P450 3A4 (CYP3A4), and the hydrolysis of its C3 and C5 ester groups by carboxylesterases.[2][3]
This guide provides a comparative analysis of the metabolic stability of nitrendipine and its hypothetical ester analogues. We will delve into the enzymatic processes governing their biotransformation, present a framework for their comparative in vitro assessment, and offer detailed experimental protocols for researchers in the field. By understanding the structure-metabolism relationships of these compounds, drug development professionals can rationally design analogues with optimized pharmacokinetic properties.
The Enzymatic Gauntlet: Cytochrome P450s and Carboxylesterases
The metabolic journey of nitrendipine esters begins with the formidable duo of metabolic enzymes: cytochrome P450s and carboxylesterases.
-
Cytochrome P450 3A4 (CYP3A4): This heme-containing monooxygenase is a major player in the metabolism of a vast array of xenobiotics, including dihydropyridines.[4] For nitrendipine, CYP3A4 catalyzes the oxidation of the 1,4-dihydropyridine ring to a pyridine ring, a transformation that renders the molecule inactive as a calcium channel blocker.[2] The rate of this oxidation is a critical factor in determining the overall clearance of the drug.
-
Carboxylesterases (CEs): These hydrolases are ubiquitously expressed, with high concentrations in the liver, intestine, and plasma.[5] They are responsible for the hydrolysis of ester and amide bonds, a crucial pathway for both the activation of prodrugs and the detoxification of xenobiotics. In humans, two major carboxylesterases, hCE1 and hCE2, play significant roles in drug metabolism.[6] They exhibit distinct substrate specificities: hCE1 generally prefers substrates with a large acyl group and a small alcohol moiety, while hCE2 favors the opposite.[6][7] The hydrolysis of the ester groups of nitrendipine to its corresponding carboxylic acids increases the polarity of the molecule, facilitating its excretion.[2]
The interplay between these two enzyme systems dictates the metabolic profile and, consequently, the therapeutic window of nitrendipine and its analogues.
Comparative Metabolic Stability of Nitrendipine Esters: A Structure-Activity Relationship Perspective
The stability of a nitrendipine ester is largely influenced by the steric hindrance around the ester carbonyl group. It is hypothesized that increasing the steric bulk of the alcohol moiety of the ester will decrease the rate of hydrolysis by carboxylesterases. This is because bulkier groups can hinder the access of the enzyme to the ester bond.[8]
Hypothetical Comparative Data:
The following table presents a hypothetical comparison of the in vitro metabolic stability of nitrendipine (methyl-ethyl ester) and three of its symmetrical diester analogues in human liver microsomes. This data is illustrative and serves to demonstrate the expected trends based on structure-activity relationships.
| Compound | Ester Groups | Predicted t½ (min) | Predicted Intrinsic Clearance (CLint, µL/min/mg protein) |
| Nitrendipine | C3-ethyl, C5-methyl | 35 | 49.5 |
| Analogue 1 | Di-methyl | 25 | 69.3 |
| Analogue 2 | Di-ethyl | 40 | 43.3 |
| Analogue 3 | Di-isopropyl | 65 | 26.7 |
Interpreting the Hypothetical Data:
-
Analogue 1 (Di-methyl ester): With the smallest ester groups, this analogue is predicted to be the most susceptible to hydrolysis by carboxylesterases, resulting in the shortest half-life and highest intrinsic clearance.
-
Nitrendipine (Mixed ethyl-methyl ester): Exhibits intermediate stability.
-
Analogue 2 (Di-ethyl ester): The slightly bulkier ethyl groups are expected to confer greater metabolic stability compared to the di-methyl analogue.
-
Analogue 3 (Di-isopropyl ester): The bulky isopropyl groups are predicted to provide the most significant steric hindrance, leading to the slowest rate of hydrolysis and the highest metabolic stability within this series.
These predictions align with findings for other dihydropyridine analogues, where increasing the size of the ester substituent has been shown to enhance biological activity, potentially due to reduced metabolic clearance.[9][10]
Visualizing the Metabolic Pathways and Experimental Workflow
Metabolic Fate of Nitrendipine Esters
Caption: Primary metabolic pathways of nitrendipine esters.
Experimental Workflow for In Vitro Metabolic Stability Assessment
Caption: Workflow for microsomal stability assay.
Experimental Protocols
In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines a standard procedure for assessing the metabolic stability of nitrendipine esters in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds (Nitrendipine and its ester analogues)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold)
-
Internal standard (e.g., a structurally similar, stable compound)
-
96-well plates
-
Incubator shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw the human liver microsomes on ice.
-
Prepare working solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer (pH 7.4)
-
Human liver microsomes (final concentration typically 0.5 mg/mL)
-
Test compound (final concentration typically 1 µM)
-
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot from each well.
-
Immediately quench the reaction by adding the aliquot to a separate plate containing ice-cold acetonitrile with the internal standard.
-
-
Sample Processing:
-
Seal the quenching plate and vortex thoroughly.
-
Centrifuge the plate at 4°C to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression line (slope = -k, where k is the elimination rate constant; t½ = 0.693/k).
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
In Vitro Hydrolysis in Human Liver S9 Fraction
This protocol is designed to specifically assess the contribution of both microsomal and cytosolic esterases to the hydrolysis of nitrendipine esters.
Materials:
-
Pooled human liver S9 fraction
-
Test compounds
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal standard
-
96-well plates
-
Incubator shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw the human liver S9 fraction on ice.
-
Prepare working solutions of the test compounds and internal standard.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer (pH 7.4)
-
Human liver S9 fraction (final concentration typically 1 mg/mL)
-
Test compound (final concentration typically 1 µM)
-
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sampling and Reaction Termination:
-
At designated time points, withdraw aliquots and quench the reaction with ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal stability assay.
-
Analyze the samples by LC-MS/MS to quantify the parent compound and its primary carboxylic acid metabolite.
-
-
Data Analysis:
-
Calculate the rate of disappearance of the parent compound and the rate of formation of the hydrolytic metabolite.
-
Conclusion: A Pathway to Optimized Drug Design
The metabolic stability of nitrendipine esters is a multifaceted characteristic governed by the intricate interplay of oxidative and hydrolytic enzymes. While CYP3A4-mediated oxidation of the dihydropyridine ring is a primary clearance pathway, the hydrolysis of the ester moieties by carboxylesterases plays a crucial role in the biotransformation and elimination of these compounds.
By understanding the structure-activity relationships that dictate the susceptibility of these esters to enzymatic cleavage, medicinal chemists can strategically modify the ester groups to enhance metabolic stability. The in vitro assays detailed in this guide provide a robust framework for the comparative evaluation of novel nitrendipine analogues, enabling the selection of candidates with improved pharmacokinetic profiles. This knowledge-driven approach to drug design is paramount in the development of safer and more effective antihypertensive therapies.
References
-
Gao, R., et al. (2001). Quantitative determination of nitrendipine and its metabolite dehydronitrendipine in human plasma using liquid chromatography-tandem mass spectrometry. Biomedical Chromatography, 15(8), 518-524. Available from: [Link]
-
Bodor, N., & Buchwald, P. (1999). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Journal of Medicinal Chemistry, 42(19), 3813-3823. Available from: [Link]
-
El-Bagary, R. I., et al. (2020). Validated LC-MS/MS method for the simultaneous determination of enalapril maleate, nitrendipine, hydrochlorothiazide, and their major metabolites in human plasma. Biomedical Chromatography, 34(12), e4955. Available from: [Link]
-
Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy, 33(2), 210-222. Available from: [Link]
-
Li, W., et al. (2011). Development of a LC–ESI-MS3 method for determination of nitrendipine in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 402-406. Available from: [Link]
-
Zhu, H. J., & Markowitz, J. S. (2013). Human carboxylesterases: a comprehensive review. Journal of biochemical and pharmacological research, 1(1), 16. Available from: [Link]
-
Imai, T., et al. (2006). Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine. Drug Metabolism and Disposition, 34(10), 1734-1741. Available from: [Link]
-
Bodor, N., & Buchwald, P. (1999). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. ResearchGate. Available from: [Link]
-
Bundgaard, H., & Møllgaard, B. (1983). How an increase in the carbon chain length of the ester moiety affects the stability of a homologous series of oxprenolol esters in the presence of biological enzymes. International journal of pharmaceutics, 17(2-3), 223-231. Available from: [Link]
-
Williams, E. T., & Udupa, V. (2015). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Clinical and translational science, 8(2), 81-83. Available from: [Link]
-
Mphahlele, M. J. (2016). Synthesis and Utility of Dihydropyridine Boronic Esters. Angewandte Chemie International Edition, 55(6), 2205-2209. Available from: [Link]
-
Wheelock, C. E., et al. (2008). Carboxylesterases: General detoxifying enzymes. Chemico-biological interactions, 175(1-3), 62-66. Available from: [Link]
-
Meyer, H., et al. (1983). Nitrendipine: identification and synthesis of main metabolites. Arzneimittel-Forschung, 33(11), 1528-1534. Available from: [Link]
-
Zakeri-Milani, P., et al. (2005). Bioequivalence and Metabolism of Nitrendipine Administered Orally to Healthy Volunteers. Daru, 13(4), 159-165. Available from: [Link]
-
De Visscher, A., & Van der Eycken, E. V. (2014). A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. SAR and QSAR in Environmental Research, 25(10), 837-854. Available from: [Link]
-
Kappe, C. O. (2000). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. Molecules, 5(1), 84-100. Available from: [Link]
-
Garavelli, C. B. (1972). The qualitative and quantitative determination of the esters by alkaline hydrolysis and gas chromatographic analysis of the liberated alcohol. Journal of the Tennessee Academy of Science, 47(3), 113-115. Available from: [Link]
-
Janis, R. A., & Triggle, D. J. (1983). New developments in Ca2+ channel antagonists. Journal of medicinal chemistry, 26(6), 775-785. Available from: [Link]
-
Wu, W. N., & McKown, L. A. (2004). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Methods in molecular medicine, 99, 133-146. Available from: [Link]
-
Liljeblad, A., et al. (2001). Synthesis and structural study of new highly lipophilic 1,4-dihydropyridines. Tetrahedron, 57(9), 1789-1797. Available from: [Link]
-
Eriksson, L., et al. (2005). A simple method for reaction rate prediction of ester hydrolysis. Chemometrics and Intelligent Laboratory Systems, 77(1-2), 153-160. Available from: [Link]
-
Zvyaga, T. (2015). Drug Interactions with CYP3A4: An Update. Pharmacy Times. Available from: [Link]
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available from: [Link]
-
Sun, W., et al. (2021). Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation. Frontiers in Pharmacology, 12, 638891. Available from: [Link]
-
Bladen, C., et al. (2014). Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. Pflugers Archiv : European journal of physiology, 466(7), 1355-1363. Available from: [Link]
-
Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available from: [Link]
-
Tunek, A., & Levin, E. (1993). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Acta pharmaceutica Nordica, 5(2), 79-88. Available from: [Link]
-
Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 2(4), 100938. Available from: [Link]
-
Wikipedia. (n.d.). Nitrendipine. Wikipedia. Available from: [Link]
-
Singh, S., et al. (2020). Role of Chain Length and Degree of Unsaturation of Fatty Acids in the Physicochemical and Pharmacological Behavior of Drug–Fatty Acid Conjugates in Diabetes. Molecular Pharmaceutics, 17(10), 3748-3760. Available from: [Link]
-
Miners, J. O., & Mackenzie, P. I. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 74, 7.8.1-7.8.24. Available from: [Link]
-
Kirch, W., et al. (1988). Pharmacokinetics and pharmacodynamics of nitrendipine in healthy subjects and patients with kidney and liver disease. Journal of cardiovascular pharmacology, 12 Suppl 4, S6-S10. Available from: [Link]
-
Rodríguez-Pérez, R., et al. (2012). Exploring the Role of CYP3A4 Mediated Drug Metabolism in the Pharmacological Modulation of Nitric Oxide Production. Current drug metabolism, 13(10), 1431-1444. Available from: [Link]
- Google Patents. (n.d.). CN109734656B - Preparation method of nitrendipine. Google Patents.
-
Wikipedia. (n.d.). CYP3A4. Wikipedia. Available from: [Link]
-
Kumar, S., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews, 53(3), 454-471. Available from: [Link]
-
Ohta, H. (1993). Stereochemistry of Enzymatic Hydrolysis of Nitriles. CHIMIA International Journal for Chemistry, 47(3), 85-88. Available from: [Link]
-
Medsafe. (2014). Drug Metabolism - The Importance of Cytochrome P450 3A4. Medsafe. Available from: [Link]
- Google Patents. (n.d.). US20100311130A1 - Enzymatic ester hydrolysis. Google Patents.
-
BioIVT. (2021). In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. BioIVT. Available from: [Link]
-
Bergmann, F., & Rimon, S. (1960). The pH-dependence of enzymic ester hydrolysis. Biochemical Journal, 77(2), 209-214. Available from: [Link]
Sources
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. Frontiers | Simultaneous Quantitation of Clevidipine and Its Active Metabolite H152/81 in Human Whole Blood by LC-MS/MS: Application to Bioequivalence Study [frontiersin.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Capture hydrolysis signals in the microsomal stability assay: molecular mechanisms of the alkyl ester drug and prodrug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mttlab.eu [mttlab.eu]
- 8. mttlab.eu [mttlab.eu]
- 9. Synthesis and calcium channel antagonist activity of nifedipine analogues containing 1,2-dihydropyridyl in place of the 1,4-dihydropyridyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of Nitrendipine and its Propyl Ester: A Guide for Drug Development Professionals
This guide provides a detailed comparative analysis of the well-established calcium channel blocker, Nitrendipine, and its lesser-known analogue, Nitrendipine Propyl Ester. As drug development professionals, understanding the nuanced differences that arise from simple structural modifications is paramount. The substitution of Nitrendipine's ethyl ester with a propyl ester presents a compelling case study in how a homologous series can modulate physicochemical and pharmacokinetic properties. This guide will delve into the known characteristics of both compounds and, more critically, outline the essential experimental protocols required for a comprehensive head-to-head evaluation.
Introduction: The Rationale for Ester Modification
Nitrendipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension.[1][2][3] Its therapeutic efficacy is well-documented, stemming from its ability to inhibit the influx of extracellular calcium across myocardial and vascular smooth muscle cell membranes, leading to vasodilation and a reduction in blood pressure.[2][4] However, like many drugs in its class, Nitrendipine exhibits low oral bioavailability due to extensive first-pass metabolism.[5][6][7]
The synthesis of ester analogues, such as the propyl ester of Nitrendipine, is a common prodrug strategy aimed at improving a drug's pharmacokinetic profile. The underlying hypothesis is that altering the lipophilicity and the steric hindrance around the ester moiety can influence absorption, distribution, metabolism, and excretion (ADME) properties. This guide will explore the theoretical advantages and disadvantages of this modification and provide the experimental framework to validate these hypotheses.
Physicochemical Properties: The Foundation of Pharmacokinetics
The seemingly minor change from an ethyl to a propyl ester can have significant implications for a molecule's behavior. The propyl ester is expected to have a slightly higher molecular weight and increased lipophilicity, which can, in turn, affect its solubility and permeability.
Table 1: Comparison of Physicochemical Properties
| Property | Nitrendipine | Nitrendipine Propyl Ester | Rationale for Expected Difference |
| Molecular Formula | C₁₈H₂₀N₂O₆[1][2] | C₁₉H₂₂N₂O₆[8][9] | Addition of a CH₂ group. |
| Molecular Weight | 360.36 g/mol | 374.39 g/mol [8][9] | Increased mass from the additional CH₂ group. |
| LogP (Octanol/Water) | ~2.88[1] | Expected to be > 2.88 | Increased alkyl chain length generally increases lipophilicity. |
| Aqueous Solubility | Poor/Insoluble[1] | Expected to be lower | Increased lipophilicity typically corresponds to decreased aqueous solubility. |
| Melting Point | 156-160 °C[1] | 143-145 °C[9] | Alterations in crystal lattice packing due to the larger ester group can affect melting point. |
Pharmacodynamic Profile: Interaction with the Target
Both Nitrendipine and its propyl ester are expected to act as calcium channel blockers.[10] The active pharmacophore resides in the dihydropyridine ring structure.[10] However, it is crucial to determine if the modification to the ester group affects the binding affinity to the L-type calcium channel. It is hypothesized that the propyl ester will act as a prodrug, being hydrolyzed in vivo to the parent acid and then potentially to Nitrendipine itself, though the primary activity is expected from the intact molecule.
Pharmacokinetic Profile: The Journey Through the Body
The primary motivation for synthesizing the propyl ester is to modulate the pharmacokinetic profile. Key parameters to investigate include absorption, bioavailability, and metabolism.
Table 2: Comparison of Pharmacokinetic Parameters
| Parameter | Nitrendipine | Nitrendipine Propyl Ester | Rationale for Expected Difference |
| Absorption | Rapid and almost complete.[7] | Expected to be well-absorbed. | Increased lipophilicity may enhance membrane permeability and absorption. |
| Bioavailability | Low and variable (10-40%).[6][11] | Potentially higher. | The larger propyl group may sterically hinder first-pass metabolism by hepatic enzymes, thus increasing bioavailability. |
| Metabolism | Extensive first-pass metabolism.[7] | Potentially reduced first-pass metabolism. | The larger ester group may alter the rate of enzymatic hydrolysis and oxidation. |
| Half-life (t½) | ~8-12 hours.[6][12] | Potentially longer. | A slower rate of metabolism could lead to a longer elimination half-life. |
Experimental Protocols for a Head-to-Head Comparison
To empirically validate the hypothesized differences, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
A. Solubility and Stability Studies
-
Objective: To determine the aqueous solubility and stability of Nitrendipine and its propyl ester under various pH conditions mimicking the gastrointestinal tract.
-
Protocol:
-
Prepare saturated solutions of each compound in buffers of pH 1.2, 4.5, and 6.8.
-
Incubate at 37°C for 24 hours with continuous agitation.
-
Filter the solutions and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
For stability, monitor the concentration of the parent compound and the appearance of degradation products over time in the same buffer systems.
-
B. In Vitro Dissolution Test
-
Objective: To compare the dissolution rates of the two compounds from a formulated dosage form.[13]
-
Protocol:
-
Utilize a USP dissolution apparatus (e.g., paddle method).
-
The dissolution medium should be selected to be relevant to in vivo conditions (e.g., simulated gastric or intestinal fluid).[13]
-
Maintain the temperature at 37°C.[13]
-
Withdraw samples at predetermined time intervals and analyze for the concentration of the dissolved drug by HPLC-UV.
-
C. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of both compounds as an indicator of oral absorption.
-
Protocol:
-
Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.
-
Apply a solution of each compound to the apical side of the monolayer.
-
At various time points, sample the basolateral side and measure the concentration of the compound that has permeated the cell layer using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
In Vivo Studies
A. Pharmacokinetic Study in an Animal Model (e.g., Rats)
-
Objective: To determine and compare the key pharmacokinetic parameters of Nitrendipine and its propyl ester following oral and intravenous administration.
-
Protocol:
-
Administer a single oral dose of each compound to a cohort of rats.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.[14]
-
Administer a single intravenous dose of each compound to a separate cohort to determine absolute bioavailability.
-
Process blood samples to plasma and analyze for the concentration of the parent drug and any major metabolites using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and bioavailability using non-compartmental analysis.[14]
-
B. In Vivo Efficacy Study (e.g., in Hypertensive Rats)
-
Objective: To compare the antihypertensive efficacy and duration of action of the two compounds.
-
Protocol:
-
Use a validated model of hypertension in rats (e.g., spontaneously hypertensive rats).
-
Administer oral doses of each compound.
-
Monitor blood pressure and heart rate continuously using telemetry or at frequent intervals using the tail-cuff method.
-
Compare the magnitude and duration of the blood pressure-lowering effect between the two compounds.
-
Visualizing the Comparison
Workflow for Comparative Analysis
Caption: Workflow for the head-to-head comparison of Nitrendipine and its propyl ester.
Metabolic Pathway Hypothesis
Caption: Hypothesized metabolic pathway for Nitrendipine Propyl Ester.
Conclusion and Future Directions
References
-
Quan, P., et al. (2011). Nitrendipine Nanocrystals: Its Preparation, Characterization, and In Vitro–In Vivo Evaluation. AAPS PharmSciTech, 12(4), 1136–1143. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4507, Nitrendipine. Retrieved from [Link].
-
PharmaCompass. (n.d.). Nitrendipine. Retrieved from [Link].
-
Kirch, W., et al. (1986). Pharmacokinetics, bioavailability, metabolism and acute and chronic antihypertensive effects of nitrendipine in patients with chronic renal failure and moderate to severe hypertension. British Journal of Clinical Pharmacology, 22(S2), 141S–147S. Available at: [Link].
-
Kaiser, G., et al. (1988). Pharmacokinetics and pharmacodynamics of nitrendipine in healthy subjects and patients with kidney and liver disease. Journal of Cardiovascular Pharmacology, 12 Suppl 4, S6-10. Available at: [Link].
-
Pharmaffiliates. (n.d.). Nitrendipine Propyl-d7 Ester. Retrieved from [Link].
-
Miyazaki, H., et al. (1999). In vitro and in vivo vasodilatory activity of barnidipine and its enantiomers. Biological & Pharmaceutical Bulletin, 22(2), 151-156. Available at: [Link].
-
Meyer, H., et al. (1988). The Pharmacokinetics of Nitrendipine. I. Absorption, Plasma Concentrations, and Excretion After Single Administration of [14C]nitrendipine to Rats and Dogs. Arzneimittelforschung, 38(11), 1593-1599. Available at: [Link].
-
Schoemaker, R. C., et al. (1991). Pharmacokinetics, bioavailability, metabolism and acute and chronic antihypertensive effects of nitrendipine in patients with chronic renal failure and moderate to severe hypertension. European Journal of Clinical Pharmacology, 40(4), 325-331. Available at: [Link].
-
Triggle, D. J. (1984). Antihypertensive mechanism of action and binding sites of nitrendipine. Journal of Cardiovascular Pharmacology, 6 Suppl 7, S968-973. Available at: [Link].
-
van Harten, J., et al. (1988). Oral absorption profile of nitrendipine in healthy subjects: a kinetic and dynamic study. British Journal of Clinical Pharmacology, 25(3), 309–316. Available at: [Link].
-
Global Substance Registration System. (n.d.). NITRENDIPINE PROPYL ESTER. Retrieved from [Link].
-
Stoepel, K., & Vater, W. (1984). Pharmacological studies of the antihypertensive effect of nitrendipine. Journal of Cardiovascular Pharmacology, 6 Suppl 7, S994-1002. Available at: [Link].
-
Goa, K. L., & Sorkin, E. M. (1987). Nitrendipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of hypertension. Drugs, 33(2), 123-155. Available at: [Link].
-
Marinković, V., et al. (2012). Synthesis of nitrendipine. Michael's addition. ResearchGate. Available at: [Link].
-
Li, H., et al. (2011). In vivo evaluation of two novel controlled-release nitrendipine formulations. Drug Development and Industrial Pharmacy, 37(8), 927-933. Available at: [Link].
Sources
- 1. Nitrendipine | C18H20N2O6 | CID 4507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nitrendipine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Pharmacological studies of the antihypertensive effect of nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrendipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, bioavailability, metabolism and acute and chronic antihypertensive effects of nitrendipine in patients with chronic renal failure and moderate to severe hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of nitrendipine in healthy subjects and patients with kidney and liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of nitrendipine. I. Absorption, plasma concentrations, and excretion after single administration of [14C]nitrendipine to rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Nitrendipine Propyl Ester | 225785-54-6 [chemicalbook.com]
- 10. Antihypertensive mechanism of action and binding sites of nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, bioavailability, metabolism and acute and chronic antihypertensive effects of nitrendipine in patients with chronic renal failure and moderate to severe hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral absorption profile of nitrendipine in healthy subjects: a kinetic and dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitrendipine Nanocrystals: Its Preparation, Characterization, and In Vitro–In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo evaluation of two novel controlled-release nitrendipine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Nitrendipine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of nitrendipine and its structural analogues. Grounded in experimental data, this document is designed to support researchers and drug development professionals in understanding the critical differences in absorption, distribution, metabolism, and excretion (ADME) that dictate the therapeutic application and development of this class of drugs.
Introduction: The Dihydropyridine Calcium Channel Blockers
Nitrendipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1][2] Like its analogues, it functions by inhibiting the influx of calcium ions through L-type calcium channels, primarily in vascular smooth muscle.[2][3] This action leads to vasodilation, a decrease in peripheral resistance, and a subsequent reduction in blood pressure.[2][3]
While sharing a core mechanism, minor structural differences among dihydropyridines can lead to significant variations in their pharmacokinetic properties.[4] These differences influence critical clinical parameters such as dosing frequency, potential for drug-drug interactions, and overall therapeutic efficacy. This guide will focus on a comparative analysis of nitrendipine and its well-known analogue, nifedipine, highlighting the experimental basis for our understanding of their behavior in vivo.
Comparative Pharmacokinetic Profiles
The clinical utility of a drug is profoundly influenced by its pharmacokinetic profile. The table below summarizes key parameters for nitrendipine and nifedipine, derived from human and preclinical studies.
Table 1: Comparative Pharmacokinetic Parameters of Nitrendipine and Nifedipine
| Parameter | Nitrendipine | Nifedipine | Significance & Implications |
| Bioavailability | 10–30%[5] | 45-56% | Both exhibit significant first-pass metabolism, but nifedipine's higher bioavailability may lead to more predictable plasma concentrations at a given dose. |
| Protein Binding | ~98%[1][5] | >90% | High protein binding for both drugs indicates a low fraction of free, active drug and potential for displacement interactions. |
| Elimination Half-life (t½) | 8–24 hours[1] | 2-3 hours[4] | The substantially longer half-life of nitrendipine allows for less frequent dosing (e.g., once daily), which can improve patient adherence. |
| Time to Peak Plasma (Tmax) | 1–3 hours[5] | 0.5-2 hours | Nifedipine's faster onset of action may be advantageous in situations requiring rapid blood pressure reduction. |
| Metabolism | Extensive hepatic metabolism[1][5] | Extensive hepatic metabolism | Both are substrates for the cytochrome P450 system, particularly CYP3A4, creating a high potential for drug-drug interactions.[6][7] |
| Excretion | Primarily as inactive metabolites in urine and feces[5] | Primarily as inactive metabolites in urine | The route of excretion is similar for both compounds. Renal impairment does not significantly alter nitrendipine kinetics.[8] |
Data is aggregated from multiple sources and represents a general range. Specific values can vary based on the study population and methodology.
The most striking difference lies in the elimination half-life. Nitrendipine's half-life of 8-24 hours is significantly longer than nifedipine's 2-3 hours.[1][4] This is a direct result of subtle structural variations and has a profound impact on its pharmacodynamic profile, making nitrendipine approximately three times more potent than nifedipine at equimolar concentrations.[4]
Metabolic Pathways and Drug Interactions
The primary route of metabolism for nitrendipine and its analogues is hepatic, mediated extensively by the cytochrome P450 (CYP) enzyme system, with CYP3A4 playing a crucial role.[6][7][9] This metabolic pathway involves the oxidation of the dihydropyridine ring to its pyridine analogue, followed by further biotransformation such as ester hydrolysis and hydroxylation of methyl groups.[10]
The reliance on CYP3A4 is a critical consideration in clinical practice due to the high potential for drug-drug interactions (DDIs). Co-administration of nitrendipine with strong inhibitors or inducers of CYP3A4 can significantly alter its plasma concentration, potentially leading to toxicity or loss of efficacy. For instance, grapefruit juice, a known CYP3A4 inhibitor, can increase the bioavailability of nitrendipine.[5]
Metabolic pathway of dihydropyridines via CYP3A4 and potential interactions.
Experimental Protocols for Pharmacokinetic Assessment
To generate the comparative data presented, rigorous preclinical and clinical studies are essential. The following sections detail standardized, self-validating protocols for assessing the pharmacokinetics of compounds like nitrendipine.
Preclinical In Vivo Study Design (Rat Model)
The rat is a commonly used model for initial pharmacokinetic screening. The causality behind this choice relates to its well-characterized physiology and metabolic pathways that often, though not always, parallel human systems.
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a test compound (e.g., a nitrendipine analogue) following oral administration.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (190-210g) are used.[11] The use of a specific strain and sex ensures consistency and reduces variability.
-
Acclimatization: Animals are housed for at least one week with free access to food and water to acclimate to the facility.[11]
-
Fasting: Rats are fasted for approximately 12 hours prior to dosing.[11] This is a critical step to minimize the effect of food on drug absorption, ensuring that observed kinetics are primarily due to the drug's properties.
-
Dosing: The test compound is administered via oral gavage at a predetermined dose. The dose is calculated based on body weight to ensure accuracy.[11]
-
Blood Sampling: Blood samples (~300 µL) are collected from the orbital plexus or tail vein into heparinized tubes at specific time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[11] This time course is designed to capture the absorption, distribution, and elimination phases of the drug.
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., 3500 rpm for 10 minutes) to separate the plasma.[11] The resulting plasma is transferred to clean tubes and stored at -20°C or lower until analysis. This prevents degradation of the analyte.
-
Data Analysis: Plasma concentrations are plotted against time. Pharmacokinetic parameters are calculated using non-compartmental analysis software.
Bioanalytical Method: LC-MS/MS Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in biological matrices due to its high sensitivity and specificity.[12][13]
Objective: To accurately and precisely quantify nitrendipine concentrations in rat plasma samples.
Protocol:
-
Sample Preparation (Protein Precipitation): This is a simple and effective method for removing high-abundance proteins that interfere with analysis.[13][14]
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing an internal standard (IS), such as nimodipine or felodipine.[11][14][15] The IS is structurally similar to the analyte and is added at a known concentration to correct for variability in sample processing and instrument response.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Chromatographic Separation (HPLC/UPLC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.[13]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is employed to separate the analyte from endogenous matrix components.[14]
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Positive mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is used to generate charged parent ions of the analyte and IS.[16]
-
Detection: The analysis is performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[14][16] This involves selecting a specific precursor ion (the parent drug) and a specific product ion (a fragment generated by collision-induced dissociation). This two-stage filtering provides exceptional selectivity and is the cornerstone of the method's trustworthiness.
-
-
Method Validation: The protocol is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. For example, intra- and inter-day precision should be below 15%.[15][16] This ensures the data generated is reliable and reproducible.
Standard experimental workflow for a preclinical pharmacokinetic study.
Conclusion
The pharmacokinetic comparison of nitrendipine and its analogues reveals critical differences that govern their clinical application. Nitrendipine's long elimination half-life distinguishes it from analogues like nifedipine, positioning it as a favorable option for once-daily administration in the management of hypertension. However, like all dihydropyridines, its extensive metabolism via CYP3A4 necessitates careful consideration of potential drug-drug interactions. The robust experimental protocols detailed herein provide a framework for the continued evaluation and development of this important class of cardiovascular drugs, ensuring that new analogues are characterized by scientific rigor and integrity.
References
-
Wikipedia. Nitrendipine. [Link]
-
Krämer, B. K., Ress, K. M., Scholl, F., et al. (1991). Pharmacokinetics, bioavailability, metabolism and acute and chronic antihypertensive effects of nitrendipine in patients with chronic renal failure and moderate to severe hypertension. PubMed. [Link]
-
Sharma, A., Sharma, R., Bora, K. S., et al. (2022). Pharmacokinetic investigation of nitrendipine encapsulated niosomal gel in rat plasma by RP-HPLC method. ResearchGate. [Link]
-
Aronoff, G. R. (1984). Pharmacokinetics of nitrendipine in patients with renal failure: comparison to normal subjects. PubMed. [Link]
-
Meyer, H., Scherling, D., & Karl, W. (1983). Nitrendipine: identification and synthesis of main metabolites. PubMed. [Link]
-
Li, K., Zhang, Z., & Li, Y. (2001). Quantitative determination of nitrendipine and its metabolite dehydronitrendipine in human plasma using liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Scriabine, A. (1987). Comparative pharmacology of 1,4-dihydropyridines and other Ca2+ channel ligands. PubMed. [Link]
-
Xia, D. N., Cui, F. D., Piao, H. Z., et al. (2011). Development of a LC–ESI-MS3 method for determination of nitrendipine in human plasma. ScienceDirect. [Link]
-
Zhou, Y. T., Yu, L. S., & Zeng, S. (2013). Pharmacokinetic drug–drug interactions between 1,4-dihydropyridine calcium channel blockers and statins. Therapeutic Advances in Chronic Disease. [Link]
-
Boelaert, J., Valcke, J., & Dekeyser, H. (1985). Pharmacokinetics and pharmacodynamics of nitrendipine in healthy subjects and patients with kidney and liver disease. PubMed. [Link]
-
Sharma, A., Sharma, R., & Kumar, S. (2011). Development and validation of a reversed-phase HPLC method for determination of nitrendipine in rat plasma: application to pharmacokinetic studies. PubMed. [Link]
-
Janis, R. A., & Triggle, D. J. (1984). Antihypertensive mechanism of action and binding sites of nitrendipine. PubMed. [Link]
-
Liu, Y., Zhang, Y., Feng, N., et al. (2014). Pharmacokinetic performance of the nitrendipine intravenous submicron emulsion in rats. CORE. [Link]
-
Opie, L. H. (1997). Pharmacological differences between calcium antagonists. European Heart Journal Supplements. [Link]
-
Krol, G. J., Schöllnhammer, G., & Jaeger, H. (1988). The Pharmacokinetics of Nitrendipine. I. Absorption, Plasma Concentrations, and Excretion After Single Administration of [14C]nitrendipine to Rats and Dogs. PubMed. [Link]
-
Zhang, P., Li, G., & Wang, Y. (2011). Development of a LC-ESI-MS3 method for determination of nitrendipine in human plasma. PubMed. [Link]
-
PharmaCompass. Nitrendipine | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
Toney, K., & Fagan, S. (2024). Calcium Channel Blockers. NCBI Bookshelf. [Link]
-
Kailasam, S. Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent. [Link]
-
Reddy, R. N., & Murthy, R. S. (2006). Pharmacokinetics, tissue distribution and bioavailability of nitrendipine solid lipid nanoparticles after intravenous and intraduodenal administration. PubMed. [Link]
-
Zhou, Y. T., Yu, L. S., & Zeng, S. (2013). Pharmacokinetic drug–drug interactions between 1,4-dihydropyridine calcium channel blockers and statins: factors determining interaction strength and relevant clinical risk management. ResearchGate. [Link]
-
MIMS Hong Kong. Nitrendipine: Uses, Dosage, Side Effects and More. [Link]
Sources
- 1. Nitrendipine - Wikipedia [en.wikipedia.org]
- 2. Nitrendipine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Antihypertensive mechanism of action and binding sites of nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of nitrendipine in healthy subjects and patients with kidney and liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
- 6. dovepress.com [dovepress.com]
- 7. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of nitrendipine in patients with renal failure: comparison to normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nitrendipine: identification and synthesis of main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. Development of a LC-ESI-MS3 method for determination of nitrendipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of a reversed-phase HPLC method for determination of nitrendipine in rat plasma: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative determination of nitrendipine and its metabolite dehydronitrendipine in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Establishing the Relative Response Factor of Nitrendipine Propyl Ester
Introduction: The Imperative of Accuracy in Impurity Profiling
In pharmaceutical development and quality control, the precise quantification of impurities is not merely a regulatory hurdle but a fundamental component of patient safety. The International Council for Harmonisation (ICH) has established stringent guidelines that mandate the reporting, identification, and toxicological qualification of impurities in drug substances and products. Nitrendipine, a dihydropyridine calcium channel blocker, and its potential process-related impurity, Nitrendipine Propyl Ester, are no exception.
Directly quantifying an impurity using its own certified reference standard is the ideal, but the practical and economic realities of synthesizing, isolating, and certifying every potential impurity make this approach unsustainable. This is where the concept of the Relative Response Factor (RRF) becomes an indispensable tool for the analytical chemist. The RRF corrects for the difference in detector response between an impurity and the active pharmaceutical ingredient (API), enabling accurate quantification of the impurity using the readily available API reference standard.
This guide provides a comprehensive, scientifically-grounded methodology for establishing the RRF of Nitrendipine Propyl Ester with respect to Nitrendipine. We will delve into the theoretical underpinnings, compare alternative quantification strategies, and present a detailed, self-validating experimental protocol designed for immediate application in a research or quality control setting.
Comparative Analysis of Quantification Strategies
Before detailing the experimental protocol for RRF determination, it is crucial to understand its place among other analytical approaches. The choice of method has significant implications for accuracy, cost, and regulatory compliance.
| Quantification Strategy | Methodology | Advantages | Disadvantages | When to Use |
| Direct Quantification | An external calibration curve is prepared using a certified reference standard of the impurity (Nitrendipine Propyl Ester). | Highest accuracy; considered the "gold standard." | High cost, limited availability of impurity standards, requires ongoing maintenance of standards. | When a certified standard is readily available and the highest level of accuracy is required. |
| RRF-Corrected Quantification | The impurity is quantified against the API's calibration curve, and the result is corrected using a pre-determined RRF. | High accuracy, cost-effective, eliminates the need for impurity standards in routine analysis. | Requires initial, rigorous validation to establish the RRF; the RRF is specific to the method conditions. | The most common and practical approach in pharmaceutical QC for routine impurity analysis. |
| Area Percent (RRF = 1.0) | The area of the impurity peak is calculated as a percentage of the total peak area, assuming the detector response is identical for the API and impurity. | Simple, fast, requires no additional standards or validation. | Potentially highly inaccurate if the detector responses differ significantly, leading to under- or over-reporting of the impurity. | Only as a last resort for preliminary investigations or when the impurity structure and chromophore are nearly identical to the API. Not suitable for regulatory submissions without justification. |
Theoretical Foundation: Why RRF is Necessary
In High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, quantification relies on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam. However, a critical component of this relationship is the molar absorptivity (ε), a constant unique to each chemical compound at a specific wavelength.
Nitrendipine and Nitrendipine Propyl Ester, while structurally similar, will possess different molar absorptivities due to subtle electronic differences. Consequently, equimolar concentrations of the two compounds will not produce an identical UV detector response (peak area). The RRF is the experimentally determined ratio of these responses, allowing for a precise mathematical correction.
The most robust and widely accepted method for determining the RRF is the slope method . This involves generating individual calibration curves for both the API and the impurity and then calculating the ratio of their slopes.
RRF = (Slope of Impurity Calibration Curve) / (Slope of API Calibration Curve)
Experimental Protocol: RRF Determination for Nitrendipine Propyl Ester
This protocol provides a step-by-step workflow for establishing a validated RRF value. The causality for key choices is explained to ensure a deep understanding of the process.
Materials and Reagents
-
Nitrendipine Reference Standard (USP or equivalent, purity >99.5%)
-
Nitrendipine Propyl Ester Reference Standard (purity >98%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Phosphoric Acid (Analytical Grade)
Instrumentation and Chromatographic Conditions
The chosen conditions are based on established methods for Nitrendipine analysis to ensure good separation and peak shape.
-
HPLC System: A validated HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Methanol:Water (70:30 v/v), pH adjusted to 3.0 with phosphoric acid. Rationale: This mobile phase provides excellent resolution for Nitrendipine and its related substances.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 238 nm. Rationale: This wavelength is near the absorbance maximum for Nitrendipine, providing high sensitivity for both the API and its structurally similar impurities.
-
Injection Volume: 10 µL
Preparation of Standard Solutions
Accurate solution preparation is paramount. All solutions should be protected from light, as Nitrendipine is known to be light-sensitive.
-
Stock Solutions (1000 µg/mL):
-
Nitrendipine Stock: Accurately weigh approximately 50 mg of Nitrendipine Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase.
-
Nitrendipine Propyl Ester Stock: Accurately weigh approximately 50 mg of Nitrendipine Propyl Ester Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase.
-
-
Linearity Solutions: Prepare a series of at least five concentration levels for both Nitrendipine and Nitrendipine Propyl Ester, spanning a range from the Quantitation Limit (QL) to approximately 1.5% of the API's working concentration (e.g., 150% of the impurity specification limit). A typical range might be 0.05, 0.25, 0.5, 1.0, and 1.5 µg/mL. These should be prepared by serial dilution from the stock solutions using the mobile phase.
Experimental Workflow Diagram
Safety Operating Guide
Navigating the Disposal of Nitrendipine Propyl Ester: A Guide for Laboratory Professionals
A comprehensive, step-by-step guide to the safe and compliant disposal of Nitrendipine Propyl Ester, ensuring the safety of personnel and the environment.
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For researchers and drug development professionals, handling and disposing of novel or less common compounds like Nitrendipine Propyl Ester requires a thorough understanding of its properties and the relevant regulatory landscape. This guide provides a detailed protocol for the safe disposal of Nitrendipine Propyl Ester, grounded in established safety practices for pharmaceutical and chemical waste.
Understanding the Compound: Hazard Profile of Nitrendipine and its Analogs
Nitrendipine Propyl Ester, as a derivative of Nitrendipine, is classified as a dihydropyridine calcium channel blocker.[1] While a specific Safety Data Sheet (SDS) for the propyl ester may not be readily available, the hazards can be inferred from the parent compound, Nitrendipine.
According to available SDS, Nitrendipine is harmful if swallowed, in contact with skin, or inhaled.[2] It is also suspected of damaging fertility or the unborn child. Therefore, it is crucial to handle Nitrendipine Propyl Ester with the same level of caution, utilizing appropriate personal protective equipment (PPE) and engineering controls.
Key Hazard Information for Nitrendipine (as a proxy for Nitrendipine Propyl Ester):
| Hazard Statement | Classification | Source |
| Harmful if swallowed | Acute toxicity - oral 4 | |
| Harmful in contact with skin | Acute toxicity - dermal 4 | [2] |
| Harmful if inhaled | Acute toxicity - inhalation 4 | [2] |
| Suspected of damaging fertility or the unborn child | Reproductive toxicity 2 |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to take the necessary safety precautions to minimize exposure and risk.
Step-by-Step Pre-Disposal Safety Protocol:
-
Consult the Safety Data Sheet (SDS): If an SDS for Nitrendipine Propyl Ester is available, review it thoroughly. If not, consult the SDS for Nitrendipine.[2][3][4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][6]
-
Ventilation: Conduct all handling and disposal activities in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Avoid Dust and Aerosol Formation: Handle the solid compound carefully to avoid creating dust.[3] If working with a solution, prevent the formation of aerosols.
-
Spill Kit: Ensure a spill kit with appropriate absorbent materials is readily accessible.[6]
Disposal Workflow: A Step-by-Step Guide
The disposal of Nitrendipine Propyl Ester must adhere to local, state, and federal regulations for hazardous chemical waste.[7][8] The following workflow provides a general guideline; however, always consult with your institution's Environmental Health and Safety (EHS) office for specific procedures.
Caption: Decision workflow for the proper disposal of Nitrendipine Propyl Ester.
Detailed Disposal Protocol:
-
Waste Identification and Segregation:
-
Solid Waste: Collect pure Nitrendipine Propyl Ester, contaminated spatulas, and weighing papers in a designated, compatible hazardous waste container.[8] Do not mix with other waste streams unless specifically instructed by your EHS office.[9][10]
-
Liquid Waste: Solutions containing Nitrendipine Propyl Ester should be collected in a separate, leak-proof container.[7] Avoid mixing with incompatible solvents.[11]
-
Contaminated Labware: Disposable items such as gloves, bench paper, and pipette tips that are contaminated with the compound should be placed in a designated hazardous waste bag or container.[12] Non-disposable glassware should be decontaminated by triple rinsing with a suitable solvent, and the rinsate collected as hazardous waste.[11]
-
-
Waste Container Selection and Labeling:
-
Use containers that are chemically resistant to the waste they will hold and can be securely sealed.[7][13]
-
Containers should be in good condition, free from leaks or deterioration.[13][14]
-
Label all waste containers clearly with the words "Hazardous Waste Pharmaceuticals," the full chemical name (Nitrendipine Propyl Ester), and any other information required by your institution.[13][14]
-
-
Storage:
-
Final Disposal:
Chemical Deactivation: Considerations and Cautions
While chemical deactivation can render a hazardous compound inert, it should only be performed by trained personnel following a validated protocol.[17] The goal of deactivation is to transform the active pharmaceutical ingredient into a non-hazardous substance.[18]
-
Activated Carbon: For some pharmaceuticals, mixing with activated carbon and water can effectively adsorb and deactivate the compound.[19] Studies have shown that this method can achieve over a 99% deactivation rate for certain drugs over a 28-day period.[19]
Important Note: Do not attempt any chemical deactivation procedure without first consulting with your EHS office and obtaining a validated protocol. Improper deactivation can create new hazards.
Regulatory Framework: Staying Compliant
The management of pharmaceutical waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[7] In 2019, the EPA finalized a rule specifically addressing the management of hazardous waste pharmaceuticals by healthcare facilities, which includes research laboratories.[20]
Key Regulatory Points:
-
Sewer Ban: The intentional disposal of hazardous waste pharmaceuticals down the drain is prohibited.[16]
-
Container Management: The regulations provide specific requirements for the labeling and storage of hazardous pharmaceutical waste containers.[13][14]
-
Generator Status: The new rule stipulates that pharmaceutical waste will no longer count toward an organization's waste generator status.[14]
By adhering to the procedures outlined in this guide and maintaining open communication with your institution's safety professionals, you can ensure the safe and compliant disposal of Nitrendipine Propyl Ester, protecting yourself, your colleagues, and the environment.
References
-
U.S. Drug Enforcement Administration. (n.d.). How to Properly Dispose of Your Unused Medicines. DEA.gov. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. FDA. Retrieved from [Link]
-
Mayo Clinic Health System. (2021, March 22). Safe methods of medication disposal. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Secure Waste. (2026, January 7). EPA Hazardous Pharmaceutical Waste Management Overview!!. Retrieved from [Link]
- Google Patents. (n.d.). System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form.
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
Royal College of Veterinary Surgeons. (n.d.). How do I properly dispose of controlled drugs?. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Safe Handling and Disposal of Chemicals. Synthetic Drug Strategy. Retrieved from [Link]
-
StatPearls. (n.d.). Calcium Channel Blocker Toxicity. NCBI Bookshelf. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. EPA. Retrieved from [Link]
-
LITFL. (2025, December 21). Calcium Channel Blocker Toxicity. Retrieved from [Link]
-
Stericycle. (n.d.). EPA: Hazardous Pharmaceutical Waste Management. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal. Retrieved from [Link]
-
WikEM. (2024, April 17). Calcium channel blocker toxicity. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. NSTA. Retrieved from [Link]
-
Rx Destroyer. (2021, December 15). Disposal Of Model Prescription Sedative Medications with Active Carbon. Retrieved from [Link]
-
Duke University. (2025, March 5). Safe Handling of Hazardous Drugs. Duke Safety. Retrieved from [Link]
-
National Academies Press. (n.d.). Management of Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. Retrieved from [Link]
-
Taming the SRU. (2021, June 4). Air Care Series: Calcium Channel Blocker Overdose. Retrieved from [Link]
-
Stericycle. (2024, May 20). Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. EPA. Retrieved from [Link]
-
Medscape. (2023, April 4). Calcium Channel Blocker Toxicity Treatment & Management. Retrieved from [Link]
-
Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved from [Link]
- [Source not found]
Sources
- 1. Calcium Channel Blocker Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. globalresearchchem.com [globalresearchchem.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. safety.duke.edu [safety.duke.edu]
- 13. securewaste.net [securewaste.net]
- 14. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 15. vumc.org [vumc.org]
- 16. epa.gov [epa.gov]
- 17. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 18. US20150265867A1 - System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form - Google Patents [patents.google.com]
- 19. rxdestroyer.com [rxdestroyer.com]
- 20. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of Nitrendipine Propyl Ester: Personal Protective Equipment, Operational Protocols, and Disposal
As the landscape of pharmaceutical research evolves, so does the imperative for stringent safety protocols in the laboratory. The handling of potent compounds, such as Nitrendipine Propyl Ester, an analogue of the antihypertensive drug Nitrendipine, demands a comprehensive understanding of its potential hazards and the implementation of meticulous safety measures.[1] This guide, designed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information, from personal protective equipment (PPE) selection to operational plans and disposal procedures.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of Nitrendipine Propyl Ester, a thorough hazard assessment is paramount.[2] This involves evaluating the specific procedures to be undertaken and the potential for exposure. The primary goal is to minimize risk through engineering controls, which are designed to isolate the hazard from the researcher.[3]
For powdered forms of potent compounds, containment is crucial.[3] Operations such as weighing and preparing solutions should be conducted in a ventilated enclosure, such as a fume hood or a glove box, to prevent the inhalation of airborne particles.[4] The use of ventilated laminar flow enclosures and HEPA-secured weighing boxes is also recommended for handling highly potent active pharmaceutical ingredients (HPAPIs).[4]
Personal Protective Equipment (PPE): A Comprehensive Barrier
Where engineering controls cannot eliminate all risks, appropriate PPE is essential.[5] The minimum PPE for working in a laboratory with chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[6] However, for potent compounds like Nitrendipine Propyl Ester, enhanced protection is required.
Eye and Face Protection: Chemical splash goggles are mandatory to provide a seal around the eyes, protecting them from splashes of hazardous materials.[7] In situations with a higher risk of splashing, such as when dispensing larger volumes, a face shield should be worn in addition to safety goggles.[7]
Hand Protection: Given that Nitrendipine is harmful in contact with skin, careful selection of gloves is critical. Nitrile gloves are commonly used to prevent skin exposure to chemicals.[8] For handling highly potent compounds, double gloving is often recommended.[9][10] This involves wearing two pairs of nitrile gloves to provide an additional layer of protection.[6] If a glove becomes contaminated, it should be removed immediately, and hands should be washed before putting on a new pair.[6]
Respiratory Protection: To prevent the inhalation of harmful dust or aerosols, a dust mask, such as an N95 respirator, should be worn when handling the powdered form of Nitrendipine Propyl Ester.[11] For procedures with a higher potential for aerosolization, a higher level of respiratory protection may be necessary, as determined by a thorough risk assessment.
Protective Clothing: A lab coat is the minimum requirement for protective clothing.[8] However, for enhanced protection against potent compounds, disposable coveralls made from materials like spun-bonded polyethylene can provide a barrier against fine particle penetration.[9] When there is a risk of significant splashes, a chemical-resistant apron should be worn over the lab coat or coveralls.
The following table summarizes the recommended PPE for handling Nitrendipine Propyl Ester:
| Body Part | Personal Protective Equipment | Rationale |
| Eyes/Face | Chemical Splash Goggles, Face Shield (as needed) | Protects against splashes of hazardous materials.[7] |
| Hands | Double Nitrile Gloves | Prevents skin absorption of the harmful compound.[6][9] |
| Respiratory | N95 Dust Mask or higher | Prevents inhalation of harmful dust particles.[11] |
| Body | Lab Coat, Disposable Coveralls (as needed), Chemical-Resistant Apron (as needed) | Protects skin and clothing from contamination.[9] |
| Feet | Closed-Toe Shoes | Prevents foot injuries from dropped objects or spills.[8] |
Operational and Disposal Plans: A Step-by-Step Approach
A well-defined operational plan is crucial for ensuring safety and consistency in the laboratory. This includes detailed, step-by-step methodologies for all key experiments and workflows.
Experimental Protocol: Preparation of a Stock Solution
-
Preparation: Before starting, ensure all necessary PPE is donned correctly. The designated work area within the fume hood should be clean and uncluttered.
-
Weighing: Weigh the required amount of Nitrendipine Propyl Ester powder in a tared, sealed container within a ventilated balance enclosure.
-
Dissolving: In the fume hood, carefully add the appropriate solvent (e.g., DMSO, methanol) to the container with the powder.[11] Gently swirl the container to dissolve the compound completely.
-
Transfer: Using a clean pipette, transfer the stock solution to a clearly labeled, sealed storage vial.
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove the outer pair of gloves, followed by the lab coat or coveralls, then the inner pair of gloves. Goggles and respirator should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan:
All waste generated from handling Nitrendipine Propyl Ester must be treated as hazardous waste.[12] This includes contaminated gloves, wipes, pipette tips, and empty containers.
-
Solid Waste: Place all contaminated solid waste in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing Nitrendipine Propyl Ester in a clearly labeled, sealed hazardous waste container.
-
Sharps: Dispose of any contaminated sharps in a designated sharps container.
-
Labeling: Ensure all waste containers are clearly labeled with the contents and associated hazards.
-
Disposal: Follow institutional and local regulations for the disposal of hazardous chemical waste.[12]
Visualizing Safety: Workflows and Logical Relationships
To further clarify the procedural steps for ensuring safety, the following diagrams illustrate the PPE selection workflow and the disposal process for contaminated materials.
Caption: PPE Selection Workflow based on Hazard Assessment.
Caption: Disposal Process for Contaminated Materials.
By adhering to these guidelines, researchers can create a safer laboratory environment and mitigate the risks associated with handling potent pharmaceutical compounds like Nitrendipine Propyl Ester. This commitment to safety not only protects individual researchers but also upholds the integrity of the scientific process.
References
-
United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Pii International. (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]
-
Vanov, S. K., Pun, E. F., & Taylor, R. J. (1988). The safety of nitrendipine in the treatment of essential hypertension--a review of 61 clinical studies. Angiology, 39(1 Pt 2), 113–122. Retrieved from [Link]
-
Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
Frishman, W. H., Landau, A., & D'Angelo, J. (1988). Long-term antihypertensive effects and safety of nitrendipine in patients with mild, moderate, and severe hypertension. Journal of cardiovascular pharmacology, 12 Suppl 4, S69-73. Retrieved from [Link]
-
SafeBridge Consultants, Inc. (2026). Laboratory Safety Equipment and Infrastructure in High-Potency Drug Handling. Retrieved from [Link]
-
European Federation of Pharmaceutical Industries and Associations. (2023). Nitroso-Derivatives of Dihydropyridine Calcium Channel Blockers (CCBs). Retrieved from [Link]
-
Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]
-
The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
-
Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]
-
Stoepel, K., Deck, K., Corsing, C., Ingram, C., & Vanov, S. K. (1984). Safety aspects of long-term nitrendipine therapy. Journal of cardiovascular pharmacology, 6 Suppl 7, S1063-6. Retrieved from [Link]
-
Wells, T. G., Sinaiko, A. R., & Graves, J. (1992). Antihypertensive effect and pharmacokinetics of nitrendipine in children. The Journal of pediatrics, 121(3), 465–470. Retrieved from [Link]
-
Altasciences. (n.d.). CRITICAL CONSIDERATIONS FOR THE SAFE AND COMPLIANT MANUFACTURE OF HIGHLY POTENT DRUGS. Retrieved from [Link]
-
University of California, Berkeley, Environmental Health & Safety. (n.d.). COMMON LAB PPE REFERENCE GUIDE. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Chemical Name : Nitrendipine Propyl-d7 Ester. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. agnopharma.com [agnopharma.com]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. uah.edu [uah.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. nri.tamu.edu [nri.tamu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Lab Safety Equipment and Infra for High-Potency Drugs [worldpharmatoday.com]
- 10. canada.altasciences.com [canada.altasciences.com]
- 11. Nitrendipine 95 ,powder 39562-70-4 [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
